D-allose
Description
aldehydo-D-allose is a natural product found in Pogostemon cablin with data available.
Properties
IUPAC Name |
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-BGPJRJDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015879 | |
| Record name | D-Allose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6038-51-3, 2595-97-3 | |
| Record name | Allose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6038-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Allose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2595-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Allose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002595973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Allose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006038513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Allose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-allose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLOSE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV1ATP0KYY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of D-Allose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of D-allose, a rare aldohexose sugar with significant potential in biomedical research and drug development. This compound, a C-3 epimer of D-glucose, has demonstrated a range of biological activities, including anti-inflammatory, anti-proliferative, and antioxidant effects. A thorough understanding of its physicochemical characteristics is fundamental for its application in research and the development of novel therapeutics.
Quantitative Physicochemical Data
The following tables summarize the key physicochemical properties of this compound, providing a consolidated reference for researchers. These values have been compiled from various scientific sources and databases.
Table 1: General and Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₆H₁₂O₆ | [1][2][3][4] |
| Molecular Weight | 180.16 g/mol | [1][2][3][4] |
| Appearance | White crystalline solid | [5][6][7] |
| Melting Point | 141-150 °C | [5][6][8][9][10][11][12] |
| Boiling Point | 410.8 °C (Predicted) | [6][13] |
| Density | 1.732 g/cm³ (Predicted) | [6][13] |
Table 2: Solubility and Optical Properties of this compound
| Property | Value | Conditions | References |
| Solubility in Water | Soluble | --- | [5][6][7][14] |
| Solubility in Methanol | Practically insoluble | --- | [5][14] |
| Optical Rotation [α] | +14.4° to +15° | c=3.8-5 in H₂O, 20°C | [5][8][9][12] |
| pKa | ~12.45 (Predicted) | --- | [6][8] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized standard procedures that can be applied to this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which crystalline this compound transitions to a liquid state.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Capillary Loading: Pack the dry powder into a capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.
-
For a precise measurement, repeat the process with a new sample, heating rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.
-
-
Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.[15][16][17]
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a given solvent (e.g., water) at a specific temperature.
Apparatus:
-
Thermostatically controlled shaker bath
-
Flasks with stoppers
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, refractometer)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a flask.
-
Equilibration: Place the flask in a thermostatically controlled shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: Once equilibrium is achieved, allow the solution to stand to let the undissolved solid settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration may be necessary.
-
Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical method.
-
Calculation: Express the solubility in terms of mass per unit volume (e.g., g/100 mL).[12]
Optical Rotation Measurement (Polarimetry)
Objective: To measure the specific rotation of this compound, which is an intrinsic property of a chiral compound.
Apparatus:
-
Polarimeter
-
Polarimeter cell (e.g., 1 dm length)
-
Volumetric flask
-
Analytical balance
-
Sodium lamp (for D-line at 589 nm)
Procedure:
-
Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a precise volume of a suitable solvent (e.g., water) in a volumetric flask to achieve a known concentration.
-
Blank Measurement: Fill the polarimeter cell with the pure solvent and measure the rotation. This is the blank reading.
-
Sample Measurement: Rinse and fill the polarimeter cell with the prepared this compound solution, ensuring no air bubbles are present in the light path. Measure the optical rotation.
-
Calculation: The specific rotation ([α]) is calculated using Biot's Law: [α] = α / (l * c) where:
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of this compound.
Apparatus:
-
pH meter with a combination pH electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Solution Preparation: Dissolve a known amount of this compound in a known volume of deionized water.
-
Titration Setup: Place the this compound solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution and begin stirring.
-
Titration: Add the standardized strong base solution in small, precise increments from the burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve. For a weak acid, the pKa is the pH at the half-equivalence point.[11][14][23][24]
Key Biological Signaling Pathways
This compound exerts its biological effects through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate two key pathways influenced by this compound.
Inhibition of the Galectin-3/TLR4/PI3K/AKT Signaling Pathway
This compound has been shown to inhibit the Galectin-3 (Gal-3)/Toll-like receptor 4 (TLR4)/Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. This pathway is implicated in inflammatory responses and neuronal apoptosis. By inhibiting this cascade, this compound can attenuate inflammation.[8][25][26][27][28]
References
- 1. Rare sugar this compound induces specific up-regulation of TXNIP and subsequent G1 cell cycle arrest in hepatocellular carcinoma cells by stabilization of p27kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thioredoxin Interacting Protein: Redox Dependent and Independent Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. Aqueous Solubility of Carbohydrates [glycodata.org]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. davjalandhar.com [davjalandhar.com]
- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 18. cdn.pasco.com [cdn.pasco.com]
- 19. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. phy.ncu.edu.tw [phy.ncu.edu.tw]
- 22. rudolphresearch.com [rudolphresearch.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound Inhibits TLR4/PI3K/AKT Signaling to Attenuate Neuroinflammation and Neuronal Apoptosis by Inhibiting Gal-3 Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. This compound Inhibits TLR4/PI3K/AKT Signaling to Attenuate Neuroinflammation and Neuronal Apoptosis by Inhibiting Gal-3 Following Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
The Emergence of a Rare Sugar: A Technical Guide to the Discovery and Natural Sources of D-Allose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Allose, a C-3 epimer of D-glucose, is a rare monosaccharide that has garnered significant attention in the scientific community for its unique physiological functions, including anti-cancer, anti-inflammatory, and antioxidant properties.[1] Once a chemical curiosity due to its scarcity, advancements in biotechnology have made this compound more accessible for research, paving the way for its potential application in the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the discovery of this compound, its natural origins, and the methodologies for its isolation and characterization.
Discovery and History
The existence of this compound as one of the eight aldohexose stereoisomers was theoretically known with the foundational work of Emil Fischer in the late 19th century. However, its isolation from a natural source did not occur until much later. The first identification of D-(+)-allose in nature was reported in 1971 by P. S. Steyn and his colleagues from the leaves of the African shrub Protea rubropilosa.[2] They identified this compound as a component of two glycosides: rubropilosin (B1236027) (6-O-cinnamyl-β-D-allopyranoside) and pilorubrosin (B1261951) (6-O-benzoyl-β-D-allopyranoside).[2]
Prior to this, an allose of undetermined configuration had been detected in the freshwater alga Ochromas malhamensis.[3] More recently, this compound has also been identified in trace amounts in human umbilical cord blood and Indian seaweed.[4][5]
A pivotal moment in the history of this compound was the development of the "Izumoring" strategy by Professor Ken Izumori at Kagawa University in Japan.[1] This strategy utilizes a series of enzymatic reactions to convert abundant monosaccharides, like D-fructose, into rare sugars, including this compound. This breakthrough in biotechnology has been instrumental in enabling the large-scale production of this compound, thus facilitating extensive research into its biological activities.[1]
Natural Sources of this compound
This compound is found in nature in very limited quantities. The primary documented natural sources are:
-
Protea rubropilosa : An African shrub where this compound exists as 6-O-cinnamyl and 6-O-benzoyl glycosides in its leaves.[2]
-
Ochromas malhamensis : A freshwater alga that contains allose of an unconfirmed stereoisomer.[3]
-
Human Cord Blood and Serum : this compound has been detected at low levels in human umbilical cord blood.[4]
-
Indian Seaweed : Trace amounts of this compound have been reported in certain species of Indian seaweed.[5]
Quantitative Data on this compound in Natural Sources
The concentration of this compound in its natural sources is generally low. The most detailed quantitative analysis comes from the initial discovery in Protea rubropilosa.
| Natural Source | Compound Isolated | Yield from Dried Leaves (%) | Estimated this compound Content (%)* | Reference |
| Protea rubropilosa | Rubropilosin (C₂₄H₂₈O₉) | 0.59 | ~0.24 | [2] |
| Protea rubropilosa | Pilorubrosin (C₂₀H₂₂O₉) | 0.47 | ~0.21 | [2] |
| Ochromas malhamensis | This compound | Not Quantified | Not Quantified | [3] |
| Human Cord Blood | This compound | Trace Amounts | Not Quantified | [4] |
| Indian Seaweed | This compound | Trace Amounts | Not Quantified | [5] |
*Estimated this compound content is calculated based on the molar mass of this compound (180.16 g/mol ) as a percentage of the molar mass of the isolated glycoside (Rubropilosin: 460.47 g/mol ; Pilorubrosin: 406.39 g/mol ).
Experimental Protocols
Isolation and Characterization of this compound from Protea rubropilosa
The following is a detailed methodology based on the original discovery for the isolation and characterization of this compound from the leaves of Protea rubropilosa.
1. Extraction:
-
Dried and milled leaves of Protea rubropilosa are extracted with methanol (B129727) at room temperature.
-
The methanolic extract is concentrated under reduced pressure to yield a crude syrup.
2. Chromatographic Separation of Glycosides:
-
The crude syrup is subjected to column chromatography on silica (B1680970) gel.
-
The column is eluted with a gradient of chloroform (B151607) and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing rubropilosin and pilorubrosin are pooled and concentrated.
3. Hydrolysis of Glycosides:
-
The purified glycosides (rubropilosin and pilorubrosin) are hydrolyzed with a hot aqueous solution of barium hydroxide (B78521) to cleave the ester linkage, yielding the deacylated glycoside.
-
The deacylated glycoside is then subjected to catalytic hydrogenolysis (e.g., using palladium on carbon) followed by acid hydrolysis (e.g., with dilute sulfuric acid) to release free this compound.
4. Purification and Characterization of this compound:
-
The hydrolysate is neutralized (e.g., with barium carbonate) and filtered.
-
The filtrate is concentrated, and the resulting syrup is purified by recrystallization from methanol to obtain crystalline D-(+)-allose.
-
The identity and purity of the isolated this compound are confirmed by:
-
Melting point determination: Comparison with a known standard.
-
Optical rotation measurement: To confirm the stereochemistry.
-
Infrared (IR) spectroscopy: To compare the vibrational spectrum with an authentic sample.
-
Preparation of derivatives: Such as the p-bromophenylhydrazone or phenylosazone, and comparison of their melting points with known values.
-
Signaling Pathways
The anti-cancer properties of this compound are, in part, mediated through the upregulation of Thioredoxin-Interacting Protein (TXNIP).[1][6] TXNIP is a key regulator of cellular redox status and has been identified as a tumor suppressor.
Experimental Workflow for Studying the this compound-TXNIP Pathway
Conclusion
The journey of this compound from a rare, naturally occurring sugar to a molecule of significant interest in biomedical research is a testament to the advancements in natural product chemistry and biotechnology. While its natural sources are limited, the development of enzymatic synthesis methods has opened the door to a deeper understanding of its biological functions. The well-documented anti-cancer effects of this compound, mediated through the TXNIP signaling pathway, highlight its potential as a novel therapeutic agent. Future research will likely focus on further elucidating its mechanisms of action and exploring its therapeutic applications in a clinical setting.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. foodresearchlab.com [foodresearchlab.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. Immunomodulatory Role of Thioredoxin Interacting Protein in Cancer’s Impediments: Current Understanding and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rare sugar this compound induces specific up-regulation of TXNIP and subsequent G1 cell cycle arrest in hepatocellular carcinoma cells by stabilization of p27kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Allose and Its Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-allose, a rare monosaccharide and a C-3 epimer of D-glucose, has emerged as a promising anti-cancer agent. Extensive preclinical research demonstrates its ability to selectively inhibit the proliferation of various cancer cell types with minimal toxicity to normal cells. The core mechanism of this compound's anti-neoplastic activity is centered on the upregulation of Thioredoxin-Interacting Protein (TXNIP), a potent tumor suppressor. This event triggers a cascade of downstream effects, including metabolic reprogramming, induction of oxidative stress, cell cycle arrest, and apoptosis. This technical guide provides an in-depth analysis of the molecular pathways involved, a compilation of quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying mechanisms to support further research and drug development efforts in this area.
Core Mechanism of Action: Upregulation of Thioredoxin-Interacting Protein (TXNIP)
The primary and most consistently reported molecular event following this compound treatment in cancer cells is the significant upregulation of TXNIP at both the mRNA and protein levels.[1][2][3][4][5][6][7][8] TXNIP is a critical negative regulator of the thioredoxin (Trx) system and is frequently downregulated in various cancers.[2] By inducing TXNIP, this compound effectively reinstates a key tumor-suppressing function.
The induction of TXNIP by this compound leads to several downstream anti-cancer effects:
-
Inhibition of Glucose Uptake: TXNIP is a known downregulator of Glucose Transporter 1 (GLUT1), a primary transporter for glucose uptake in many cancer cells that heavily rely on glycolysis (the Warburg effect).[1][3] this compound-induced TXNIP leads to a reduction in GLUT1 expression, thereby limiting the cancer cells' primary energy source.[1]
-
Induction of Oxidative Stress: TXNIP binds to and inhibits the antioxidant function of thioredoxin.[9] This inhibition leads to an accumulation of intracellular Reactive Oxygen Species (ROS), creating a state of oxidative stress that can damage cellular components and trigger apoptosis.[9]
-
Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, primarily at the G1/S or G2/M phase, depending on the cancer cell type.[6][8][10][11] One key mechanism involves the stabilization of the cyclin-dependent kinase inhibitor p27kip1.[6][8]
-
Induction of Apoptosis: The culmination of metabolic stress, oxidative damage, and cell cycle disruption leads to the induction of programmed cell death, or apoptosis, in various cancer cell lines.[9][10][11][12]
Signaling Pathways Modulated by this compound
This compound treatment initiates a cascade of signaling events that contribute to its anti-cancer effects. The activation of stress-responsive pathways appears to be an early and critical event.
p38-MAPK and AMPK Activation
Studies have shown that the phosphorylation and activation of p38 Mitogen-Activated Protein Kinase (p38-MAPK) and AMP-Activated Protein Kinase (AMPK) are early responses to this compound administration.[2][13] The activation of these pathways is linked to cellular stress and energy depletion. The phosphorylation of p38-MAPK often precedes the upregulation of TXNIP and the activation of AMPK.[2] This suggests a signaling cascade where this compound first induces a stress response, which then leads to the key downstream anti-cancer effects.
The Central Role of TXNIP in this compound's Anti-Cancer Mechanism
The upregulation of TXNIP is a central hub in the mechanism of action of this compound, integrating signals from upstream stress kinases and initiating multiple downstream anti-proliferative and pro-apoptotic pathways.
Quantitative Data on the Effects of this compound
The following tables summarize quantitative data from various studies on the effects of this compound on cancer cells.
Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Reference |
| MIA PaCa-2 | Pancreatic Cancer | 53.25 | [14] |
| OVCAR-3 | Ovarian Cancer | >50 | [14] |
| BxPC-3 | Pancreatic Cancer | >50 | [14] |
| SK-OV-3 | Ovarian Cancer | >50 | [14] |
Note: this compound often exhibits moderate single-agent anti-proliferative activity, with its efficacy being significantly enhanced in combination with other agents or under conditions of p38 inhibition.[14]
Table 2: Effect of this compound on Protein Expression and mRNA Levels
| Cell Line | Protein/mRNA | Treatment | Fold Change/Effect | Reference |
| HuH-7 | TXNIP mRNA | 50 mM this compound | ~30-fold increase | [6] |
| HuH-7 | GLUT1 Protein | 50 mM this compound (7 days) | Decreased to 42.32 ± 11.41% of control | [1] |
| MDA-MB-231 | GLUT1 Protein | 50 mM this compound (7 days) | Decreased to 62.58 ± 5.49% of control | [1] |
| SH-SY5Y | GLUT1 Protein | 50 mM this compound (7 days) | Decreased to 64.40 ± 9.43% of control | [1] |
| RT112, 253J, J82 | TXNIP Protein | 10, 25, 50 mM this compound (48h) | Dose-dependent increase | [5] |
| OVCAR-3 | p21, p27 | 50 mM this compound | Upregulation | [10] |
Table 3: Effect of this compound on Cell Viability, Apoptosis, and ROS Production
| Cell Line | Assay | Treatment | Effect | Reference |
| RT112 | MTT Assay | 50 mM this compound (24h) | Viability decreased to 68.4 ± 1.9% of control | [4] |
| 253J | MTT Assay | 50 mM this compound (24h) | Viability decreased to 68.2 ± 2.2% of control | [4] |
| J82 | MTT Assay | 50 mM this compound (24h) | Viability decreased to 60.9 ± 3.4% of control | [4] |
| OVCAR-3 | TUNEL Assay | 50 mM this compound (120h) | ~8 ± 3% apoptotic cells | [11][12] |
| RT112 | DCF-DA Assay | 50 mM this compound (1h) | 260.2% increase in ROS levels | [15] |
| 253J | DCF-DA Assay | 50 mM this compound (1h) | 103.8% increase in ROS levels | [15] |
| J82 | DCF-DA Assay | 50 mM this compound (1h) | Not specified, but increased ROS production was observed | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's anti-cancer effects.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cancer cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound solution (sterile)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the this compound solutions or a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[19]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after this compound treatment and wash them once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[20]
Reactive Oxygen Species (ROS) Detection (DCF-DA Assay)
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
Treated and control cells
-
DCFH-DA solution (e.g., 10 mM stock in DMSO)
-
Serum-free medium
-
PBS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
DCFH-DA Loading: Wash the cells with PBS and then incubate them with a working solution of DCFH-DA (e.g., 5-10 µM in serum-free medium) for 30 minutes at 37°C in the dark.[21][22]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.[21]
-
Measurement: Add PBS to the wells and immediately measure the fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or analyze by flow cytometry.[21]
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins, such as TXNIP, GLUT1, p21, and p27.
Materials:
-
Treated and control cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Treated and control cells
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
Visualizing Experimental and Logical Workflows
Conclusion and Future Directions
This compound presents a compelling profile as a potential anti-cancer therapeutic agent. Its unique mechanism of action, centered on the upregulation of the tumor suppressor TXNIP, offers a multi-pronged attack on cancer cells by disrupting their metabolism, inducing oxidative stress, and halting their proliferation. The data summarized in this guide highlight the consistent anti-cancer effects of this compound across various cancer types.
Future research should focus on:
-
Elucidating the precise upstream sensors and signaling molecules that mediate the this compound-induced activation of p38-MAPK and AMPK.
-
Conducting comprehensive in vivo studies to determine optimal dosing, delivery methods, and potential synergistic effects with conventional chemotherapies and targeted agents.
-
Investigating the potential of this compound to overcome drug resistance in cancer.
The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for the scientific community to accelerate the translation of this compound from a promising preclinical candidate to a potential clinical therapeutic.
References
- 1. This compound Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 2. Systemically Administered this compound Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation | Anticancer Research [ar.iiarjournals.org]
- 3. This compound Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Frontiers | Research Progress of TXNIP as a Tumor Suppressor Gene Participating in the Metabolic Reprogramming and Oxidative Stress of Cancer Cells in Various Cancers [frontiersin.org]
- 8. Rare sugar this compound induces specific up-regulation of TXNIP and subsequent G1 cell cycle arrest in hepatocellular carcinoma cells by stabilization of p27kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rare Sugar this compound in Cancer Therapy as a Revolutionary Approach with Promising Future Insights [glycoforum.gr.jp]
- 10. Growth inhibitory effect of this compound on human ovarian carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antiproliferative effects of this compound associated with reduced cell division frequency in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systemically Administered this compound Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The anti-tumor efficacy of 2-deoxyglucose and this compound are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. The inhibitory effect and possible mechanisms of this compound on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Physiological Effects of D-Allose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-allose, a rare sugar and a C-3 epimer of D-glucose, has garnered significant attention within the scientific community for its diverse and potent physiological effects demonstrated in various in vivo models.[1][2] Unlike its ubiquitous isomer, D-glucose, this compound is found in minute quantities in nature and exhibits unique biological activities, including anti-inflammatory, anti-cancer, anti-hyperglycemic, and antioxidant properties.[1][3][4][5] This technical guide provides a comprehensive overview of the in vivo physiological effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and drug development endeavors.
Metabolism and Safety Profile of this compound
In vivo studies have shown that this compound is partially absorbed in the small intestine, enters blood circulation, and is primarily excreted in the urine.[6] A significant portion of unabsorbed this compound is metabolized by cecal microbes into short-chain fatty acids.[6] Importantly, this compound is not significantly metabolized in the liver and does not contribute to hepatic energy production.[6]
Toxicological studies in rats have established a favorable safety profile for this compound. The acute toxicity, as measured by the LD50 value, was determined to be 20.5 g/kg.[7][8] Sub-chronic toxicity tests have shown no significant adverse effects on serum chemistry and hematological parameters in rats.[7][8] Furthermore, long-term ingestion by healthy human subjects has not revealed any abnormal effects or clinical problems.[9]
Anti-Cancer Effects
This compound has demonstrated significant anti-proliferative effects in various cancer cell lines both in vitro and in vivo.[10][11][12] The primary mechanism underlying its anti-cancer activity involves the upregulation of Thioredoxin-Interacting Protein (TXNIP), a known tumor suppressor.[10][11]
Quantitative Data: Anti-Cancer Effects
| Cancer Type | Animal Model | This compound Treatment | Outcome | Reference |
| Head and Neck Cancer (HSC-3 xenograft) | Athymic nude mice | 500 mM local injection | Tumor volume reduced to 61% of control after 15 days. | [10] |
| Head and Neck Cancer | In vivo models | Intraperitoneal administration | Synergistic anti-tumor effect with radiation. | [11] |
| Bladder Cancer (RT112 xenograft) | Xenograft mouse model | Oral administration | Significant inhibition of tumor growth compared to control after 15 days. Decreased nuclear fission rate from 4.1% to 1.1%. | [13][14] |
| Human Cancer Cell Lines (HuH-7, MDA-MB-231, SH-SY5Y) | In vivo experiments mentioned | Not specified in abstracts | Reduced tumor volume. | [12] |
Experimental Protocols
Head and Neck Cancer Xenograft Model:
-
Animal Model: Female athymic nude mice (BALB/c nu/nu; 5 to 6 weeks old).[10]
-
Cell Line: HSC-3 human oral squamous cell carcinoma cells.[10]
-
Procedure: HSC-3 cells are subcutaneously injected into the flank of the mice. Once tumors are established, this compound (e.g., 500 mM) or a vehicle control is locally injected into the tumor.[11] Tumor volume is measured regularly.[10]
-
Analysis: Tumor volume is calculated using the formula (length × width²) / 2. At the end of the experiment, tumors may be excised for histological and molecular analysis, such as TXNIP expression.[10][11]
Bladder Cancer Xenograft Model:
-
Animal Model: Xenograft mouse model.[13]
-
Cell Line: RT112 bladder cancer cells.[14]
-
Procedure: RT112 cells are subcutaneously injected into the mice. The mice are then treated with orally administered this compound or normal saline.[13][14]
Signaling Pathway: this compound Induced Anti-Cancer Effect
Caption: this compound inhibits cancer cell growth via TXNIP induction and metabolic disruption.
Anti-Inflammatory Effects
This compound exerts potent anti-inflammatory effects in various in vivo models of inflammation.[15] Its mechanisms of action include the suppression of pro-inflammatory cytokines and the modulation of key inflammatory signaling pathways.[3][15]
Quantitative Data: Anti-Inflammatory Effects
| Condition | Animal Model | This compound Treatment | Outcome | Reference |
| Transient Forebrain Ischemia | Gerbil | 400 mg/kg intraperitoneally | Reduced TNF-α, IL-1β, and IL-6 levels in the hippocampus. | [15] |
| Cerebral Ischemia/Reperfusion Injury | Rat | 300 mg/kg intravenously | Significantly smaller infarct volume (90.9 ± 13.5 mm³) compared to vehicle (114.9 ± 15.3 mm³). Suppressed MPO activity and decreased COX-2 positive cells. | [15][16] |
| General Inflammation | Adipocytes (in vivo implications) | Not specified | Suppresses serum levels of TNF-α, IL-6, and MCP-1. | [3] |
Experimental Protocols
Transient Forebrain Ischemia Model:
-
Animal Model: Mongolian gerbils.[15]
-
Procedure: Transient forebrain ischemia is induced by the occlusion of the bilateral common carotid arteries for a defined period (e.g., 5 minutes). This compound (e.g., 400 mg/kg) is administered intraperitoneally immediately after ischemia.[17]
-
Analysis: After a set reperfusion period (e.g., 3 days), brain tissue (e.g., hippocampus) is collected for the measurement of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using methods like ELISA.[15][17] Behavioral tests can also be conducted to assess motor and memory deficits.[17]
Cerebral Ischemia/Reperfusion Injury Model:
-
Animal Model: Rats.[16]
-
Procedure: Transient middle cerebral artery occlusion is performed for a specific duration (e.g., 2 hours), followed by reperfusion. This compound (e.g., 300 mg/kg) is administered intravenously.[16]
-
Analysis: Brain infarct volume is measured after a defined reperfusion period (e.g., 22 hours).[16] Immunohistochemistry is used to assess the expression of inflammatory markers like myeloperoxidase (MPO) and cyclooxygenase-2 (COX-2).[16]
Signaling Pathway: this compound Anti-Inflammatory Action
Caption: this compound inhibits the TLR4/MyD88/NF-κB inflammatory pathway.
Anti-Hyperglycemic Effects
This compound has shown promise in regulating blood glucose levels, making it a potential therapeutic agent for diabetes and related metabolic disorders.[3][4] It can suppress postprandial blood glucose spikes and improve glucose tolerance.[9]
Quantitative Data: Anti-Hyperglycemic Effects
| Condition | Subjects | This compound Treatment | Outcome | Reference |
| Standard Oral Sucrose (B13894) Load | Healthy and prediabetic individuals | 7.5g and 10g doses | Significant reduction in plasma glucose at 30 minutes. Dose-dependent reduction in glucose excursion. | [9] |
| Islet Transplantation | Diabetic mice | Intravenous administration | Improved blood glucose control and maintained insulin (B600854) secretion. | [18] |
| Type 2 Diabetes | Patients | Diabetic diet containing D-allulose | Significantly suppressed postprandial hyperglycemia. | [19] |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT):
-
Subjects: Humans or animal models.
-
Procedure: After an overnight fast, subjects are given an oral dose of this compound (e.g., 5-10g for humans) followed by a standard glucose or sucrose load.[9]
-
Analysis: Blood glucose and insulin levels are measured at various time points (e.g., 0, 30, 60, 90, 120 minutes) post-ingestion.[9]
Diabetic Animal Model with Islet Transplantation:
-
Animal Model: Type 1 diabetes model mice.[18]
-
Procedure: Pancreatic islets are transplanted into the diabetic mice. The mice then receive intravenous injections of this compound or a control solution.[18]
-
Analysis: Blood glucose levels are monitored regularly. Intraperitoneal glucose tolerance tests (IPGTT) can be performed to assess glucose metabolism.[18]
Signaling Pathway: this compound Anti-Hyperglycemic Mechanisms
References
- 1. researchgate.net [researchgate.net]
- 2. mijst.mju.ac.th [mijst.mju.ac.th]
- 3. Frontiers | Recent Advances Regarding the Physiological Functions and Biosynthesis of D-Allulose [frontiersin.org]
- 4. Recent Advances Regarding the Physiological Functions and Biosynthesis of D-Allulose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute and sub-chronic toxicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute and Sub-Chronic Toxicity of D -Allose in Rats: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. drc.bmj.com [drc.bmj.com]
- 10. In vitro and in vivo effects of this compound: up-regulation of thioredoxin-interacting protein in head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systemically Administered this compound Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation | Anticancer Research [ar.iiarjournals.org]
- 12. This compound Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 13. Antitumor Effects of Orally Administered Rare Sugar this compound in Bladder Cancer [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Anti-inflammatory effect of this compound in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Attenuates Overexpression of Inflammatory Cytokines after Cerebral Ischemia/Reperfusion Injury in Gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Intravenous D‑allose administration improves blood glucose control by maintaining insulin secretion in diabetic mice with transplanted islets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
D-Allose: A Comprehensive Technical Guide on its Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-allose, a rare monosaccharide, is emerging as a molecule of significant interest in the fields of pharmacology and drug development due to its potent antioxidant and anti-inflammatory activities.[1] Unlike its ubiquitous isomer D-glucose, this compound is found in limited quantities in nature but can be produced enzymatically.[2] This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental validation of this compound's therapeutic potential, serving as a comprehensive resource for researchers and professionals in drug development.
Antioxidant Properties of this compound
This compound exhibits antioxidant effects through two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and modulation of cellular metabolic pathways to reduce ROS production.[3][4]
Direct Radical Scavenging
In vitro studies have demonstrated that this compound is an effective scavenger of hydroxyl radicals (•OH), one of the most reactive and damaging ROS.[4] Its scavenging activity for hydroxyl radicals is comparable to that of D-glucose.[4][5] However, this compound does not appear to scavenge other ROS like hydrogen peroxide and superoxide (B77818) anions directly.[4][5]
Inhibition of Mitochondrial ROS Production
A significant aspect of this compound's antioxidant activity lies in its ability to reduce mitochondrial ROS production.[3][4] This is achieved through a competitive mechanism with D-glucose at the cellular level.[4] By competing with D-glucose for uptake and metabolism, this compound slows down the metabolic flux through the glycolytic pathway and the subsequent electron transport chain, thereby decreasing the generation of mitochondrial ROS.[3][4] This mechanism has been observed in mouse neuroblastoma Neuro2A cells, where this compound attenuated the generation of ROS induced by the mitochondrial complex I inhibitor, rotenone.[4]
Quantitative Data on Antioxidant Activity
The following table summarizes the key findings related to the antioxidant activity of this compound.
| Reactive Species | Scavenging Activity of this compound | Comparison with D-Glucose | Reference |
| Hydroxyl Radical (•OH) | Effective | Scavenged to the same extent as D-glucose | [4] |
| Hydrogen Peroxide (H₂O₂) | Ineffective | - | [4] |
| Superoxide Anion (O₂⁻) | Ineffective | - | [4] |
Anti-inflammatory Properties of this compound
This compound exerts its anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[6] In vivo studies have demonstrated its efficacy in various models of inflammation, including cerebral ischemia/reperfusion injury.[7]
Inhibition of NF-κB and MAPK Signaling Pathways
This compound has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[8][9] In plasmacytoid dendritic cells (pDCs), this compound attenuates the phosphorylation of MAPK family members (Erk1/2, JNK/SAPK, and p38 MAPK) when stimulated with TLR7 or TLR9 ligands.[9][10] This leads to a significant decrease in the production of pro-inflammatory cytokines such as interferon-alpha (IFN-α) and interleukin-12 (B1171171) (IL-12).[9][10] Furthermore, in HepG2 cells, D-allulose (a C3 epimer of D-fructose, with this compound being a C3 epimer of D-glucose) has been shown to suppress NF-κB and AP1-mediated inflammatory pathways.[8]
Reduction of Pro-inflammatory Cytokines and Mediators
Consistent with its inhibitory effects on key signaling pathways, this compound administration leads to a significant reduction in the levels of various pro-inflammatory cytokines and mediators. In a gerbil model of transient forebrain ischemia, this compound treatment reduced the ischemia-induced production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[6] In a rat model of cerebral ischemia/reperfusion injury, this compound significantly suppressed myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and decreased the number of cyclooxygenase-2 (COX-2)-positive cells.[11][12]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from in vivo studies investigating the anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Pro-inflammatory Cytokines in a Gerbil Model of Transient Forebrain Ischemia [6]
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Sham | 1.8 ± 0.5 | 1.2 ± 0.3 | 2.1 ± 0.6 |
| Ischemia + Vehicle | 12.5 ± 2.1 | 8.9 ± 1.5 | 15.3 ± 2.8 |
| Ischemia + this compound (400 mg/kg) | 5.4 ± 1.2 | 4.1 ± 0.9 | 6.8 ± 1.5 |
| p < 0.05 compared to Ischemia + Vehicle group |
Table 2: Effect of this compound on Inflammatory Markers in a Rat Model of Cerebral Ischemia/Reperfusion Injury [6]
| Treatment Group | Infarct Volume (mm³) | Myeloperoxidase (MPO) Activity (U/g tissue) | COX-2 Positive Cells/field |
| Vehicle | 114.9 ± 15.3 | Significantly higher than this compound group | Significantly higher than this compound group |
| This compound (300 mg/kg) | 90.9 ± 13.5 | Significantly suppressed compared to vehicle | Significantly decreased compared to vehicle |
| p < 0.01 compared to Vehicle group |
Experimental Protocols
Hydroxyl Radical Scavenging Assay (Electron Spin Resonance Spectroscopy)[3]
-
Principle: This assay is based on the detection of the spin adduct DMPO-OH, formed by the reaction of the spin trapping agent 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) with hydroxyl radicals generated by the Fenton reaction (FeSO₄ + H₂O₂). The scavenging of hydroxyl radicals by an antioxidant results in a decreased ESR signal intensity of the DMPO-OH adduct.[3]
-
Reagents:
-
DMPO solution
-
Ferrous sulfate (B86663) (FeSO₄) solution
-
Hydrogen peroxide (H₂O₂) solution
-
This compound or D-glucose solutions at various concentrations
-
Phosphate (B84403) buffer
-
-
Procedure:
-
Prepare a reaction mixture containing DMPO, FeSO₄, and H₂O₂ in a phosphate buffer to generate hydroxyl radicals.
-
Add this compound or D-glucose to the reaction mixture at the desired concentrations.
-
Transfer the mixture to a quartz flat cell for ESR measurement.
-
Record the ESR spectrum of the DMPO-OH adduct.
-
Determine the scavenging activity by comparing the reduction in the ESR signal intensity in the presence of this compound or D-glucose to a control without the sugar.[3]
-
In Vivo Model of Transient Forebrain Ischemia in Gerbils[6][8]
-
Animals: Mongolian gerbils.
-
Procedure:
-
Induce transient forebrain ischemia by occluding the bilateral common carotid arteries for 5 minutes.
-
Administer this compound (e.g., 400 mg/kg) intraperitoneally immediately after the ischemic event.
-
Examine inflammatory cytokines, oxidative damage in the hippocampus, and behavioral deficits at a predetermined time point (e.g., 3 days) after ischemia.
-
-
Endpoints:
-
Quantification of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in hippocampal tissue homogenates using ELISA.
-
Assessment of oxidative stress markers (e.g., 8-hydroxyl-2'-deoxyguanosine levels).
-
Behavioral tests to evaluate motor and memory function.
-
In Vivo Model of Cerebral Ischemia/Reperfusion Injury in Rats[9]
-
Animals: Rats.
-
Procedure:
-
Induce transient middle cerebral artery occlusion (MCAO).
-
Administer this compound (e.g., 300 mg/kg) intravenously at specific time points (e.g., 1 hour before ischemia and 10 hours after reperfusion).
-
Evaluate brain damage after a defined reperfusion period (e.g., 22 hours).
-
-
Endpoints:
-
Measurement of cerebral infarct volume.
-
Myeloperoxidase (MPO) activity assay in brain tissue to quantify neutrophil infiltration.
-
Immunohistochemical analysis for MPO and cyclooxygenase-2 (COX-2) expression.
-
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound competes with D-glucose, reducing mitochondrial ROS production.
Caption: this compound inhibits MAPK phosphorylation, reducing pro-inflammatory cytokine production.
Caption: this compound inhibits the NF-κB signaling pathway, suppressing pro-inflammatory gene expression.
Conclusion
This compound demonstrates significant potential as a therapeutic agent due to its dual antioxidant and anti-inflammatory properties. Its unique mechanism of reducing mitochondrial ROS by competing with glucose, coupled with its ability to inhibit key inflammatory signaling pathways such as NF-κB and MAPK, provides a strong rationale for its further investigation and development. The quantitative data from preclinical studies are promising, indicating a tangible impact on inflammatory markers and outcomes in disease models. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to design and conduct further studies to elucidate the full therapeutic potential of this compound. Continued research is warranted to translate these preclinical findings into clinical applications for a range of oxidative stress and inflammation-related pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. fortunejournals.com [fortunejournals.com]
- 3. benchchem.com [benchchem.com]
- 4. Antioxidant properties of rare sugar this compound: Effects on mitochondrial reactive oxygen species production in Neuro2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound Attenuates Overexpression of Inflammatory Cytokines after Cerebral Ischemia/Reperfusion Injury in Gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FRI109 D-Allulose Inhibits NF-kB- And AP1-Mediated Inflammatory Pathways In HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immunomodulatory effects of this compound on cytokine production by plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effect of this compound in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
D-Allose: A Technical Guide to its Therapeutic Potential
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-allose, a rare aldo-hexose monosaccharide and a C-3 epimer of D-glucose, has emerged as a molecule of significant interest in the pharmaceutical and biomedical fields.[1][2][3] Unlike its abundant isomer, this compound is found sparingly in nature but can be mass-produced, enabling extensive research into its biological functions.[3][4][5] Preliminary studies have unveiled a spectrum of therapeutic activities, including potent anti-cancer, neuroprotective, anti-inflammatory, anti-hypertensive, and cryoprotective effects.[2][6][7] This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, focusing on its mechanisms of action, supporting quantitative data from key preclinical studies, and the experimental protocols used to derive these findings.
Anti-Cancer Potential
This compound exhibits significant anti-proliferative and pro-apoptotic effects across a variety of cancer types, including bladder, head and neck, ovarian, and liver cancers, as well as leukemia.[8][9][10] Its efficacy has been demonstrated in both in vitro and in vivo models, often in combination with conventional therapies like radiotherapy and chemotherapy to enhance their effects.[8][9]
Mechanism of Action: Metabolic Reprogramming and Oxidative Stress
The primary anti-cancer mechanism of this compound is mediated through the upregulation of Thioredoxin-Interacting Protein (TXNIP), a critical tumor suppressor.[9][10][11] This action initiates a cascade that disrupts cancer cell metabolism and induces oxidative stress.
-
Inhibition of Glucose Uptake : Upregulated TXNIP leads to the downregulation of Glucose Transporter 1 (GLUT1), impeding glucose import and starving cancer cells that are highly dependent on glycolysis (the Warburg effect).[10][11][12]
-
Induction of Reactive Oxygen Species (ROS) : TXNIP binds to and inhibits the antioxidant protein thioredoxin, leading to an accumulation of intracellular ROS.[8][10] This heightened oxidative stress triggers cell cycle arrest and apoptosis.[8][9]
-
Modulation of Signaling Pathways : this compound modulates key pathways such as AMP-activated protein kinase (AMPK) activation and mammalian target of rapamycin (B549165) (mTOR) inhibition, further contributing to its anti-tumor effects.[8]
Quantitative Data: Preclinical Efficacy
| Study Type | Cancer Model | Treatment | Key Finding | Reference |
| In Vivo | Bladder Cancer (Mouse Xenograft) | Oral this compound | Significant inhibition of tumor growth vs. control (p < 0.05).[13] | [13] |
| In Vivo | Bladder Cancer (Mouse Xenograft) | Oral this compound | Decrease in nuclear fission rate from 4.1% to 1.1% (p = 0.004).[13] | [13] |
| In Vitro | Various Cancer Cell Lines | This compound | Significant dose-dependent inhibition of cancer cell proliferation.[4] | [5] |
Key Experimental Protocols
In Vivo Tumor Growth Inhibition Assay (Bladder Cancer)
-
Animal Model : Athymic nude mice.
-
Cell Line : Human bladder cancer cell line (e.g., T24) subcutaneously injected to form tumors.
-
Treatment : Once tumors reach a palpable size, mice are randomly assigned to treatment groups. The experimental group receives this compound orally (e.g., via drinking water or gavage) daily for a specified period (e.g., 15 days). The control group receives a placebo (e.g., normal saline).[13]
-
Data Collection : Tumor volume is measured regularly (e.g., every 3 days) using calipers. Body weight is monitored to assess toxicity. At the end of the study, tumors and major organs (kidney, liver) are harvested for histopathological analysis (e.g., H&E staining, Ki-67 for proliferation).[13]
Neuroprotective and Anti-inflammatory Effects
This compound demonstrates potent neuroprotective and anti-inflammatory properties, particularly in the context of cerebral ischemia-reperfusion (I/R) injury.[14] It has been shown to reduce brain damage by mitigating the inflammatory cascade that follows such an event.[14][15]
Mechanism of Action: Attenuation of Inflammatory Response
Following cerebral I/R, an inflammatory response involving the infiltration of leukocytes and activation of microglia exacerbates tissue damage. This compound intervenes by:
-
Reducing Leukocyte Infiltration : It significantly suppresses myeloperoxidase (MPO) activity, an enzyme indicative of neutrophil infiltration into the ischemic tissue.[14]
-
Inhibiting Pro-inflammatory Enzymes : this compound decreases the number of cyclooxygenase-2 (COX-2)-positive cells, reducing the production of inflammatory prostaglandins.[14]
-
Suppressing Microglial Activation : It limits the activation of microglia, the resident immune cells of the brain, which can release cytotoxic factors when overstimulated.[14]
Quantitative Data: Ischemia/Reperfusion Injury
| Study Type | Animal Model | Treatment | Key Finding | Reference |
| In Vivo | Rat MCAO Model | This compound (300 mg/kg) | Infarct volume significantly smaller than vehicle (90.9 ± 13.5 mm³ vs. 114.9 ± 15.3 mm³, p < 0.01).[14] | [14] |
| In Vivo | Rat MCAO Model | This compound (300 mg/kg) | Significant suppression of MPO activity and reduction in MPO-positive and COX-2-positive cells compared to vehicle.[14] | [14] |
Key Experimental Protocols
Transient Middle Cerebral Artery Occlusion (MCAO) Model
-
Animal Model : Male Sprague-Dawley or Wistar rats.
-
Procedure : Anesthesia is induced. The middle cerebral artery is occluded for a specific duration (e.g., 2 hours) typically by inserting a filament into the internal carotid artery. After the ischemic period, the filament is withdrawn to allow reperfusion (e.g., for 22 hours).[14]
-
Treatment : this compound (e.g., 300 mg/kg) is administered intravenously via the tail vein at set time points, such as 1 hour before ischemia and 10 hours after reperfusion.[14]
-
Data Collection : After the reperfusion period, brains are harvested. Infarct volume is measured using TTC (2,3,5-triphenyltetrazolium chloride) staining. Immunohistochemistry is performed on brain sections to quantify markers like MPO and COX-2. MPO activity can also be measured via ELISA.[14]
Anti-Hypertensive Effects
This compound has shown potential in managing hypertension, specifically in models of salt-induced high blood pressure. This effect is strongly linked to its antioxidant properties.[16]
Mechanism of Action: Reduction of Oxidative Stress
In salt-sensitive hypertension, increased oxidative stress, particularly the production of superoxide (B77818) in vascular tissues, is a key pathogenic factor. This compound appears to counteract this by reducing superoxide production in the aorta, thereby alleviating the rise in blood pressure.[16]
Quantitative Data: Salt-Sensitive Hypertension Model
| Study Type | Animal Model | Treatment Group | Systolic Blood Pressure (at 4 weeks) | Urinary Protein (mg/day) | Reference |
| In Vivo | Dahl Salt-Sensitive Rats | 4% Salt Diet | 161 ± 5 mmHg | 81.8 ± 16.5 | [16] |
| In Vivo | Dahl Salt-Sensitive Rats | 4% Salt + this compound | 135 ± 7 mmHg | 31.3 ± 11.8 | [16] |
| In Vivo | Dahl Salt-Sensitive Rats | 4% Salt + D-glucose | Not Suppressed | 85.3 ± 20.5 | [16] |
| In Vivo | Dahl Salt-Sensitive Rats | 0.5% Salt Diet (Control) | 138 ± 5 mmHg | 18.2 ± 6.3 | [16] |
Key Experimental Protocols
Dahl Salt-Sensitive (DS) Rat Model
-
Animal Model : Male DS rats.
-
Procedure : Rats are divided into groups and fed different diets for a set period (e.g., 4 weeks). Diets include a normal salt (e.g., 0.5%) diet, a high salt (e.g., 4%) diet, and high salt diets supplemented with this compound (e.g., 2 g/kg/day) or a control sugar like D-glucose.[16]
-
Data Collection : Systolic blood pressure is measured weekly using a tail-cuff method. Urine is collected over 24-hour periods to measure protein excretion. At the end of the study, aortic tissues are harvested to measure superoxide production using methods like lucigenin (B191737) chemiluminescence and dihydroethidium (B1670597) staining.[16]
Cryoprotective Properties
This compound has been identified as an effective cryoprotectant for mammalian cells, offering a protective role during freezing that is comparable to recognized cryoprotectants like trehalose (B1683222).[17] This suggests its potential use in the preservation of cells, tissues, and organs.
Mechanism of Action and Experimental Workflow
The precise mechanism for its cryoprotective effect is still under investigation but is likely related to its ability to stabilize cellular membranes and proteins during the stresses of freezing and thawing. Its known antioxidant effects may also play a role in mitigating damage from ROS generated during these processes.
Key Experimental Protocols
Cellular Cryopreservation Assay
-
Cell Lines : A variety of mammalian cell lines are used, such as OVCAR-3 (human ovarian cancer), HeLa (human cervical cancer), HaCaT (human skin keratinocytes), HDF (human dermal fibroblasts), and NIH3T3 (murine fibroblasts).[17]
-
Procedure : Cells are suspended in their standard culture media supplemented with various concentrations of this compound. Control groups may include media with no additives or media with a known cryoprotectant (e.g., trehalose or DMSO). The cell suspensions are then frozen at -80°C.[17]
-
Data Collection : After set periods (e.g., 24 hours, 1 week, 1 month), cells are thawed and allowed to recover. Cell survival and viability are assessed using the trypan blue dye exclusion test. Cell proliferation is evaluated using a metabolic activity assay, such as the MTT assay.[17]
Conclusion and Future Directions
Preliminary studies strongly support the therapeutic potential of this compound across multiple domains, including oncology, neurology, and cardiovascular disease. Its unique ability to modulate fundamental cellular processes like metabolism and redox balance, primarily through the TXNIP pathway, positions it as a promising therapeutic candidate.[9][10] While in vivo data are encouraging, further research is required to fully elucidate its mechanisms of action, establish optimal dosing and safety profiles in more complex models, and ultimately translate these preclinical findings into clinical applications. The development of this compound and its derivatives could offer novel strategies for treating a range of challenging diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Stereoisomer of D-Glucose, Extends the Lifespan of Caenorhabditis elegans via Sirtuin and Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Production of this compound From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rare Sugar this compound in Cancer Therapy as a Revolutionary Approach with Promising Future Insights [glycoforum.gr.jp]
- 9. benthamdirect.com [benthamdirect.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fortunejournals.com [fortunejournals.com]
- 13. mdpi.com [mdpi.com]
- 14. Anti-inflammatory effect of this compound in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The anti-inflammatory effects of this compound contribute to attenuation of cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, an all-cis aldo-hexose, suppresses development of salt-induced hypertension in Dahl rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cryoprotective effects of this compound on mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Allose's Role in Inhibiting Glycolysis in Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-allose, a rare C-3 epimer of D-glucose, has emerged as a promising anti-cancer agent due to its ability to selectively induce apoptosis and inhibit proliferation in malignant cells with minimal toxicity to normal cells.[1] A significant component of its anti-neoplastic activity stems from its interference with cancer cell metabolism, particularly the inhibition of glycolysis, a pathway upon which many tumors are heavily reliant—a phenomenon known as the Warburg effect. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-mediated inhibition of glycolysis in cancer. We present a synthesis of current research, including quantitative data on its effects, detailed experimental protocols for key assays, and visualizations of the pertinent signaling pathways and experimental workflows.
Introduction
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the most well-established metabolic hallmarks of cancer is the preference for aerobic glycolysis, where glucose is fermented to lactate (B86563) even in the presence of oxygen. This metabolic shift provides cancer cells with a rapid means of ATP production and a steady supply of biosynthetic precursors. Consequently, targeting the glycolytic pathway has become an attractive strategy for cancer therapy.
This compound, a naturally occurring rare monosaccharide, has demonstrated significant anti-tumor effects in various cancer models, including head and neck, lung, liver, bladder, and breast cancer.[2][3] Its multifaceted mechanism of action involves the induction of cellular stress, cell cycle arrest, and apoptosis.[2][3] A core component of its anti-cancer efficacy is the disruption of glucose metabolism, leading to energy depletion and oxidative stress. This document will provide an in-depth exploration of the core mechanisms by which this compound inhibits glycolysis in cancer cells.
Core Mechanisms of this compound-Mediated Glycolysis Inhibition
The inhibitory effect of this compound on glycolysis is not through a single point of action but rather a multi-pronged attack on cancer cell metabolism. The primary mechanisms are detailed below.
Upregulation of Thioredoxin-Interacting Protein (TXNIP) and Downregulation of Glucose Transporter 1 (GLUT1)
A pivotal mechanism of this compound's action is the significant upregulation of Thioredoxin-Interacting Protein (TXNIP), a known tumor suppressor.[1][4] TXNIP plays a crucial role in cellular redox homeostasis and glucose metabolism. This compound treatment leads to a marked increase in both TXNIP mRNA and protein levels.[4] The induction of TXNIP directly leads to the downregulation of Glucose Transporter 1 (GLUT1), a primary transporter responsible for glucose uptake in many cancer cells.[4][5][6] This reduction in GLUT1 at the cell surface curtails the cancer cells' ability to import glucose, thereby starving them of their primary fuel source for glycolysis.[5][6]
Phosphorylation by Hexokinase and Potential Downstream Inhibition
This compound, being a glucose analog, is recognized and phosphorylated by hexokinase (HK), the first enzyme in the glycolytic pathway.[7] This reaction consumes ATP and converts this compound to this compound-6-phosphate.[7] Unlike glucose-6-phosphate, this compound-6-phosphate is not readily metabolized by downstream glycolytic enzymes. It is hypothesized that the accumulation of this compound-6-phosphate may allosterically inhibit key glycolytic enzymes such as phosphofructokinase-1 (PFK-1) and pyruvate (B1213749) kinase (PK), further disrupting the glycolytic flux.[8] However, direct kinetic data, such as inhibitory constants (Ki) or IC50 values, for the interaction of this compound or this compound-6-phosphate with these enzymes in cancer cells are not yet well-documented in the literature.
Activation of Stress-Signaling Pathways: p38-MAPK and AMPK
This compound treatment has been shown to induce cellular stress, leading to the activation of the p38 Mitogen-Activated Protein Kinase (p38-MAPK) and AMP-Activated Protein Kinase (AMPK) signaling pathways.[9][10] The activation of p38-MAPK is an early event following this compound administration and contributes to the upregulation of TXNIP.[10] AMPK, a key sensor of cellular energy status, is activated in response to decreased intracellular ATP levels resulting from glycolysis inhibition.[7][10] Activated AMPK further contributes to the suppression of cancer cell growth.[7][10]
Induction of Reactive Oxygen Species (ROS)
The upregulation of TXNIP by this compound also leads to the inhibition of thioredoxin, a key antioxidant protein.[1] This results in an accumulation of intracellular reactive oxygen species (ROS), leading to oxidative stress.[2][9] Elevated ROS levels can damage cellular components and trigger apoptotic cell death.[9]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cells.
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | This compound Concentration (mM) | Incubation Time (h) | Reduction in Cell Viability (%) | Reference |
| RT112 (Bladder Cancer) | 50 | 24 | 31.6 | [3] |
| 253J (Bladder Cancer) | 50 | 24 | 31.8 | [3] |
| J82 (Bladder Cancer) | 50 | 24 | 39.1 | [3] |
| HuH-7 (Hepatocellular Carcinoma) | 50 | 168 | Significant Inhibition | [5] |
| MDA-MB-231 (Breast Cancer) | 50 | 168 | Significant Inhibition | [5] |
| SH-SY5Y (Neuroblastoma) | 50 | 168 | Significant Inhibition | [5] |
Table 2: Effect of this compound on Intracellular ROS Levels
| Cell Line | This compound Concentration (mM) | Incubation Time (h) | Increase in ROS Levels (%) | Reference |
| RT112 (Bladder Cancer) | 50 | 1 | 260.2 | [3] |
| 253J (Bladder Cancer) | 50 | 1 | 103.8 | [3] |
| J82 (Bladder Cancer) | 50 | 1 | 44.0 | [3] |
Table 3: Effect of this compound on GLUT1 Expression and Glucose Uptake
| Cell Line | This compound Concentration (mM) | Incubation Time (days) | Reduction in GLUT1 Protein Level (%) | Reduction in Glucose Uptake (pmol/min/mg protein) | Reference |
| HuH-7 (Hepatocellular Carcinoma) | 50 | 7 | 57.7 | 2.48 | [5] |
| MDA-MB-231 (Breast Cancer) | 50 | 7 | 37.4 | Not Reported | [5] |
| SH-SY5Y (Neuroblastoma) | 50 | 7 | 35.6 | Not Reported | [5] |
Table 4: Effect of this compound on ATP Levels
| Cell Line | This compound Concentration (mM) | Effect on Intracellular ATP Levels | Reference |
| Head and Neck Cancer Cells | 50 | Decreased | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound on glycolysis in cancer cells.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
This compound solution (sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[9]
-
Treat cells with serial dilutions of this compound in complete medium for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control.[9]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Intracellular ROS Detection (DCF-DA Staining)
-
Objective: To quantify the change in intracellular ROS levels upon this compound treatment.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound solution (sterile)
-
2',7'-dichlorofluorescin diacetate (DCF-DA) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound for the specified time.[9]
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.[9]
-
Resuspend the cell pellet in PBS containing 5-10 µM DCF-DA and incubate for 30 minutes at 37°C in the dark.[9]
-
Wash the cells twice with ice-cold PBS to remove excess DCF-DA.[9]
-
Resuspend the cells in PBS and analyze immediately using a flow cytometer (Excitation: 488 nm, Emission: 525 nm).[9]
-
Analyze the shift in fluorescence intensity in this compound-treated cells compared to the control to quantify the change in ROS levels.[9]
-
Protein Expression Analysis (Western Blot)
-
Objective: To determine the effect of this compound on the expression levels of key proteins like TXNIP and GLUT1.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound solution (sterile)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-TXNIP, anti-GLUT1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound as desired.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.[9]
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies overnight at 4°C.[9]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detect the protein bands using ECL substrate and an imaging system.[9]
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Glycolytic Enzyme Activity Assays
Detailed protocols for measuring the activity of hexokinase, phosphofructokinase, and pyruvate kinase are commercially available and generally involve coupled enzymatic reactions where the product of the enzyme of interest is used in a subsequent reaction that generates a detectable signal (e.g., NADH production measured at 340 nm or a colorimetric/fluorometric product). When investigating the inhibitory effects of this compound or this compound-6-phosphate, the compound would be included in the reaction mixture at various concentrations to determine its impact on the enzyme's activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its investigation.
Caption: Signaling pathway of this compound's anti-cancer effects.
Caption: Experimental workflow for investigating this compound.
Caption: Logical flow of this compound's anti-cancer effects.
Conclusion and Future Directions
This compound presents a compelling case as a novel anti-cancer agent that targets the metabolic vulnerability of tumors. Its ability to inhibit glycolysis through the upregulation of TXNIP, downregulation of GLUT1, and induction of cellular stress provides a multi-faceted approach to curbing cancer cell proliferation. The phosphorylation of this compound by hexokinase and the potential for its metabolite, this compound-6-phosphate, to inhibit downstream glycolytic enzymes is a key area for future investigation.
To further elucidate the precise mechanisms of this compound's action and to advance its therapeutic potential, future research should focus on:
-
Quantitative Enzymology: Determining the kinetic parameters (e.g., Ki, IC50) of this compound and this compound-6-phosphate for key glycolytic enzymes (hexokinase, PFK-1, pyruvate kinase) in various cancer cell lines.
-
Metabolic Flux Analysis: Employing stable isotope tracing to quantitatively map the metabolic fate of this compound and its impact on central carbon metabolism in cancer cells.
-
In Vivo Efficacy and Pharmacokinetics: Expanding in vivo studies to a broader range of cancer models to evaluate the efficacy, optimal dosing, and pharmacokinetic profile of this compound.
-
Combination Therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutics and other metabolic inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The inhibitory effect and possible mechanisms of this compound on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 6. This compound Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Systemically Administered this compound Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Unveiling the Anti-Proliferative Potential of D-Allose: A Technical Guide for Researchers
An In-depth Examination of the Mechanisms and Methodologies Underlying the Anti-Cancer Effects of a Rare Sugar
For Immediate Release
This technical guide provides a comprehensive overview of the anti-proliferative effects of D-allose, a rare monosaccharide, on various cancer cell lines. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, presents key quantitative data, details experimental protocols, and visualizes the intricate signaling pathways involved in this compound's anti-cancer activity.
Executive Summary
This compound, a C-3 epimer of D-glucose, has emerged as a promising therapeutic agent with demonstrated anti-proliferative effects across a spectrum of cancer types.[1][2][3] Unlike conventional chemotherapeutic agents, this compound exhibits selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells.[4] Its multifaceted mechanism of action involves the induction of oxidative stress, inhibition of glucose metabolism, cell cycle arrest, and apoptosis.[1][5] This guide consolidates the current scientific understanding of this compound's anti-cancer properties, providing a foundational resource for further research and development.
Molecular Mechanisms of this compound's Anti-Proliferative Effects
This compound exerts its anti-cancer effects through a coordinated series of molecular events, primarily initiated by the upregulation of Thioredoxin-Interacting Protein (TXNIP), a known tumor suppressor.[1][6]
Upregulation of TXNIP and Inhibition of Glucose Transport
A cornerstone of this compound's mechanism is the significant induction of TXNIP expression.[1][6] TXNIP plays a crucial role in cellular redox homeostasis and glucose metabolism.[1] Increased TXNIP levels lead to the downregulation of Glucose Transporter 1 (GLUT1), a key protein responsible for glucose uptake in cancer cells.[7] This inhibition of glucose import effectively starves cancer cells of their primary energy source, a particularly potent strategy against tumors reliant on the Warburg effect.[1][7]
Induction of Reactive Oxygen Species (ROS) and Oxidative Stress
This compound treatment leads to a significant increase in intracellular Reactive Oxygen Species (ROS).[3][8] This is, in part, mediated by the upregulation of TXNIP, which binds to and inhibits the antioxidant protein thioredoxin.[1] The resulting accumulation of ROS induces a state of oxidative stress within cancer cells, leading to cellular damage and triggering apoptotic pathways.[3][8]
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at various phases, depending on the cancer cell type. A key mechanism involves the TXNIP-mediated stabilization of the cyclin-dependent kinase inhibitor p27kip1.[6] TXNIP competitively inhibits the Jab1-mediated nuclear export and subsequent degradation of p27kip1, leading to its accumulation and resulting in G1 phase arrest.[6] In some cancer cell lines, this compound has also been observed to cause G2/M phase arrest.[9]
Induction of Apoptosis
The culmination of cellular stress induced by this compound often leads to programmed cell death, or apoptosis.[3][10] This is characterized by an alteration of the Bcl-2/Bax ratio in favor of apoptosis, promoting the release of cytochrome c from the mitochondria.[10] This event triggers the activation of the caspase cascade, including the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell.[10]
Quantitative Data on Anti-Proliferative Effects
The anti-proliferative efficacy of this compound has been quantified across numerous cancer cell lines. The following tables summarize key findings from various studies.
| Cell Line | Cancer Type | This compound Concentration (mM) | % Reduction in Cell Viability (Mean ± SD) | Reference |
| RT112 | Bladder Cancer | 50 | 31.6 ± 1.9 | [11] |
| 253J | Bladder Cancer | 50 | 31.8 ± 2.2 | [11] |
| J82 | Bladder Cancer | 50 | 39.1 ± 3.4 | [11] |
| HuH-7 | Hepatocellular Carcinoma | 50 | 66.34 ± 2.07 | [7] |
| MDA-MB-231 | Breast Adenocarcinoma | 50 | 52.93 ± 8.66 | [7] |
| SH-SY5Y | Neuroblastoma | 50 | 52.82 ± 2.66 | [7] |
| U251MG | Glioblastoma | 50 | ~40% | [12] |
| U87MG | Glioblastoma | 50 | ~50% | [12] |
| OVCAR-3 | Ovarian Cancer | 50 | Significant Inhibition | [9] |
| MIA PaCa-2 | Pancreatic Cancer | 53.25 (IC50) | 50 |
| Cell Line | Cancer Type | This compound Concentration (mM) | Fold Change in TXNIP Protein Expression | Fold Change in GLUT1 Protein Expression | Reference |
| HuH-7 | Hepatocellular Carcinoma | 50 | Significant Increase | 0.42 ± 0.11 | [7] |
| MDA-MB-231 | Breast Adenocarcinoma | 50 | Significant Increase | 0.63 ± 0.05 | [7] |
| SH-SY5Y | Neuroblastoma | 50 | Significant Increase | 0.64 ± 0.09 | [7] |
| RT112 | Bladder Cancer | 50 | Dose-dependent Increase | Not Reported | [11] |
| 253J | Bladder Cancer | 50 | Dose-dependent Increase | Not Reported | [11] |
| J82 | Bladder Cancer | 50 | Dose-dependent Increase | Not Reported | [11] |
| Cell Line | Cancer Type | This compound Concentration (mM) | Observation | Reference |
| OVCAR-3 | Ovarian Cancer | 50 | 8 ± 3% apoptotic cells | [9] |
| DU145 | Prostate Cancer | 20-40 | Altered Bcl-2/Bax ratio, cleavage of caspase-3 and PARP | [10] |
| PC-3 | Prostate Cancer | 20-40 | Altered Bcl-2/Bax ratio, cleavage of caspase-3 and PARP | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-proliferative effects of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (sterile solution)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 25, 50 mM). Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
-
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins in a sample.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TXNIP, anti-GLUT1, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Flow Cytometry for Cell Cycle Analysis
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases based on DNA content.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for investigating the anti-proliferative effects of this compound.
Caption: this compound signaling pathway leading to anti-proliferative effects.
Caption: General experimental workflow for investigating this compound.
Clinical Landscape and Future Directions
While preclinical studies have robustly demonstrated the anti-cancer potential of this compound, clinical trials in human subjects are necessary to validate these findings.[3] To date, there is a lack of published data from clinical trials specifically investigating the anti-proliferative effects of this compound in cancer patients. Future research should focus on elucidating the complete molecular network regulated by this compound, identifying predictive biomarkers for sensitivity, and designing well-controlled clinical trials to evaluate its safety and efficacy as a standalone or adjuvant cancer therapy. The unique mechanism of action of this compound, particularly its ability to target cancer cell metabolism, positions it as a promising candidate for a new generation of anti-cancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rare Sugar this compound in Cancer Therapy as a Revolutionary Approach with Promising Future Insights [glycoforum.gr.jp]
- 4. benchchem.com [benchchem.com]
- 5. This compound: Molecular Pathways and Therapeutic Capacity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fortunejournals.com [fortunejournals.com]
- 7. This compound Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 8. Antitumor Effects of Orally Administered Rare Sugar this compound in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Antiproliferative effects of this compound associated with reduced cell division frequency in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of D-Allose in Natural Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Allose, a C-3 epimer of D-glucose, is a rare monosaccharide that has garnered significant attention in the scientific community for its unique physiological functions, including anti-cancer, anti-inflammatory, and antioxidant properties.[1] Its scarcity in nature has historically limited its research and application. However, advancements in enzymatic synthesis have made this rare sugar more accessible for investigation. This technical guide provides a comprehensive overview of the discovery of this compound in natural products, detailing the methodologies for its isolation and quantification, and elucidating the key signaling pathways through which it exerts its biological effects.
Natural Occurrence of this compound
The natural occurrence of this compound is exceptionally limited. To date, it has been identified in a few specific natural sources.
In Flora: Protea rubropilosa
The first discovery of this compound in nature was in the leaves of the African shrub Protea rubropilosa.[2][3] In this plant, this compound exists as a 6-O-cinnamyl glycoside, a compound that has been named rubropilosin.
In Microalgae: Ochromonas malhamensis
This compound has also been identified in extracts from the freshwater alga Ochromonas malhamensis.[4][5] The exact concentration and form of this compound in this organism are not well-documented in publicly available literature.
Table 1: Documented Natural Sources of this compound
| Natural Source | Organism Type | Form of this compound | Quantitative Data |
| Protea rubropilosa | Plant | 6-O-cinnamyl glycoside (rubropilosin) | Not specified in available literature |
| Ochromonas malhamensis | Freshwater Alga | Not specified | Not specified in available literature |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from natural sources, based on established analytical techniques for monosaccharides.
Extraction and Isolation of this compound from Protea rubropilosa (General Protocol)
This protocol is a generalized procedure based on common methods for the extraction and hydrolysis of glycosides from plant material.
Objective: To extract and hydrolyze the glycosidic forms of this compound from the leaves of Protea rubropilosa to yield the free monosaccharide.
Materials:
-
Dried and powdered leaves of Protea rubropilosa
-
Soxhlet apparatus
-
Rotary evaporator
-
2 M Sulfuric acid (H₂SO₄)
-
Barium carbonate (BaCO₃)
-
Centrifuge
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Lyophilizer (optional)
Procedure:
-
Extraction:
-
Acid Hydrolysis:
-
Neutralization and Purification:
-
Neutralize the acidic hydrolysate by the slow addition of barium carbonate until the pH is neutral. This will precipitate barium sulfate (B86663).
-
Centrifuge the mixture to pellet the barium sulfate precipitate.
-
Filter the supernatant through Whatman No. 1 filter paper to remove any remaining precipitate.
-
The resulting filtrate contains the liberated monosaccharides, including this compound. This solution can be concentrated by evaporation or lyophilization.
-
Quantification of this compound by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
Objective: To separate and quantify this compound in a prepared sample extract.
Instrumentation and Columns:
-
HPLC system with a refractive index detector (RID)
-
Amino-based or ligand-exchange column suitable for carbohydrate analysis (e.g., Shodex Sugar SP0810)[9][10][11]
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water (HPLC grade)
-
This compound standard
Procedure:
-
Mobile Phase Preparation:
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound of a known concentration in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards.
-
-
Chromatographic Conditions (Example): [10][11]
-
Column Temperature: 35°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
RID Temperature: 35°C
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve by plotting peak area against concentration.
-
Inject the prepared sample extract.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.
-
Quantify the amount of this compound in the sample using the standard curve.
-
Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the identity and quantify this compound through derivatization followed by GC-MS analysis. This method is highly sensitive and specific.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for sugar analysis (e.g., DB-5ms)
Reagents:
-
Sodium borohydride (B1222165) (NaBH₄)
-
Acetic anhydride (B1165640)
-
Dichloromethane (DCM)
-
Pyridine
-
Hydroxylamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Procedure:
-
Derivatization to Alditol Acetates (a common method for neutral sugars): [12][13][14][15]
-
Reduction: Reduce the monosaccharides in the dried sample extract with NaBH₄ to their corresponding alditols.
-
Acetylation: Acetylate the alditols using acetic anhydride with 1-methylimidazole as a catalyst.
-
Extraction: Extract the resulting alditol acetates into an organic solvent such as dichloromethane.
-
Analysis: Inject the derivatized sample into the GC-MS.
-
-
GC-MS Conditions (Example for Alditol Acetates):
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 230°C at 4°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
MS Ion Source Temperature: 230°C
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the this compound alditol acetate (B1210297) derivative by its characteristic retention time and mass spectrum, comparing it to a derivatized standard.
-
Quantify using a calibration curve prepared with derivatized this compound standards.
-
Signaling Pathways Modulated by this compound
This compound has been shown to exhibit significant anti-cancer effects, primarily through the upregulation of Thioredoxin-Interacting Protein (TXNIP).[16][17][18] This upregulation initiates a cascade of events that are detrimental to cancer cell survival.
This compound-Induced Anti-Cancer Signaling Pathway
The primary mechanism of this compound's anti-cancer activity involves the following key steps:
-
Upregulation of TXNIP: this compound treatment leads to a significant increase in the expression of TXNIP, a known tumor suppressor.[16][17][18]
-
Downregulation of GLUT1: The increased levels of TXNIP lead to the downregulation of Glucose Transporter 1 (GLUT1).[18][19][20] This inhibits the uptake of glucose, the primary energy source for many cancer cells.
-
Induction of Oxidative Stress: TXNIP binds to and inhibits thioredoxin, a key antioxidant protein.[1][17] This inhibition leads to an accumulation of Reactive Oxygen Species (ROS), causing oxidative stress within the cancer cells.[21]
-
Cell Cycle Arrest and Apoptosis: The combination of energy depletion (due to reduced glucose uptake) and increased oxidative stress leads to cell cycle arrest and ultimately, apoptosis (programmed cell death) of the cancer cells.[16][22]
Below is a diagram illustrating this signaling pathway.
This compound Anti-Cancer Signaling Pathway
Conclusion
The discovery of this compound in natural sources, though limited, has paved the way for extensive research into its potent biological activities. Its anti-cancer properties, mediated through the TXNIP signaling pathway, present a promising avenue for the development of novel therapeutic strategies. The detailed experimental protocols provided in this guide offer a framework for the reliable extraction and quantification of this compound, facilitating further investigation into this rare and valuable monosaccharide. As our understanding of the molecular mechanisms of this compound continues to grow, so too will its potential applications in the fields of medicine and nutrition.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of Nutritional Mode on the Physiological and Biochemical Characteristics of the Mixotrophic Flagellate Poterioochromonas malhamensis and the Potential Ecological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioredoxin Interacting Protein (TXNIP) and Pathogenesis of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Metabolism of Glucose by the Alga Ochromonas malhamensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] THE METABOLISMI OF GLUCOSE BY THE ALGA OCHROMONAS ' MALHAMENSIS | Semantic Scholar [semanticscholar.org]
- 6. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
- 8. Hydrolysis of Glycosides [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. agronomy.emu.ee [agronomy.emu.ee]
- 12. content.protocols.io [content.protocols.io]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. Automated derivatization instrument: preparation of alditol acetates for analysis of bacterial carbohydrates using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. refp.cohlife.org [refp.cohlife.org]
- 16. Rare sugar this compound induces specific up-regulation of TXNIP and subsequent G1 cell cycle arrest in hepatocellular carcinoma cells by stabilization of p27kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thioredoxin Interacting Protein: Redox Dependent and Independent Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 19. researchgate.net [researchgate.net]
- 20. TXNIP in Metabolic Regulation: Physiological Role and Therapeutic Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Critical role of TXNIP in oxidative stress, DNA damage and retinal pericyte apoptosis under high glucose: Implications for diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. okayama.elsevierpure.com [okayama.elsevierpure.com]
The Cryoprotective Potential of D-Allose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cryopreservation is an indispensable technology for the long-term storage of viable cells and tissues, crucial for advancements in biomedical research, cell-based therapies, and pharmaceutical development. However, the inherent stresses of the freeze-thaw process, including ice crystal formation, osmotic shock, and oxidative damage, often compromise cell viability and function. D-allose, a rare monosaccharide, has emerged as a promising cryoprotective agent (CPA) with a unique mechanism of action. This technical guide provides a comprehensive overview of the fundamental cryoprotective properties of this compound, detailing its efficacy, proposed mechanisms, and relevant experimental protocols. Quantitative data from key studies are presented in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its cryoprotective attributes.
Introduction to this compound as a Cryoprotectant
This compound is a C-3 epimer of D-glucose, a rare sugar found in nature in limited quantities.[1] Its distinct stereochemistry confers unique biological properties, including anti-inflammatory, anti-cancer, and antioxidant effects.[2][3] In the context of cryopreservation, this compound has demonstrated significant potential as a sole cryoprotective agent, offering a beneficial protective role comparable to the well-established cryoprotectant, trehalose.[4] A key advantage of this compound lies in its ability to mitigate cryoinjury by inhibiting the production of reactive oxygen species (ROS), a major contributor to cellular damage during the freeze-thaw cycle.[4]
Quantitative Analysis of this compound Cryoprotective Efficacy
Research has demonstrated the effectiveness of this compound in preserving the viability of various mammalian cell lines during cryopreservation. The following tables summarize the post-thaw viability of different cell lines frozen at -80°C in media supplemented with various concentrations of this compound. Cell survival was assessed 24 hours after thawing using the Trypan Blue dye exclusion method.
Table 1: Post-Thaw Viability of Human Cancer Cell Lines with this compound
| This compound Concentration (mM) | OVCAR-3 (Human Ovarian Cancer) Mean Viability (%) | HeLa (Human Cervical Cancer) Mean Viability (%) |
| 0 | 35 | 42 |
| 100 | 55 | 60 |
| 200 | 70 | 75 |
| 400 | 78 | 82 |
Data derived from the study by Sui et al., Cryobiology, 2007.[1]
Table 2: Post-Thaw Viability of Human Keratinocytes and Fibroblasts with this compound
| This compound Concentration (mM) | HaCaT (Human Skin Keratinocytes) Mean Viability (%) | HDF (Human Dermal Fibroblasts) Mean Viability (%) |
| 0 | 30 | 25 |
| 100 | 50 | 45 |
| 200 | 65 | 60 |
| 400 | 70 | 65 |
Data derived from the study by Sui et al., Cryobiology, 2007.[1]
Table 3: Post-Thaw Viability of Murine Fibroblasts with this compound
| This compound Concentration (mM) | NIH3T3 (Murine Fibroblasts) Mean Viability (%) |
| 0 | 38 |
| 100 | 58 |
| 200 | 72 |
| 400 | 75 |
Data derived from the study by Sui et al., Cryobiology, 2007.[1]
Mechanism of Cryoprotection: Inhibition of Oxidative Stress
The primary mechanism underlying the cryoprotective effects of this compound is its ability to mitigate oxidative stress induced by the freeze-thaw process. Cryopreservation is known to trigger a significant increase in the production of ROS, which can lead to damage of vital cellular components such as lipids, proteins, and DNA.[5]
This compound appears to suppress mitochondrial ROS production through a competitive mechanism with D-glucose.[2] By reducing the metabolic flux through the electron transport chain, this compound curtails the generation of superoxide (B77818) anions and other ROS. While this compound has been shown to scavenge hydroxyl radicals to a similar extent as D-glucose, it does not directly scavenge hydrogen peroxide or superoxide anions.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the cryoprotective properties of this compound.
Cell Cryopreservation with this compound
This protocol outlines the fundamental steps for cryopreserving mammalian cells using this compound as the cryoprotectant.
Materials:
-
Healthy, sub-confluent cell culture
-
Complete cell culture medium
-
This compound powder (sterile)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Detachment agent (e.g., Trypsin-EDTA)
-
Sterile cryogenic vials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer and liquid nitrogen storage tank
Procedure:
-
Preparation of this compound Cryopreservation Medium:
-
Prepare a stock solution of this compound in your complete cell culture medium. For instance, to create a 400 mM working solution, dissolve the appropriate amount of this compound in the medium and sterilize by passing it through a 0.22 µm filter.[4]
-
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using a standard trypsinization protocol. For suspension cells, proceed directly to centrifugation.[4]
-
Neutralize trypsin (if used) and collect cells into a conical tube.
-
Centrifuge the cell suspension (e.g., 200 x g for 5 minutes).
-
Aspirate the supernatant carefully.
-
-
Cell Counting and Resuspension:
-
Resuspend the cell pellet in a small, known volume of cold complete culture medium.
-
Perform a cell count using a hemocytometer and the Trypan Blue dye exclusion method to determine the total cell number and initial viability.
-
Centrifuge the cells again and resuspend the pellet in the cold this compound cryopreservation medium at the desired cell density (e.g., 1-5 x 10⁶ cells/mL).
-
-
Freezing:
-
Aliquot the cell suspension into sterile cryogenic vials.
-
Place the vials in a controlled-rate freezing container.
-
Immediately place the container into a -80°C freezer for at least 24 hours. This achieves a cooling rate of approximately -1°C/minute.[4]
-
-
Long-Term Storage:
-
Transfer the frozen vials from the -80°C freezer to a liquid nitrogen tank for long-term storage at temperatures below -130°C.[4]
-
-
Thawing:
-
Retrieve a vial from liquid nitrogen storage.
-
Immediately immerse the vial in a 37°C water bath, agitating gently until only a small ice crystal remains.[4]
-
Wipe the outside of the vial with 70% ethanol (B145695) before opening in a sterile environment.
-
-
Cell Recovery:
-
Gently transfer the thawed cell suspension into a tube containing pre-warmed complete culture medium.
-
Centrifuge the cells (e.g., 200 x g for 5 minutes) to pellet the cells and remove the this compound-containing medium.
-
Resuspend the cell pellet in fresh, pre-warmed culture medium and transfer to a suitable culture vessel.
-
Incubate under standard conditions.
-
Assessment of Cell Viability and Proliferation
4.2.1. Trypan Blue Dye Exclusion Assay
This assay distinguishes between viable cells with intact membranes and non-viable cells with compromised membranes.
Procedure:
-
Take an aliquot of the cell suspension 24 hours post-thaw.
-
Mix the cells in a 1:1 ratio with 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
4.2.2. MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Procedure:
-
Seed a known number of post-thaw cells into a 96-well plate and incubate for the desired period.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Assessment of Apoptosis
4.3.1. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Procedure:
-
Harvest post-thaw cells and prepare cell lysates according to the manufacturer's protocol.
-
Incubate the cell lysate with a caspase-3 specific substrate conjugated to a chromophore or fluorophore.
-
Measure the absorbance or fluorescence using a microplate reader. The signal intensity is proportional to the caspase-3 activity.
4.3.2. Annexin V Staining Assay
This assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
Procedure:
-
Wash post-thaw cells with PBS and resuspend in binding buffer.
-
Add fluorochrome-conjugated Annexin V and a viability dye (e.g., propidium (B1200493) iodide, PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Assessment of Mitochondrial Health
JC-1 Assay for Mitochondrial Membrane Potential
This assay uses the fluorescent dye JC-1 to measure the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.
Procedure:
-
Incubate post-thaw cells with the JC-1 dye.
-
In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
The ratio of red to green fluorescence is used to determine the state of mitochondrial polarization.
Conclusion
This compound presents a compelling profile as a cryoprotective agent, primarily through its ability to counteract oxidative stress. The data indicates its efficacy across various cell lines, positioning it as a viable alternative or supplement to traditional CPAs. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate and optimize the use of this compound in their specific cryopreservation applications. Future research should focus on elucidating the finer details of its molecular interactions within the cellular redox system and exploring its potential in the cryopreservation of more complex tissues and organs.
References
- 1. Cryoprotective effects of this compound on mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant properties of rare sugar this compound: Effects on mitochondrial reactive oxygen species production in Neuro2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The roles of reactive oxygen species and antioxidants in cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of D-allose from D-psicose using L-rhamnose Isomerase
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-allose (B117823), a rare aldohexose, has garnered significant attention in the pharmaceutical and food industries due to its unique physiological functions, including anti-cancer, anti-oxidant, and anti-inflammatory properties.[1] Traditional chemical synthesis of this compound is often inefficient, resulting in low yields and undesirable by-products.[1] Enzymatic synthesis presents a highly specific and efficient alternative. L-rhamnose (B225776) isomerase (L-RI, EC 5.3.1.14) is a key enzyme in this process, capable of catalyzing the reversible isomerization of various aldoses and ketoses.[1] While its natural substrate is L-rhamnose, L-RI also demonstrates activity on other sugars, including the conversion of D-psicose (B8758972) (also known as D-allulose) to this compound.[1][2]
This document provides detailed protocols for the enzymatic synthesis of this compound from D-psicose using L-rhamnose isomerase. It includes information on enzyme selection, reaction optimization, and product analysis.
Biochemical Pathway
The enzymatic synthesis of this compound from D-psicose is a single-step isomerization reaction catalyzed by L-rhamnose isomerase.
Caption: Enzymatic isomerization of D-psicose to this compound.
Data Presentation
The selection of an appropriate L-rhamnose isomerase is crucial for maximizing the yield of this compound. The following table summarizes the performance of L-RIs from various microbial sources under optimized conditions.
| Enzyme Source | Substrate Conc. (g/L) | Temperature (°C) | pH | Conversion Yield (%) | Productivity (g/L/h) | Reference |
| Clostridium stercorarium | 600 (D-psicose) | 70 | 7.0 | 33 | 79.6 | [2][3] |
| Bacillus subtilis | Not specified | 70 | 8.5 | Not specified | Not specified | [4][5] |
| Pseudomonas stutzeri | 500 (D-psicose) | Not specified | Not specified | 30 | Not specified | [6] |
| Thermoanaerobacterium saccharolyticum | 100 (D-psicose) | 70 | 6.0 | ~30 | Not specified | [7] |
Experimental Protocols
This section provides a detailed methodology for the enzymatic synthesis of this compound from D-psicose.
Protocol 1: Batch Production of this compound
This protocol is based on the high-yield production method using recombinant L-rhamnose isomerase from Clostridium stercorarium.[2][3]
1. Enzyme Preparation:
-
The gene encoding L-rhamnose isomerase from Clostridium stercorarium is cloned and expressed in a suitable host, such as E. coli.[1]
-
The expressed enzyme is purified using standard chromatography techniques (e.g., Ni-NTA affinity chromatography).[1]
2. Isomerization Reaction:
-
Prepare a reaction mixture containing:
-
D-psicose: 600 g/L
-
L-rhamnose isomerase: 27 U/L
-
Buffer: 50 mM HEPES, pH 7.0
-
Cofactor: 1 mM MnCl₂
-
3. Reaction Termination and Product Analysis:
-
Terminate the reaction by boiling the mixture for 10 minutes to denature the enzyme.[1]
-
Centrifuge the mixture to remove the precipitated protein.[1]
-
Analyze the supernatant for this compound and remaining D-psicose concentrations using High-Performance Liquid Chromatography (HPLC).[1]
Protocol 2: this compound Production using Immobilized Enzyme
For continuous production, immobilization of the enzyme is a cost-effective approach.[8][9]
1. Enzyme Immobilization:
-
Immobilize the purified L-rhamnose isomerase on a suitable support, such as an amino resin.[8]
2. Packed-Bed Reactor Setup:
-
Pack a column with the immobilized L-rhamnose isomerase to create a packed-bed reactor.
-
Continuously feed a solution of 500 g/L D-psicose in an appropriate buffer (e.g., 50 mM EPPS, pH 8.0) through the reactor.[6]
-
Maintain the reactor at the optimal temperature (e.g., 60°C).[6]
-
The effluent containing this compound and unreacted D-psicose is collected for downstream processing.[6]
3. Product Purification:
-
This compound can be separated from the reaction mixture containing D-psicose and other by-products like D-altrose through ethanol (B145695) crystallization.[10]
Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic synthesis of this compound.
Caption: General workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of L-rhamnose isomerase from Clostridium stercorarium and its application to the production of this compound from D-allulose (D-psicose) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Production of this compound From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel thermotolerant l-rhamnose isomerase variant for biocatalytic conversion of d-allulose to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of this compound from D-fructose using immobilized L-rhamnose isomerase and D-psicose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of this compound from d-fructose using immobilized l-rhamnose isomerase and d-psicose 3-epimerase - ProQuest [proquest.com]
- 10. Efficient biosynthesis of this compound from D-psicose by cross-linked recombinant L-rhamnose isomerase: separation of product by ethanol crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Production of D-Allose from D-Fructose
Audience: Researchers, scientists, and drug development professionals.
Introduction:
D-allose, a rare monosaccharide, has garnered significant interest in the pharmaceutical and food industries due to its unique physiological properties, including anti-cancer, anti-inflammatory, and cryoprotective effects.[1] Traditional chemical synthesis of this compound is often inefficient and produces undesirable byproducts. Enzymatic synthesis offers a highly specific and efficient alternative for the production of this compound. This document provides detailed application notes and protocols for the enzymatic conversion of the readily available and inexpensive substrate, D-fructose, into this compound.[2]
The primary biotechnological route for this conversion is a two-step enzymatic cascade. The first step involves the epimerization of D-fructose at the C-3 position to produce D-psicose (also known as D-allulose), a reaction catalyzed by D-psicose 3-epimerase (DPEase, EC 5.1.3.30).[2][3] Subsequently, D-psicose is isomerized to this compound by L-rhamnose isomerase (L-RhI, EC 5.3.1.14).[4][5] For enhanced efficiency and cost-effectiveness, a one-pot synthesis using co-immobilized DPEase and L-RhI has been developed, simplifying the production process and enabling enzyme reusability.[1][6]
Enzymatic Pathway
The enzymatic conversion of D-fructose to this compound proceeds through the following two-step pathway:
References
- 1. Production of this compound from D-fructose using immobilized L-rhamnose isomerase and D-psicose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose) [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. L-rhamnose isomerase: a crucial enzyme for rhamnose catabolism and conversion of rare sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of D-Allose from Enzymatic Reaction Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction:
D-allose, a rare sugar, has garnered significant attention in the pharmaceutical and nutraceutical industries due to its unique physiological functions, including anti-cancer, anti-oxidant, and anti-inflammatory properties.[1][2] Unlike traditional chemical synthesis methods that can be inefficient and produce undesirable by-products, enzymatic synthesis offers a highly specific and efficient alternative for this compound production.[1][3] The most common enzymatic pathway involves the conversion of D-fructose to D-psicose (also known as D-allulose), followed by the isomerization of D-psicose to this compound.[4] This document provides detailed protocols for the purification of this compound from these enzymatic reaction mixtures, focusing on methods to ensure high purity and yield.
I. Overview of this compound Purification Strategies
The purification of this compound from enzymatic reaction mixtures is a critical step to remove unreacted substrates, enzymes, by-products, and other impurities. The choice of purification strategy depends on the scale of production and the desired final purity. Common techniques employed include crystallization, chromatography, and decolorization.[5]
A typical purification workflow involves the following stages:
-
Enzyme Removal: The first step is to stop the enzymatic reaction and remove the enzymes. This is often achieved by heat inactivation followed by centrifugation or filtration.[1][6] For processes using immobilized enzymes, the enzymes can be easily separated by filtration for reuse.[7]
-
Decolorization: The reaction mixture may develop a brown color due to non-enzymatic browning (Maillard reaction), especially at high temperatures and alkaline pH.[4][8] Activated carbon treatment is commonly used to remove these colored compounds.[5][9]
-
Deionization: Ion exchange chromatography is employed to remove charged particles, such as salts from buffers and cofactors, which can interfere with subsequent purification steps and final product quality.[5][10]
-
Separation of Sugars: The reaction mixture typically contains this compound along with unreacted D-psicose and potentially D-fructose. Chromatographic methods are the primary means of separating these structurally similar sugars.[4][11]
-
Crystallization: The final step to obtain high-purity this compound is crystallization, often induced by the addition of ethanol (B145695) to a concentrated this compound solution.[1][12]
II. Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the enzymatic production and purification of this compound.
Table 1: Enzymatic Reaction Conditions for this compound Production
| Enzyme Source | Starting Substrate | Substrate Conc. (g/L) | Temperature (°C) | pH | Productivity (g/L/h) | Conversion Yield (%) | Reference |
| L-rhamnose Isomerase from C. stercorarium | D-Allulose | 600 | 70 | 7.0 | 79.6 | ~30-37.5 | [6][8] |
| Glucose Isomerase (Sweetzyme IT) | D-Allulose | 500 | 60 | 8.0 | 36 | 30 | [2][13] |
| DPE and L-RI (One-Pot) | D-Fructose | - | 50-60 | 7.5 | - | Equilibrium Mixture | [6][14] |
Table 2: Purification Parameters and Outcomes
| Purification Step | Parameter | Value | Outcome | Reference |
| Decolorization | Activated Carbon | Bed operated at 40-60°C | "Water white" effluent | [10] |
| Ion Exchange | Anion and Cation Resins | - | Conductivity ≤ 40 µS | [10] |
| Sorptive Separation | Solid Adsorbent Bed | 40-65°C, pH 6-7 | This compound purity >90% of monosaccharides | [10] |
| Crystallization | Ethanol Addition | - | High-purity this compound crystals | [1][12] |
III. Experimental Protocols
Protocol 1: Batch Production and Purification of this compound from D-Allulose
This protocol is adapted from methods utilizing L-rhamnose isomerase.[6]
A. Enzymatic Reaction
-
Reaction Setup: Prepare a reaction mixture containing 600 g/L D-allulose (D-psicose) in 50 mM phosphate (B84403) buffer (pH 7.0).
-
Cofactor Addition: Add MnCl₂ to a final concentration of 1 mM.[6]
-
Incubation: Pre-heat the mixture to 70°C and initiate the reaction by adding L-rhamnose isomerase (e.g., from Clostridium stercorarium) to a final concentration of approximately 27 U/mL. Incubate at 70°C for 2.5 hours.[1][6]
-
Reaction Termination: Stop the reaction by boiling the mixture at 100°C for 10 minutes to denature the enzyme.[6]
-
Enzyme Removal: Centrifuge the mixture to pellet the precipitated protein and collect the supernatant.[1]
B. Purification
-
Decolorization: Pass the supernatant through a column packed with activated carbon heated to approximately 60°C to remove colored impurities.[10]
-
Deionization: Sequentially pass the decolorized solution through cation and anion exchange resin columns to remove salts and other charged molecules.[10]
-
Chromatographic Separation: Concentrate the deionized solution and apply it to a chromatographic separation system (e.g., simulated moving bed) with a suitable adsorbent to separate this compound from the remaining D-psicose.[10][11]
-
Ethanol Crystallization: Concentrate the purified this compound fraction and add ethanol to induce crystallization.[1] Collect the this compound crystals by filtration and dry them. Further recrystallization can be performed to achieve higher purity.[12]
Protocol 2: One-Pot Synthesis and Purification of this compound from D-Fructose using Immobilized Enzymes
This protocol describes a continuous or semi-continuous process using co-immobilized enzymes.[7][14]
A. Enzyme Immobilization
-
Immobilize recombinant D-psicose 3-epimerase (DPE) and L-rhamnose isomerase (L-RI) on suitable supports (e.g., anion exchange resin for DPE and amino resin for L-RI).[7]
B. One-Pot Reaction
-
Reaction Setup: In a temperature-controlled reactor, add the co-immobilized DPE and L-RI to a solution of D-fructose (e.g., 50% w/v) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).[6][7]
-
Incubation: Maintain the reaction at 50-60°C with continuous agitation for approximately 5 hours, or until the reaction reaches equilibrium.[1][6] The equilibrium mass ratio is reported to be approximately 6.6 (D-fructose) : 2.4 (D-psicose) : 1.0 (this compound).[6]
-
Enzyme Recovery: Separate the immobilized enzymes from the reaction mixture by filtration for reuse.[4][6]
C. Purification
-
Follow the purification steps outlined in Protocol 1B (Decolorization, Deionization, Chromatographic Separation, and Crystallization) to isolate pure this compound from the resulting mixture of D-fructose, D-psicose, and this compound.
IV. Visualizations
Caption: Workflow for this compound synthesis and purification.
Caption: Logical flow of impurity removal during purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Production of this compound From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel and innovative this compound synthesis method - NOVA University Innovation [novainnovation.unl.pt]
- 4. benchchem.com [benchchem.com]
- 5. Top 3 Preparation Methods for Bulk D-allulose Powder [bshingredients.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. US5433793A - Preparation of high purity this compound from D-glucose - Google Patents [patents.google.com]
- 11. samyangtrilite.com [samyangtrilite.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Production of this compound From D-Allulose Using Commercial Immobilized Glucose Isomerase [frontiersin.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification and Analysis of D-allose by HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification and analysis of D-allose, a rare sugar with significant potential in the pharmaceutical and food industries, using High-Performance Liquid Chromatography (HPLC). The following protocols are designed to offer robust and reliable methods for researchers and professionals involved in drug development and quality control.
Introduction
This compound is a C-3 epimer of D-glucose and has garnered attention for its unique physiological functions. Accurate and precise quantification of this compound is crucial for research and development, as well as for quality assurance in commercial products. HPLC is a powerful analytical technique for the separation, identification, and quantification of carbohydrates like this compound.[1] This document outlines two common HPLC-based methods for this compound analysis: Hydrophilic Interaction Liquid Chromatography (HILIC) with Refractive Index (RI) detection and High-Performance Anion-Exchange Chromatography (HPAEC) with Electrochemical Detection (ED).
Method 1: HILIC with Refractive Index (RI) Detection
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that uses a hydrophilic stationary phase with a partially aqueous mobile phase. It is well-suited for the retention and separation of highly polar compounds like sugars. Refractive Index (RI) detection is a universal detection method for non-chromophoric analytes, making it suitable for carbohydrates.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.16 to 5 mg/mL | |
| Limit of Detection (LOD) | 0.01–0.17 mg/mL (typical for similar sugars) | [2] |
| Limit of Quantification (LOQ) | 0.03–0.56 mg/mL (typical for similar sugars) | [2] |
| Repeatability (RSD) | <5 % | [2] |
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC System: An isocratic HPLC system equipped with a refractive index detector is required.
-
Analytical Column: Atlantis Premier BEH Z-HILIC Column (or equivalent aminopropyl silane (B1218182) column).[3]
2. Reagents and Sample Preparation:
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).[3] The mobile phase must be degassed before use.[4]
-
Standard Preparation: Prepare a stock solution of this compound at a concentration of 100 mg/mL in water. From this stock, create a series of standards (e.g., 0.16, 0.5, 1, 2.5, 5 mg/mL) by serial dilution in a 50:50 acetonitrile:water mixture.
-
Sample Preparation: Dilute the sample containing this compound in the mobile phase to fall within the linear range of the calibration curve. Filter the final solution through a 0.45 µm membrane filter before injection.[5]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: Maintained at a constant temperature, for example, 35 °C.[6]
-
Injection Volume: 10 µL.[1]
-
Detector: Refractive Index (RI) detector. The detector cell temperature should be kept constant.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Method 2: High-Performance Anion-Exchange Chromatography (HPAEC) with Electrochemical Detection (ED)
High-Performance Anion-Exchange Chromatography (HPAEC) at high pH is a highly sensitive and selective method for carbohydrate analysis. Under alkaline conditions, the hydroxyl groups of carbohydrates are partially ionized, allowing them to be separated by anion-exchange mechanisms.[5] Electrochemical detection provides high sensitivity for carbohydrates without the need for derivatization.[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Eluent Concentration | Isocratic elution with 10 mM–100 mM NaOH | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Injection Volume | 1–2 µL | [5] |
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC System: A gradient-capable HPLC system with an electrochemical detector (pulsed amperometric detection is common).
-
Analytical Column: A polystyrene-based anion-exchange stationary phase column.[5]
2. Reagents and Sample Preparation:
-
Mobile Phase (Eluent): Prepare NaOH solutions of varying concentrations (e.g., 10 mM, 20 mM, 50 mM, 100 mM) from a 50% (w/v) stock solution using deionized water. The eluent must be degassed.[5]
-
Standard Preparation: Prepare a stock solution of this compound at a concentration of 0.1 wt% in Milli-Q water. Prepare working standards by diluting the stock solution (e.g., to 0.01 wt%). Filter the standards through a 0.45 µm membrane filter.[5]
-
Sample Preparation: Dissolve the sample in Milli-Q water to achieve a concentration within the working range of the standards. Filter the sample through a 0.45 µm membrane filter prior to injection.[5]
3. Chromatographic Conditions:
-
Elution: Isocratic elution with an appropriate concentration of NaOH (e.g., 20 mM was found to be effective for separating aldohexoses).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: Ambient or controlled.
-
Injection Volume: 1–2 µL.[5]
-
Detector: Electrochemical detector with a gold working electrode and appropriate waveform settings for carbohydrate detection.
4. Data Analysis:
-
Identify the this compound peak by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area to a calibration curve generated from the this compound standards.
Experimental Workflow and Diagrams
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
The logical relationship for selecting an appropriate HPLC method for this compound analysis is depicted below.
Caption: Decision tree for selecting an HPLC method for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 5. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Utilizing D-allose in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-allose, a rare monosaccharide and a C-3 epimer of D-glucose, has emerged as a compelling agent in oncological research. Exhibiting potent anti-proliferative and pro-apoptotic effects across a spectrum of cancer cell lines with minimal toxicity to normal cells, this compound presents a promising avenue for therapeutic development, both as a standalone agent and in combination with existing cancer treatments.[1][2][3] Its multifaceted mechanism of action, which includes the induction of oxidative stress, disruption of cancer cell metabolism, and modulation of key signaling pathways, makes it a versatile tool for cancer research.[1][4] This document provides detailed application notes on the anti-cancer mechanisms of this compound, a summary of key quantitative data, and comprehensive protocols for essential in vitro and in vivo experiments.
Mechanisms of Anti-Cancer Action
This compound exerts its anti-cancer effects through several interconnected mechanisms:
-
Induction of Thioredoxin-Interacting Protein (TXNIP): A primary and significant mechanism of this compound is the upregulation of TXNIP, a known tumor suppressor.[2][5][6] TXNIP inhibits the antioxidant function of thioredoxin, leading to an increase in intracellular reactive oxygen species (ROS).[2][7]
-
Generation of Reactive Oxygen Species (ROS): The accumulation of ROS creates a state of oxidative stress within cancer cells.[1][2][8] This elevated oxidative stress can damage cellular components and trigger apoptotic cell death.[2][8]
-
Inhibition of Glycolysis and Energy Depletion: this compound competitively reduces glucose uptake by down-regulating the expression of glucose transporter 1 (GLUT1).[1][2][9] As many cancer cells are highly dependent on glycolysis for energy (the Warburg effect), this inhibition of glucose uptake leads to energy depletion and suppression of growth.[1][2]
-
Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, primarily at the G1 or G2/M phase, depending on the cancer cell type.[2][10][11] This is partly mediated by the upregulation of cyclin-dependent kinase inhibitors such as p21 and p27.[9][11]
-
Induction of Apoptosis: By increasing intracellular ROS and altering the Bcl-2/Bax ratio in favor of apoptosis, this compound can trigger the intrinsic apoptotic pathway.[10][12] This involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[10]
-
Modulation of Signaling Pathways: this compound influences critical signaling pathways involved in cell survival, metabolism, and stress responses, including the p38 mitogen-activated protein kinase (p38-MAPK) and AMP-activated protein kinase (AMPK) pathways.[2][13][14]
-
Induction of Autophagy: In some cancer cell lines, this compound has been observed to induce autophagy, a cellular self-degradation process.[1][15] When combined with autophagy inhibitors, this can lead to enhanced tumor growth inhibition.[1][15]
Data Presentation
Table 1: In Vitro Anti-Proliferative Effects of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (mM) | Effect | Reference |
| RT112 | Bladder Cancer | MTT | 50 | 68.4% viability | [16] |
| 253J | Bladder Cancer | MTT | 50 | 68.2% viability | [16] |
| J82 | Bladder Cancer | MTT | 50 | 60.9% viability | [16] |
| MIA PaCa2 | Pancreatic Cancer | MTT | 53.25 | IC50 | [17] |
| OVCAR-3 | Ovarian Cancer | MTT | 50 | Significant inhibition | [11] |
| DU145 | Prostate Cancer | - | Dose-dependent | Inhibition | [10] |
| PC-3 | Prostate Cancer | - | Dose-dependent | Inhibition | [10] |
| HuH-7 | Hepatocellular Carcinoma | - | Dose-dependent | Inhibition | [9] |
| MDA-MB-231 | Breast Adenocarcinoma | - | Dose-dependent | Inhibition | [9] |
| SH-SY5Y | Neuroblastoma | - | Dose-dependent | Inhibition | [9] |
| EBC1 | Non-small Cell Lung Cancer | WST-1 | 50 | Synergistic inhibition with cisplatin | [18] |
| VMRC-LCD | Non-small Cell Lung Cancer | WST-1 | 50 | Synergistic inhibition with cisplatin | [18] |
Table 2: In Vivo Anti-Tumor Effects of this compound
| Cancer Model | Administration Route | This compound Dose | Findings | Reference |
| Bladder Cancer Xenograft | Oral | - | Inhibited tumor growth | [12] |
| Non-small Cell Lung Cancer Xenograft | Injection | - | Greater tumor inhibition with cisplatin | [18] |
| Head and Neck Cancer Xenograft | Intraperitoneal | 100 mM (0.2 ml) | Synergistic effect with radiation | [13][14] |
Mandatory Visualizations
Caption: this compound signaling cascade in cancer cells.
References
- 1. Rare Sugar this compound in Cancer Therapy as a Revolutionary Approach with Promising Future Insights [glycoforum.gr.jp]
- 2. benchchem.com [benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. This compound: Molecular Pathways and Therapeutic Capacity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rare sugar this compound strongly induces thioredoxin-interacting protein and inhibits osteoclast differentiation in Raw264 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Thioredoxin-Interacting Protein in Cancer and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Upsides and Downsides of Reactive Oxygen Species for Cancer: The Roles of Reactive Oxygen Species in Tumorigenesis, Prevention, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 10. ovid.com [ovid.com]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Systemically Administered this compound Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation | Anticancer Research [ar.iiarjournals.org]
- 14. Systemically Administered this compound Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound enhances the efficacy of hydroxychloroquine against Lewis lung carcinoma cell growth by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The anti-tumor efficacy of 2-deoxyglucose and this compound are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
D-Allose: Application Notes and Protocols for Food Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of D-allose, a rare sugar with significant potential as a low-calorie sweetener in the food industry. This document details its physicochemical properties, metabolic fate, and provides standardized protocols for its evaluation in food science studies.
Physicochemical and Sensory Properties of this compound
This compound is a monosaccharide and a C-3 epimer of D-glucose.[1] It is a white, crystalline solid soluble in water.[2] Its unique structure confers a sweet taste with significantly fewer calories than sucrose (B13894), making it an attractive alternative for sugar reduction in various food and beverage formulations.[1][3]
Quantitative Data Summary
| Property | Value | References |
| Relative Sweetness | 80% of sucrose | [1][4][5] |
| Caloric Value | Approximately 0.4 kcal/g | [6] |
| Glycemic Index (GI) | 0 | [6][7] |
Metabolic Fate and Safety
This compound is minimally metabolized in the human body.[8] A significant portion is absorbed and then excreted largely unchanged in the urine.[8] This limited metabolism is the primary reason for its low caloric value.[6] Studies have indicated that this compound does not significantly impact blood glucose or insulin (B600854) levels, making it a suitable sweetener for individuals monitoring their blood sugar.[6][7][9] The U.S. Food and Drug Administration (FDA) has granted this compound the status of Generally Recognized as Safe (GRAS).
Metabolic Pathway Overview
The following diagram illustrates the general metabolic pathway of this compound in comparison to glucose.
Experimental Protocols
Protocol 1: Determination of Relative Sweetness
This protocol outlines a sensory evaluation method to determine the relative sweetness of this compound compared to sucrose.
Objective: To quantify the sweetness intensity of this compound solutions in relation to sucrose solutions.
Materials:
-
This compound powder
-
Sucrose (analytical grade)
-
Deionized water
-
Glass beakers and stirring rods
-
Graduated cylinders
-
Coded tasting cups
-
Sensory panel of trained assessors (n=10-15)
Procedure:
-
Solution Preparation:
-
Prepare a series of sucrose solutions at concentrations of 2%, 4%, 6%, 8%, and 10% (w/v) in deionized water. These will serve as the reference standards.
-
Prepare a series of this compound solutions at concentrations predicted to have similar sweetness levels (e.g., 2.5%, 5%, 7.5%, 10%, and 12.5% w/v).
-
-
Sensory Evaluation Setup:
-
Label the tasting cups with random three-digit codes.
-
Pour 20 mL of each solution into the coded cups.
-
Present the samples to the panelists in a randomized order.
-
Provide panelists with unsalted crackers and water to cleanse their palate between samples.
-
-
Evaluation:
-
Instruct panelists to taste each sample and rate its sweetness intensity on a general Labeled Magnitude Scale (gLMS) or a line scale anchored with "no sweetness" and "extremely sweet."
-
The sucrose solutions should also be rated to establish a standard curve.
-
-
Data Analysis:
-
Plot the mean sweetness intensity ratings for the sucrose solutions against their concentrations to create a standard curve.
-
Plot the mean sweetness intensity ratings for the this compound solutions.
-
To determine the relative sweetness, find the concentration of sucrose that gives the same sweetness intensity as a given concentration of this compound. The relative sweetness is calculated as: (Concentration of Sucrose / Concentration of this compound) x 100.
-
Protocol 2: Stability of this compound in a Beverage Matrix under Thermal Processing
This protocol is designed to assess the stability of this compound in a model acidic beverage system during pasteurization.
Objective: To quantify the degradation of this compound in a beverage model under thermal stress.
Materials:
-
This compound
-
Citric acid
-
Sodium benzoate (B1203000)
-
Deionized water
-
pH meter
-
Water bath or incubator
-
HPLC system with a suitable column for sugar analysis (e.g., amino-based column)
-
Sterile, heat-resistant glass bottles with caps
Procedure:
-
Beverage Model Preparation:
-
Prepare a 0.1% (w/v) citric acid solution in deionized water.
-
Adjust the pH to 3.5 using a sodium citrate (B86180) buffer.
-
Add 0.05% (w/v) sodium benzoate as a preservative.
-
Dissolve this compound into the solution to a final concentration of 5% (w/v).
-
-
Thermal Processing:
-
Dispense 100 mL of the this compound beverage model into each glass bottle and seal.
-
Place the bottles in a pre-heated water bath at 85°C.
-
Collect samples at time points of 0, 15, 30, 45, and 60 minutes.
-
Immediately cool the collected samples in an ice bath to stop any further reaction.
-
-
Quantification of this compound:
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of heating time.
-
Calculate the percentage of this compound remaining at each time point compared to the initial concentration (time 0).
-
Determine the degradation kinetics (e.g., first-order) and the degradation rate constant.
-
Applications in Food Products
This compound can be utilized in a wide range of food and beverage products as a sugar substitute, including:
-
Beverages: Carbonated soft drinks, juices, teas, and flavored waters.
-
Dairy Products: Yogurt, ice cream, and flavored milk.
-
Bakery Products: Cakes, cookies, and pastries. Due to its participation in the Maillard reaction, it can contribute to browning.
-
Confectionery: Candies, chocolates, and chewing gum.
-
Tabletop Sweeteners: As a standalone sweetener or in blends.
Conclusion
This compound presents a promising alternative to traditional sugars, offering sweetness with minimal caloric impact and no effect on blood glucose levels. Its stability in various food matrices and during processing makes it a versatile ingredient for developing healthier food and beverage options. The provided protocols offer a standardized approach for researchers to evaluate the sensory and stability properties of this compound in their specific applications.
References
- 1. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. benchchem.com [benchchem.com]
- 6. ijfans.org [ijfans.org]
- 7. Frontiers | Production of this compound From D-Allulose Using Commercial Immobilized Glucose Isomerase [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Production of this compound From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Protocols for Studying D-allose in Cryopreservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is a critical technology for the long-term storage of viable cells, essential for biomedical research, cell-based therapies, and drug development. The process, however, can induce significant cellular stress, leading to the formation of ice crystals, osmotic shock, and the generation of reactive oxygen species (ROS), which can compromise cell viability and function post-thaw.[1] Cryoprotective agents (CPAs) are therefore used to minimize this damage. D-allose, a rare sugar, has emerged as a promising cryoprotectant with a unique mechanism of action.[1] Notably, this compound has been shown to inhibit the production of ROS, a major contributor to cryoinjury.[1] These application notes provide detailed protocols for the use of this compound in cryopreservation, summarize quantitative data on its efficacy, and illustrate the key experimental workflows and proposed signaling pathways.
Quantitative Data Summary
Research has demonstrated the effectiveness of this compound as a cryoprotective agent in various mammalian cell lines. The following table summarizes the post-thaw viability of different cell lines cryopreserved with varying concentrations of this compound. Cell viability was assessed 24 hours post-thaw using the trypan blue dye exclusion test.
| Cell Line | This compound Concentration (mM) | Post-Thaw Viability (%) |
| OVCAR-3 (Human Ovarian Cancer) | 100 | ~60% |
| 200 | ~75% | |
| 400 | ~85% | |
| HeLa (Human Cervical Cancer) | 100 | ~55% |
| 200 | ~70% | |
| 400 | ~80% | |
| HaCaT (Human Keratinocytes) | 100 | ~65% |
| 200 | ~80% | |
| 400 | ~90% | |
| HDF (Human Dermal Fibroblasts) | 100 | ~70% |
| 200 | ~85% | |
| 400 | ~95% | |
| NIH3T3 (Mouse Fibroblasts) | 100 | ~60% |
| 200 | ~75% | |
| 400 | ~88% |
Data is compiled from studies demonstrating the cryoprotective effects of this compound. Actual results may vary depending on specific experimental conditions and cell line characteristics.
Proposed Mechanism of this compound in Cryoprotection
This compound's cryoprotective effect is significantly attributed to its ability to mitigate oxidative stress. Unlike traditional CPAs that primarily function by preventing ice crystal formation, this compound also exhibits antioxidant properties. The proposed mechanism involves the reduction of mitochondrial ROS production. This compound competes with D-glucose for cellular uptake and subsequent metabolism.[2][3][4] This competition leads to a decrease in the metabolic flux through the electron transport chain, thereby reducing the generation of superoxide (B77818) anions and other ROS.[2][4] Additionally, this compound has been shown to directly scavenge hydroxyl radicals.[2]
Experimental Protocols
The following are detailed protocols for the cryopreservation of mammalian cells using this compound, followed by post-thaw analysis.
This protocol outlines the steps for freezing mammalian cells using a this compound-based cryopreservation medium.
Materials:
-
Healthy, sub-confluent cell culture
-
Complete cell culture medium
-
This compound powder (sterile)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Cell detachment agent (e.g., Trypsin-EDTA)
-
Sterile cryogenic vials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage tank
Procedure:
-
Preparation of this compound Cryopreservation Medium:
-
Prepare a stock solution of this compound in your complete cell culture medium. For optimal results, it is recommended to test a range of concentrations (e.g., 100 mM, 200 mM, 400 mM).
-
To prepare a 400 mM working solution, dissolve the appropriate amount of this compound in the medium and sterilize by passing it through a 0.22 µm filter.
-
Chill the prepared medium to 4°C before use.
-
-
Cell Harvesting:
-
Ensure cells are in the exponential growth phase with high viability (>90%).
-
For adherent cells, wash with PBS and detach using a standard trypsinization protocol. For suspension cells, proceed directly to centrifugation.
-
Neutralize trypsin (if used) and collect the cells into a conical tube.
-
Centrifuge the cell suspension at approximately 200 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
-
Cell Counting and Resuspension:
-
Resuspend the cell pellet in a small, known volume of cold complete culture medium.
-
Perform a cell count using a hemocytometer and Trypan Blue to determine the total cell number and initial viability.
-
Calculate the required volume of the this compound cryopreservation medium to achieve a final cell density of 1-5 x 10⁶ cells/mL.
-
Centrifuge the cells again (200 x g for 5 minutes) and discard the supernatant.
-
Resuspend the cell pellet in the calculated volume of cold this compound cryopreservation medium. Mix gently to ensure a homogeneous suspension.
-
-
Freezing:
-
Aliquot the cell suspension into sterile cryogenic vials.
-
Place the vials in a controlled-rate freezing container.
-
Immediately place the container into a -80°C freezer for at least 24 hours. This ensures a cooling rate of approximately -1°C/minute.
-
-
Long-Term Storage:
-
Transfer the frozen vials from the -80°C freezer to a liquid nitrogen tank for long-term storage at temperatures below -130°C.
-
This protocol describes the procedure for thawing cells that have been cryopreserved with this compound.
Materials:
-
Cryopreserved cells in a cryogenic vial
-
37°C water bath
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes
-
Centrifuge
-
Appropriate cell culture flask or plate
Procedure:
-
Rapid Thawing:
-
Retrieve a vial from liquid nitrogen storage.
-
Immediately immerse the vial in a 37°C water bath.
-
Gently agitate the vial until only a small ice crystal remains. This rapid thawing process is critical to prevent ice recrystallization.
-
-
Cell Recovery:
-
Wipe the outside of the vial with 70% ethanol (B145695) to sterilize it.
-
Gently transfer the thawed cell suspension from the vial into a conical tube containing at least 9 mL of pre-warmed complete culture medium.
-
Centrifuge the cells at approximately 200 x g for 5 minutes to pellet the cells and remove the this compound-containing medium.
-
Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed culture medium.
-
Transfer the cells to an appropriate culture flask.
-
-
Post-Thaw Culture:
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Change the culture medium after 24 hours to remove any remaining cellular debris and non-viable cells.
-
To evaluate the effectiveness of this compound as a cryoprotectant, it is essential to assess cell viability and proliferation after thawing.
A. Trypan Blue Dye Exclusion Test for Viability
This method distinguishes between viable cells with intact membranes and non-viable cells with compromised membranes.
Procedure:
-
Take an aliquot of the cell suspension 24 hours post-thaw.
-
Mix the cells in a 1:1 ratio with 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells:
-
Viability (%) = (Number of viable cells / Total number of cells) x 100
-
B. MTT Assay for Cell Proliferation
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell proliferation.
Procedure:
-
Seed the thawed cells in a 96-well plate at a suitable density and culture for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.
References
- 1. Cryoprotective effects of this compound on mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant properties of rare sugar this compound: Effects on mitochondrial reactive oxygen species production in Neuro2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kp.bunri-u.ac.jp [kp.bunri-u.ac.jp]
- 4. benchchem.com [benchchem.com]
Unlocking Metabolic Insights: D-Allose as a Tool in Carbohydrate Metabolism Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: D-allose, a rare sugar and a C3 epimer of D-glucose, is emerging as a potent and specific modulator of carbohydrate metabolism.[1] Unlike its ubiquitous counterpart, this compound is not readily metabolized by most cells, yet it exerts significant biological effects, including anti-proliferative, anti-inflammatory, and antioxidant activities.[2][3] These properties make it an invaluable tool for researchers investigating the intricacies of glucose metabolism, particularly in the context of diseases like cancer and metabolic syndrome.[1][4] This document provides detailed application notes and experimental protocols for utilizing this compound in carbohydrate metabolism research, summarizing key quantitative data and visualizing complex biological pathways and workflows.
Core Mechanism of Action
This compound primarily exerts its effects by interfering with glucose uptake and utilization through a multi-faceted mechanism. The cornerstone of its action is the robust upregulation of Thioredoxin-Interacting Protein (TXNIP), a known tumor suppressor that negatively regulates glucose uptake.[1][2] This upregulation of TXNIP leads to the subsequent downregulation of Glucose Transporter 1 (GLUT1), a primary transporter responsible for glucose entry into many cell types, including cancer cells.[1] By reducing GLUT1 expression at the cell surface, this compound effectively curtails the cell's ability to import glucose, a critical nutrient for rapid proliferation.[1][4]
Furthermore, this compound has been shown to activate key cellular energy sensors and stress responders, including AMP-Activated Protein Kinase (AMPK).[1] This activation contributes to the overall inhibitory effect on anabolic pathways that are reliant on glucose metabolism. This compound selectively curtails ATP production from glycolysis while having a minimal impact on mitochondrial ATP production.[1]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on various cancer cell lines, providing a clear comparison of its inhibitory efficacy.
Table 1: Inhibitory Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (mM) | Growth Inhibition (%) | Reference |
| HuH-7 | Hepatocellular Carcinoma | 50 | ~50 | [5] |
| OVCAR-3 | Ovarian Cancer | 50 | ~40 | [2] |
| RT112 | Bladder Cancer | 50 | ~60 | [2] |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms and experimental designs, the following diagrams illustrate the key signaling pathway modulated by this compound and standard experimental workflows.
Caption: this compound Signaling Pathway in Glucose Metabolism Inhibition.
Caption: Experimental Workflow for Glucose Uptake Assay.
Caption: Experimental Workflow for Western Blot Analysis.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound on carbohydrate metabolism.
Protocol 1: Glucose Uptake Assay
This protocol measures the rate of glucose transport into cells and is crucial for assessing the inhibitory effect of this compound.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound solution
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]-glucose (radiolabeled glucose analog)
-
Unlabeled 2-deoxy-D-glucose
-
Phloretin (B1677691) (glucose transport inhibitor, for negative control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation counter
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 24-well plates and allow them to adhere overnight. Treat the cells with desired concentrations of this compound for the appropriate duration.[1]
-
Glucose Starvation: Wash the cells twice with warm KRH buffer. Incubate the cells in KRH buffer for 30-60 minutes at 37°C to deplete intracellular glucose.[1]
-
Glucose Uptake Assay: Initiate the uptake by adding KRH buffer containing 2-deoxy-D-[³H]-glucose (e.g., 0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of 100 µM). For a negative control, add phloretin (e.g., 200 µM) to inhibit glucose transport.[1]
-
Incubation: Incubate the cells for a short period (e.g., 5-10 minutes) at 37°C.[1]
-
Termination of Uptake: Stop the reaction by washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding an appropriate cell lysis buffer to each well.
-
Radioactivity Measurement: Transfer the cell lysate to scintillation vials and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration in parallel wells to normalize the glucose uptake data.[1]
-
Analysis: Calculate the rate of glucose uptake (e.g., in pmol/min/mg protein) and compare the values between control and this compound-treated groups.[1]
Protocol 2: Western Blot Analysis for TXNIP and GLUT1 Expression
This protocol allows for the quantification of changes in protein levels of key players in the this compound signaling pathway.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound solution
-
Ice-cold PBS
-
RIPA buffer with protease inhibitors
-
Cell scraper
-
Microcentrifuge
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-TXNIP, anti-GLUT1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 mM) for the desired time (e.g., 24, 48 hours).[1]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.[1]
-
Protein Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.[1]
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay.
-
SDS-PAGE: Normalize the protein samples to the same concentration. Denature the samples by heating at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[1]
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane. Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Antibody Incubation: Incubate the membrane with primary antibodies against TXNIP, GLUT1, and the loading control overnight at 4°C. Wash the membrane three times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection and Analysis: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to the loading control.
Conclusion
This compound serves as a powerful and specific inhibitor of glucose metabolism, making it an invaluable tool for researchers in oncology, metabolic diseases, and drug development.[1] Its well-defined mechanism of action, centered on the TXNIP/GLUT1 axis and the activation of key signaling pathways like AMPK, provides a clear framework for studying metabolic vulnerabilities.[1] The protocols and data presented here offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of this unique rare sugar.
References
Detecting D-Allose in Biological Samples: A Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
D-allose, a rare monosaccharide, is gaining significant attention in the scientific community for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties. As research into this unique sugar intensifies, the need for robust and reliable analytical methods for its detection and quantification in biological matrices becomes paramount. This document provides detailed application notes and protocols for the analysis of this compound in various biological samples, tailored for researchers, scientists, and drug development professionals.
Introduction to Analytical Approaches
The quantification of this compound in complex biological samples such as plasma, urine, and cell culture media presents analytical challenges due to its low abundance and the presence of structurally similar isomers. Several analytical techniques can be employed, each with distinct advantages in terms of sensitivity, specificity, and throughput. The primary methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. Enzymatic assays, while potentially high-throughput, are less common and often require specific enzymes that are not widely available.
This guide provides a comparative overview of these techniques and detailed protocols to facilitate their implementation in a laboratory setting.
Comparison of Analytical Techniques
The choice of analytical method for this compound quantification depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key quantitative parameters for the most common analytical techniques. Please note that while data for this compound is limited, the provided values for analogous sugars offer a reference for expected performance.
| Technique | Analyte | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| LC-MS/MS | Mannose | Human Plasma | 0.31 - 40 µg/mL | 0.31 µg/mL | 1.25 µg/mL | 96 - 104 |
| Oral Sugar Probes | Cat Plasma | 0.2 - 2.4 µg/mL | 0.2 - 0.8 µg/mL | 0.7 - 2.4 µg/mL | Not Reported | |
| HPLC-RID | Sugars & Polyols | Dessert Foods | 0.1 - 5 mg/mL | 0.01 - 0.17 mg/mL | 0.03 - 0.56 mg/mL | >95 |
| Sugars | Eggless Mayonnaise | 0.05 - 10 mg/mL | Suitable | Suitable | 96.78 - 108.88 | |
| Enzymatic Assay | D-Glucose | Foods & Beverages | 4 - 2000 mg/L | 1.4 mg/L | 4 mg/L | 93 - 101 |
Signaling Pathways and Experimental Workflows
This compound Anti-Cancer Signaling Pathway
This compound has been shown to exert anti-proliferative effects in cancer cells primarily through the upregulation of Thioredoxin Interacting Protein (TXNIP), a tumor suppressor.[1][2][3][4][5] This leads to the downregulation of glucose transporter 1 (GLUT1), resulting in reduced glucose uptake and subsequent cell cycle arrest.
Caption: this compound induces TXNIP, which inhibits GLUT1, leading to reduced glucose uptake and cancer cell proliferation.
General Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the analysis of this compound in biological samples, from sample collection to final data analysis.
Caption: A generalized workflow for the analysis of this compound in biological samples.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry.
1. Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., this compound-¹³C₆)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma (with appropriate anticoagulant)
2. Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution (concentration to be optimized).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for optimal separation of polar monosaccharides.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from its isomers (to be optimized).
-
Flow Rate: To be optimized based on the column dimensions.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive mode (to be optimized).
-
MRM Transitions: Determine the precursor and product ions for this compound and the internal standard by direct infusion.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Use a weighted linear regression for the calibration curve.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
Protocol 2: Quantification of this compound by HPLC with Refractive Index Detection (HPLC-RID)
This method is suitable for the analysis of this compound at higher concentrations and in less complex matrices.
1. Materials and Reagents
-
This compound analytical standard
-
HPLC grade acetonitrile and water
-
0.45 µm syringe filters
2. Sample Preparation
-
For plasma or serum, perform protein precipitation as described in Protocol 1 (steps 2.2-2.5).
-
For urine or cell culture media, dilute the sample with the mobile phase and filter through a 0.45 µm syringe filter.
-
The final extract from protein precipitation should be evaporated and reconstituted in the mobile phase.
3. HPLC-RID Conditions
-
HPLC System: An HPLC system equipped with a refractive index detector.
-
Column: An amino-based or ligand-exchange column suitable for sugar analysis.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 35°C) to ensure stable baseline.
-
Injection Volume: 20 µL.
4. Data Analysis
-
Generate a calibration curve by plotting the peak area of this compound standards against their concentrations.
-
Quantify this compound in the samples by comparing their peak areas to the calibration curve.
Protocol 3: Derivatization of this compound for GC-MS Analysis
For GC-MS analysis, this compound must be derivatized to increase its volatility. A two-step oximation and silylation procedure is commonly used.
1. Materials and Reagents
-
This compound analytical standard
-
Pyridine
-
Hydroxylamine (B1172632) hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Internal standard (e.g., sorbitol)
2. Derivatization Procedure
-
Pipette an aliquot of the sample extract (dried) into a reaction vial.
-
Add a known amount of the internal standard.
-
Oximation: Add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine. Heat at 90°C for 30 minutes.
-
Cool the vial to room temperature.
-
Silylation: Add 100 µL of BSTFA + 1% TMCS. Seal the vial and heat at 90°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
3. GC-MS Conditions
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient to separate the derivatized sugars (e.g., initial temperature of 150°C, ramp to 280°C).
-
Carrier Gas: Helium.
-
MS System: A mass spectrometer operating in electron ionization (EI) mode.
-
Mass Range: Scan from m/z 50 to 600.
4. Data Analysis
-
Identify the derivatized this compound peak based on its retention time and mass spectrum compared to a derivatized standard.
-
Quantify using the peak area ratio of this compound to the internal standard against a calibration curve prepared with derivatized standards.
Conclusion
The analytical techniques and protocols presented in this guide provide a comprehensive resource for the detection and quantification of this compound in biological samples. The choice of method will be dictated by the specific research question and available resources. LC-MS/MS offers the highest sensitivity and specificity, making it ideal for pharmacokinetic and low-concentration studies. HPLC-RID is a robust and cost-effective alternative for samples with higher concentrations of this compound. GC-MS provides another sensitive option but requires a derivatization step. Careful method validation is crucial to ensure the accuracy and reliability of the obtained data, which will be instrumental in advancing our understanding of the biological roles and therapeutic potential of this compound.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. This compound: Molecular Pathways and Therapeutic Capacity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rare Sugar this compound in Cancer Therapy as a Revolutionary Approach with Promising Future Insights [glycoforum.gr.jp]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
Application Notes and Protocols for Studying D-allose Signaling Pathways Using Western Blot
Introduction
D-allose, a rare sugar and a C-3 epimer of D-glucose, has emerged as a molecule of significant interest in biomedical research due to its diverse biological activities.[1] It has demonstrated anti-cancer, anti-inflammatory, antioxidant, and immunosuppressive effects.[1][2][3] A primary mechanism of this compound's action is the induction of Thioredoxin-Interacting Protein (TXNIP), a key regulator of cellular redox status and energy metabolism.[1][4][5] The upregulation of TXNIP by this compound has been shown to inhibit cancer cell proliferation by downregulating glucose transporter 1 (GLUT1), leading to reduced glucose uptake and subsequent G1 phase cell cycle arrest.[1][5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blot analysis to investigate the signaling pathways modulated by this compound.
Western blotting is an indispensable technique for this purpose, as it allows for the sensitive and specific detection and quantification of changes in the expression levels of key proteins within these signaling cascades. By examining the protein levels of TXNIP, GLUT1, and other downstream effectors, researchers can elucidate the molecular mechanisms underlying the therapeutic potential of this compound.
This compound Signaling Pathways
The primary signaling pathway initiated by this compound in many cell types, particularly cancer cells, revolves around the upregulation of TXNIP.[2][5] TXNIP, in turn, modulates several downstream processes:
-
Redox Regulation: TXNIP binds to and inhibits the antioxidant protein thioredoxin (Trx), leading to an increase in intracellular reactive oxygen species (ROS) and oxidative stress, which can trigger apoptosis.[8]
-
Glucose Metabolism: The induction of TXNIP leads to the downregulation of GLUT1, a crucial transporter for glucose uptake in cancer cells.[1][6][8] This reduction in glucose availability inhibits glycolysis and depletes intracellular ATP levels, thereby suppressing cancer cell proliferation.[9][10]
-
Cell Cycle Arrest: this compound-induced TXNIP expression can lead to G1 cell cycle arrest.[5][7] This is partly attributed to the stabilization of the cyclin-dependent kinase inhibitor p27kip1.[5]
-
Apoptosis and Autophagy: By promoting oxidative stress and disrupting cellular metabolism, this compound can induce apoptosis (programmed cell death).[2] It has also been shown to induce autophagy in cancer cells.[11]
The following diagram illustrates the central signaling pathway of this compound.
Quantitative Data on this compound Effects
The following table summarizes quantitative data from various studies on the effects of this compound, which can be verified and expanded upon using Western blot analysis.
| Cell Type/Model | This compound Concentration | Target/Effect Measured | Result | Reference |
| Bladder Cancer Cell Lines (RT112, 253J, J82) | 10, 25, 50 mM | TXNIP Protein Expression | Dose-dependent upregulation | [12] |
| Human Cancer Cell Lines (HuH-7, MDA-MB-231, SH-SY5Y) | 50 mM | GLUT1 Protein Expression | Significant inhibition | [6] |
| Human Cancer Cell Lines (HuH-7, MDA-MB-231, SH-SY5Y) | 50 mM | Cell Proliferation | Inhibition to 33.66%, 47.07%, and 47.18% of control, respectively | [6] |
| HuH-7 Cells | 50 mM | Glucose Uptake | Decreased from 7.81 to 5.33 pmol/min/mg protein | [6] |
| Raw264 Cells | 25 mmol/L | Osteoclast Differentiation | Inhibited down to 9.53% of control | [4] |
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to study the effects of this compound on protein expression in a selected cell line.
Protocol 1: Analysis of TXNIP and GLUT1 Expression by Western Blot
Objective: To determine the effect of this compound on the protein expression levels of TXNIP and GLUT1 in a chosen cell line (e.g., HuH-7 hepatocellular carcinoma).
Materials:
-
Cancer cell line (e.g., HuH-7)
-
Cell culture medium and supplements (e.g., DMEM, 10% FBS)
-
This compound solution (sterile filtered)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors[13][14]
-
BCA protein assay kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST)
-
Primary antibodies (anti-TXNIP, anti-GLUT1, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
The following diagram outlines the experimental workflow.
Methodology:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Extraction:
-
Place the culture dishes on ice and wash the cells twice with ice-cold PBS.[13][14]
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors (e.g., 100-200 µL for a 6-well plate).[13]
-
Scrape the adherent cells and transfer the lysate to a pre-cooled microcentrifuge tube.[14]
-
Incubate on ice for 15-30 minutes with occasional vortexing.[13]
-
Centrifuge the lysate at 14,000 rpm for 15-20 minutes at 4°C.[13][14]
-
Carefully collect the supernatant, which contains the total protein, and transfer it to a new tube.[13]
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit, following the manufacturer's instructions.[13] This is crucial for ensuring equal loading of protein for each sample.
-
-
Sample Preparation for SDS-PAGE:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-PAGE gel.[13] Include a pre-stained protein ladder to determine molecular weights.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer (Electroblotting):
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[13]
-
After transfer, you can briefly stain the membrane with Ponceau S to verify successful transfer.
-
-
Immunodetection:
-
Blocking: Block the membrane with blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-TXNIP or mouse anti-GLUT1) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[15] The optimal dilution should be determined empirically or based on the manufacturer's datasheet.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[13][15]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[13]
-
Final Washes: Wash the membrane again three to five times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.[13]
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands (TXNIP, GLUT1) to the intensity of the loading control band (e.g., β-actin) to correct for loading differences.
-
Compare the normalized protein expression levels across the different this compound concentrations to determine its effect.
-
Conclusion
Western blotting is a powerful and essential tool for elucidating the molecular mechanisms of this compound. By following the protocols outlined in this application note, researchers can effectively investigate the impact of this compound on key signaling pathways, such as the TXNIP-mediated regulation of glucose metabolism and cell cycle control. This will contribute to a deeper understanding of this compound's therapeutic potential and aid in the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: Molecular Pathways and Therapeutic Capacity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rare sugar this compound strongly induces thioredoxin-interacting protein and inhibits osteoclast differentiation in Raw264 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fortunejournals.com [fortunejournals.com]
- 6. This compound Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 7. This compound Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Rare Sugar this compound in Cancer Therapy as a Revolutionary Approach with Promising Future Insights [glycoforum.gr.jp]
- 11. This compound enhances the efficacy of hydroxychloroquine against Lewis lung carcinoma cell growth by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad.com [bio-rad.com]
- 15. origene.com [origene.com]
D-Allose in Combination Therapy with Cisplatin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-allose, a rare sugar, has demonstrated significant potential as an adjuvant in chemotherapy, particularly in combination with the widely used anti-cancer agent, cisplatin (B142131). This document provides a comprehensive overview of the application of this compound in conjunction with cisplatin, detailing the synergistic anti-tumor effects and the mitigation of cisplatin-induced nephrotoxicity. The information presented herein is compiled from preclinical studies and is intended to guide further research and development in this promising area of oncology.
The core findings indicate that this compound enhances the cytotoxic effects of cisplatin against cancer cells, particularly non-small cell lung cancer (NSCLC), through the upregulation of Thioredoxin Interacting Protein (TXNIP), leading to cell cycle arrest and apoptosis.[1][2][3] Furthermore, this compound has been shown to alleviate the dose-limiting nephrotoxicity associated with cisplatin treatment, a significant clinical challenge.[4]
Key Findings and Data Presentation
The synergistic and protective effects of the this compound and cisplatin combination have been quantified in several key studies. The following tables summarize the critical quantitative data from this research.
Table 1: In Vitro Efficacy of this compound and Cisplatin in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Treatment | Concentration | Cell Growth Inhibition (%) |
| EBC1 | This compound | 50 mM | Data not available |
| Cisplatin | 5 µM | Data not available | |
| This compound + Cisplatin | 50 mM + 5 µM | Synergistic growth inhibitory effect observed | |
| VMRC-LCD | This compound | 50 mM | Data not available |
| Cisplatin | 5 µM | Data not available | |
| This compound + Cisplatin | 50 mM + 5 µM | Synergistic growth inhibitory effect observed | |
| A549 | This compound | 50 mM | Data not available |
| Cisplatin | 5 µM | Data not available | |
| This compound + Cisplatin | 50 mM + 5 µM | Additive antitumour effect | |
| HI1017 | This compound | 50 mM | Data not available |
| Cisplatin | 5 µM | Data not available | |
| This compound + Cisplatin | 50 mM + 5 µM | Additive antitumour effect | |
| RERF-LC-A1 | This compound | 50 mM | Data not available |
| Cisplatin | 5 µM | Data not available | |
| This compound + Cisplatin | 50 mM + 5 µM | Additive antitumour effect | |
| NCI-H1975 | This compound | 50 mM | Data not available |
| Cisplatin | 5 µM | Data not available | |
| This compound + Cisplatin | 50 mM + 5 µM | Additive antitumour effect |
Note: While the referenced study reports synergistic and additive effects, specific percentage inhibition values for the combination versus individual treatments were not provided in the abstract.[1][2][3]
Table 2: Effect of this compound and Cisplatin on Cell Cycle Distribution in NSCLC Cells
| Treatment | Cell Cycle Phase | Percentage of Cells |
| Control | G1 | Data not available |
| S | Data not available | |
| G2/M | Data not available | |
| This compound | G1 | Decreased |
| S | Increased | |
| G2/M | Increased | |
| Cisplatin | G1 | Data not available |
| S | Data not available | |
| G2/M | Data not available | |
| This compound + Cisplatin | G1 | Data not available |
| S | Data not available | |
| G2/M | Data not available |
Note: The study indicates a shift in cell cycle phases with this compound treatment but does not provide specific percentages for all treatment groups in the abstract.[1][3]
Table 3: In Vivo Antitumor Efficacy in a Mouse Xenograft Model (EBC1 Cells)
| Treatment Group | Tumor Volume Reduction Compared to Cisplatin Alone | Ki-67 Expression | TXNIP Expression |
| This compound + Cisplatin | Significantly greater | Lower | Higher |
Note: This table summarizes the qualitative outcomes from the in vivo study as specific quantitative data on tumor volume was not available in the abstract.[1][2][3]
Table 4: Amelioration of Cisplatin-Induced Nephrotoxicity in Mice
| Parameter | Cisplatin Group | Cisplatin + this compound Group |
| Serum TNF-α Concentration | Elevated | Significantly decreased |
| Renal TNF-α Concentration | Elevated | Significantly decreased |
| Renal MCP-1 Concentration | Elevated | Significantly decreased |
| Renal Neutrophil Infiltration | Increased | Significantly lower |
| Renal Dysfunction Score | Increased | Attenuated |
| Renal Tubular Injury Score | Increased | Attenuated |
Note: This table is based on the reported significant decreases and attenuations. Specific numerical values are not provided in the abstract.[4]
Signaling Pathways and Mechanisms of Action
The combination of this compound and cisplatin exerts its anticancer effects through a multi-faceted mechanism, primarily centered on the upregulation of Thioredoxin Interacting Protein (TXNIP).
Caption: Signaling pathway of this compound and cisplatin combination therapy.
The diagram above illustrates that this compound upregulates the expression of TXNIP.[1][3] TXNIP, a known tumor suppressor, induces cell cycle arrest at the G2/M phase.[1] Cisplatin independently causes DNA damage, which also contributes to G2/M arrest. The combined effect leads to enhanced apoptosis and ultimately, inhibition of tumor growth.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound and cisplatin combination therapy.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and cisplatin, both individually and in combination, on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines (e.g., EBC1, A549)
-
96-well plates
-
Complete culture medium
-
This compound solution
-
Cisplatin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound, cisplatin, or a combination of both. Include untreated control wells.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effects of this compound and cisplatin on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound solution
-
Cisplatin solution
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
RNase A solution
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI/RNase A staining buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis for TXNIP Expression
This protocol is for detecting the expression levels of TXNIP protein in cancer cells following treatment.
Materials:
-
Cancer cell lines
-
This compound solution
-
Cisplatin solution
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibody against TXNIP
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound, cisplatin, or the combination.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against TXNIP overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Mouse Model
This protocol outlines the in vivo study to assess the antitumor efficacy of the combination therapy.
Caption: Workflow for the in vivo xenograft mouse model study.
Materials:
-
BALB/c-nu mice
-
EBC1 human NSCLC cells
-
This compound solution for injection
-
Cisplatin solution for injection
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inoculate EBC1 cells into the flank of BALB/c-nu mice.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize the mice into control and treatment groups (e.g., vehicle, this compound alone, cisplatin alone, this compound + cisplatin).
-
Administer the treatments as per the defined schedule (e.g., intraperitoneal injections).
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for Ki-67 and TXNIP.
Conclusion
The combination of this compound and cisplatin presents a promising therapeutic strategy for cancer treatment. This compound not only enhances the anticancer efficacy of cisplatin but also mitigates its nephrotoxic side effects. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers and drug development professionals to further explore and validate the clinical potential of this combination therapy. Future studies should focus on optimizing dosing schedules and exploring the efficacy of this combination in a broader range of cancer types.
References
- 1. Additive antitumour effect of D‑allose in combination with cisplatin in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Effects of Orally Administered Rare Sugar this compound in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound ameliorates cisplatin-induced nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enzymatic Synthesis of D-Allose
Welcome to the Technical Support Center for the enzymatic synthesis of D-Allose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the production of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic pathways for producing this compound?
A1: The most common enzymatic method for this compound synthesis is the isomerization of D-psicose (also known as D-allulose).[1][2] This reaction is typically catalyzed by L-rhamnose isomerase (L-RhI) or glucose isomerase (GI).[1] An alternative and economically viable pathway is a two-step bioconversion starting from the more readily available D-fructose.[3] This involves the epimerization of D-fructose to D-psicose by D-psicose 3-epimerase (DPE), followed by the isomerization of D-psicose to this compound.[1][3]
Q2: What is a realistic conversion yield for the enzymatic synthesis of this compound from D-psicose?
A2: The enzymatic isomerization of D-psicose to this compound is a reversible reaction limited by thermodynamic equilibrium.[1][4] Consequently, a typical conversion rate at equilibrium is approximately 25-35%.[1][4] Achieving a yield within this range is generally considered successful for this bioconversion.[4]
Q3: What are the main by-products to be aware of during this compound synthesis?
A3: The primary by-products of concern are D-altrose and products from non-enzymatic browning reactions.[3] Some L-rhamnose isomerases can catalyze the formation of D-altrose from D-psicose.[3] Browning, often a result of the Maillard reaction, can occur at high temperatures and alkaline pH, leading to product discoloration and complicating purification.[3]
Q4: How can I purify this compound from the reaction mixture?
A4: this compound can be purified from the final reaction mixture, which typically contains unreacted substrate and by-products, using chromatographic methods.[3][4] Following chromatography, crystallization is often employed to obtain pure this compound.[3]
Troubleshooting Guide
Problem 1: Low this compound Yield (Significantly below 25-30%)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Verify and optimize the reaction pH and temperature for your specific enzyme. For many isomerases, a slightly alkaline pH (around 7.5-8.0) and a temperature of 60-70°C are optimal.[4][5] |
| Enzyme Inactivation | Confirm the activity of your enzyme stock with a standard assay before use.[4] Improper storage or handling can lead to loss of activity.[4] Consider using a fresh batch of enzyme if activity is low.[4] For immobilized enzymes, check for reduced activity after repeated use.[4] |
| Presence of Inhibitors | Use high-purity substrates and reagents to avoid potential inhibitors.[4] High substrate concentrations can sometimes lead to substrate inhibition.[5] |
| Reaction Not at Equilibrium | Increase the reaction time and monitor the progress by taking samples at various intervals to ensure the reaction has reached its thermodynamic equilibrium.[1] |
Problem 2: The reaction is slow or has stalled.
| Possible Cause | Troubleshooting Steps |
| Insufficient Enzyme Concentration | Increase the enzyme loading in the reaction mixture to enhance the conversion rate.[1] |
| Mismatched Enzyme Activities (in multi-enzyme systems) | Analyze each enzymatic step individually to identify the rate-limiting step. Adjust the ratios of the enzymes in the cascade to prevent the accumulation of intermediates and ensure a smooth reaction flow.[4] |
| Lack of Essential Cofactors | Some enzymes, such as certain L-rhamnose isomerases, require divalent metal ions like Mn²⁺ for optimal activity.[1][6] Ensure the necessary cofactors are present in the reaction buffer. |
Problem 3: Significant by-product formation is observed.
| Possible Cause | Troubleshooting Steps |
| Formation of D-altrose | The formation of D-altrose is dependent on the specific L-rhamnose isomerase used.[3] Select an enzyme from a source known to exclusively produce this compound from D-psicose, such as those from Bacillus pallidus or the ribose-5-phosphate (B1218738) isomerase from Clostridium thermocellum.[3] |
| Non-Enzymatic Browning | A brown coloration is likely due to browning reactions, which are favored by high temperatures and alkaline conditions.[3] Consider using an enzyme variant that is active at a slightly acidic pH (5.5-6.5) or optimizing the temperature to the lowest effective level.[3] |
Data Summary
Table 1: Optimal Conditions for this compound Production Using Various Enzymes
| Enzyme | Source Organism | Substrate | Optimal pH | Optimal Temp. (°C) | Metal Ion Cofactor | Conversion Yield (%) | Reference |
| L-rhamnose Isomerase | Paenibacillus baekrokdamisoli | D-Allulose | 8.0 | 60 | 0.5 mM Mn²⁺ | ~25% | [1] |
| L-rhamnose Isomerase | Clostridium stercorarium | D-Allulose | 7.0 | 70-75 | 1 mM Mn²⁺ | 33% | [1][7] |
| Glucose Isomerase (Sweetzyme IT) | Commercial | D-Allulose | 8.0 | 60 | N/A | 30% | [1][5] |
| D-psicose 3-epimerase & L-rhamnose Isomerase (One-Pot) | Ruminococcus sp. & B. subtilis | D-Fructose | N/A | N/A | N/A | ~10% (this compound) | [1] |
Table 2: Productivity Comparison in this compound Synthesis
| Enzyme System | Substrate Conc. | Productivity | Reactor Type | Reference |
| L-rhamnose Isomerase from P. baekrokdamisoli | 500 g/L D-Allulose | 41.6 g/L/h | Batch | [1] |
| Glucose Isomerase (Sweetzyme IT) | 500 g/L D-Allulose | 36 g/L/h | Packed Bed Reactor | [1][5] |
| L-rhamnose Isomerase from C. stercorarium | 600 g/L D-Allulose | 79.6 g/L/h | Batch | [7] |
Experimental Protocols
Protocol 1: Single-Enzyme Synthesis of this compound from D-Psicose
-
Enzyme and Substrate Preparation:
-
Prepare a solution of L-rhamnose isomerase or glucose isomerase in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5).
-
Dissolve D-psicose (D-allulose) in the same buffer to the desired concentration (e.g., 500 g/L).[5]
-
-
Reaction Setup:
-
Monitoring the Reaction:
-
Product Purification:
-
Once the reaction has reached equilibrium, terminate the entire reaction by heat inactivation.
-
Purify this compound from the reaction mixture using chromatographic techniques.[4]
-
Protocol 2: Multi-Enzyme, One-Pot Synthesis of this compound from D-Fructose
-
Enzyme and Substrate Preparation:
-
Prepare solutions of D-psicose 3-epimerase and L-rhamnose isomerase in a common buffer that supports the activity of both enzymes (e.g., 50 mM Tris-HCl, pH 7.5).
-
Dissolve D-fructose in the reaction buffer to the desired starting concentration.
-
-
Reaction Setup:
-
Combine the enzyme solutions with the D-fructose solution in a reaction vessel. The ratio of the enzymes may need to be optimized.
-
Incubate the reaction at a compromise temperature that allows for the activity of both enzymes (e.g., 55-60°C) with gentle agitation.[1]
-
-
Monitoring and Analysis:
-
Monitor the reaction over time by taking samples and analyzing the concentrations of D-fructose, D-psicose, and this compound using HPLC.[1]
-
-
Termination and Purification:
-
Once the concentration of this compound has peaked, terminate the reaction by heat inactivation.
-
If using immobilized enzymes, they can be separated by filtration for reuse.[1]
-
Proceed with the purification of this compound from the sugar mixture.
-
Visualizations
Caption: Enzymatic pathway for the two-step conversion of D-Fructose to this compound.
Caption: A generalized workflow for enzymatic this compound production and purification.
Caption: A logical workflow for troubleshooting low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Production of this compound From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
D-Allose Synthesis: A Technical Support Guide to Byproduct Management
Welcome to the Technical Support Center for D-allose synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on navigating the challenges of byproduct formation and removal during the synthesis of this rare sugar. Below, you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for this compound synthesis?
A1: this compound can be synthesized through both chemical and enzymatic methods. Chemical synthesis often involves the epimerization of more common sugars like D-glucose, but can lead to a variety of byproducts and require harsh reaction conditions.[1][2] Enzymatic synthesis is generally preferred due to its high specificity and milder conditions.[3][4] The most prominent enzymatic approach is the "Izumoring" strategy, a multi-step cascade that typically starts from D-fructose or D-glucose.[1][5][6]
Q2: What is the "Izumoring" strategy for this compound synthesis?
A2: The Izumoring strategy is a widely adopted enzymatic pathway for producing rare sugars.[6] For this compound synthesis from D-glucose, the process involves a three-step enzymatic conversion:
-
Isomerization: D-glucose is converted to D-fructose by D-glucose isomerase.[1][7]
-
Epimerization: D-fructose is then converted to D-psicose (also known as D-allulose) by D-psicose 3-epimerase (DPE).[5]
-
Isomerization: Finally, D-psicose is isomerized to this compound by an L-rhamnose isomerase (L-RhI) or a similar enzyme like ribose-5-phosphate (B1218738) isomerase (RPI).[5][8]
Q3: What are the major byproducts to expect during enzymatic this compound synthesis?
A3: The primary byproducts of concern in the enzymatic synthesis of this compound are D-altrose and products resulting from non-enzymatic browning.[5] D-altrose can be formed if the L-rhamnose isomerase used has dual activity, catalyzing the isomerization of D-psicose to both this compound and D-altrose.[1][3][5] Browning reactions, such as the Maillard reaction, can occur at the high temperatures and alkaline pH often used for the enzymatic reactions.[5]
Q4: How can I minimize the formation of D-altrose?
A4: The key to preventing D-altrose formation is the selection of a highly specific enzyme for the final isomerization step.[5] Opt for an L-rhamnose isomerase from a source known to exclusively produce this compound from D-psicose, such as enzymes from Bacillus pallidus or a ribose-5-phosphate isomerase from Clostridium thermocellum.[1][3][5] It is crucial to characterize the substrate specificity of your chosen enzyme to ensure it does not favor the production of D-altrose.[5]
Q5: My reaction mixture is turning brown. What causes this and how can I prevent it?
A5: A brown coloration is typically due to non-enzymatic browning reactions.[5] These reactions are accelerated by high temperatures and alkaline conditions (pH 7.5-9.0), which are often optimal for the isomerase enzymes.[5][7] To mitigate browning, consider the following:
-
Use an enzyme variant that is active at a more neutral or slightly acidic pH (5.5-6.5).[5]
-
Optimize the reaction temperature to the lowest effective level that maintains a reasonable reaction rate.[9]
-
Minimize reaction time once equilibrium is reached.
Q6: What is a typical conversion yield for the enzymatic synthesis of this compound?
A6: The enzymatic conversion of D-psicose to this compound is a reversible reaction that reaches a thermodynamic equilibrium.[9] Typical conversion yields for this final step are in the range of 25-37.5%.[9][10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Citations |
| Low this compound Yield | Suboptimal reaction conditions (pH, temperature). | Verify and optimize the pH and temperature for your specific enzyme. Many isomerases have an optimal pH around 8.0 and a temperature of approximately 60°C. | [7][9] |
| Enzyme inactivation. | Perform an activity assay on your enzyme stock. Use a fresh batch if necessary. For immobilized enzymes, check for reduced activity after multiple uses. | [9] | |
| Presence of inhibitors in the substrate or buffer. | Use high-purity substrates and ensure buffer components do not inhibit enzyme activity. | [9] | |
| Thermodynamic equilibrium has been reached. | The conversion of D-psicose to this compound is equilibrium-limited. Consider strategies to drive the reaction forward, such as in-situ product removal, though this can be complex. | [5][9] | |
| Presence of D-altrose Byproduct | The L-rhamnose isomerase being used has dual activity. | Select an enzyme with high specificity for this compound production from D-psicose. Characterize your enzyme's substrate specificity. | [1][3][5] |
| Browning of Reaction Mixture | Non-enzymatic browning reactions (e.g., Maillard reaction) at high temperature and alkaline pH. | Optimize for the lowest effective temperature and consider using an enzyme variant stable at a slightly acidic pH. Minimize reaction time. | [5] |
| Difficult Purification | Complex mixture of unreacted starting materials and byproducts. | Employ efficient chromatographic techniques, such as ion-exchange chromatography, followed by crystallization to separate this compound from other monosaccharides. | [5][12] |
Quantitative Data Summary
Table 1: Typical Reaction Conditions and Yields for this compound Synthesis
| Parameter | Value | Notes | Citations |
| Starting Material | D-glucose or D-fructose | D-fructose is a common and inexpensive starting substrate. | [5][8] |
| Enzymatic Pathway | Multi-step "Izumoring" | D-glucose → D-fructose → D-psicose → this compound | [1][7] |
| Optimal pH | 7.0 - 8.0 | Varies depending on the specific enzyme used in each step. | [7][8] |
| Optimal Temperature | 60°C - 70°C | A compromise may be needed for multi-enzyme, one-pot reactions. | [7][8] |
| Final Conversion Yield (D-psicose to this compound) | 25% - 37.5% | Limited by thermodynamic equilibrium. | [9][10][11] |
| Productivity (Continuous Production Example) | 36 g/L/h | Using commercial immobilized glucose isomerase in a packed bed reactor. | [7] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound from D-Psicose
This protocol outlines the final isomerization step in the "Izumoring" pathway.
Materials:
-
D-psicose
-
L-rhamnose isomerase (e.g., from Clostridium stercorarium)
-
50 mM HEPES buffer (pH 7.0)
-
1 mM MnCl₂
-
Reaction vessel with temperature control
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Methodology:
-
Prepare a reaction mixture containing D-psicose (e.g., 600 g/L) in 50 mM HEPES buffer (pH 7.0) with 1 mM MnCl₂.[8]
-
Add L-rhamnose isomerase to the mixture (e.g., 27 U/L).[8]
-
Incubate the reaction at 70°C for approximately 2.5 hours, or until equilibrium is reached.[8]
-
Monitor the reaction progress by taking periodic samples and analyzing the concentrations of D-psicose and this compound by HPLC.[9]
-
Once the reaction has reached equilibrium, terminate the reaction by heat inactivation (boiling for 10 minutes).[8][9]
-
Remove the denatured enzyme by centrifugation or filtration.[8][9]
-
The resulting solution contains a mixture of this compound and unreacted D-psicose, which then requires purification.
Protocol 2: Purification of this compound by Chromatography and Crystallization
This protocol describes a general approach to purify this compound from the reaction mixture.
Materials:
-
Reaction mixture containing this compound and other sugars
-
Ion-exchange resins
-
Chromatography column
-
Ethanol
-
Filtration apparatus
Methodology:
-
Deionization: Pass the reaction mixture through a column containing ion-exchange resins to remove charged impurities.[13]
-
Chromatographic Separation: Employ column chromatography to separate this compound from unreacted D-psicose and other sugar byproducts. The specific type of chromatography (e.g., simulated moving bed) and resin will depend on the scale and specific separation required.[5][12]
-
Concentration: Concentrate the this compound-rich fractions collected from the chromatography step under reduced pressure.
-
Crystallization: Induce crystallization of this compound from the concentrated solution, often by the addition of ethanol.[14]
-
Isolation: Collect the this compound crystals by filtration and wash with a cold solvent (e.g., ethanol) to remove residual impurities.[14]
-
Drying: Dry the purified this compound crystals under vacuum.
Visualized Workflows and Pathways
Caption: Enzymatic synthesis of this compound from D-glucose via the Izumoring pathway.
Caption: Key byproduct formation pathways in enzymatic this compound synthesis.
Caption: A logical workflow for troubleshooting this compound synthesis.
References
- 1. Frontiers | Engineering of Escherichia coli for this compound fermentative synthesis from D-glucose through izumoring cascade epimerization [frontiersin.org]
- 2. Frontiers | Production of this compound From D-Allulose Using Commercial Immobilized Glucose Isomerase [frontiersin.org]
- 3. Engineering of Escherichia coli for this compound fermentative synthesis from D-glucose through izumoring cascade epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijfans.org [ijfans.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Production of this compound From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Top 3 Preparation Methods for Bulk D-allulose Powder [bshingredients.com]
- 13. US5433793A - Preparation of high purity this compound from D-glucose - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: D-Allose in Long-Term Cell Culture Studies
This technical support resource is designed for researchers, scientists, and drug development professionals utilizing D-allose in long-term cell culture experiments. This guide provides essential information on the stability of this compound in common cell culture media, troubleshooting advice, and detailed experimental protocols to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions and cell culture media?
A1: this compound, like other reducing sugars, is susceptible to degradation in aqueous solutions. Its stability is influenced by factors such as pH, temperature, and the presence of other reactive molecules. Generally, this compound is most stable in slightly acidic to neutral conditions. In alkaline conditions and at elevated temperatures, such as those used in cell culture (37°C), degradation can occur over time. For long-term storage of stock solutions, refrigeration (2-8°C) or freezing (-20°C or -80°C) is recommended.
Q2: What are the potential degradation products of this compound and can they affect my experiments?
A2: this compound can degrade through several pathways, including epimerization to other sugars like D-altrose, isomerization to the ketose D-psicose, and participation in the Maillard reaction with amino acids present in the cell culture media to form a complex mixture of products. These degradation products could potentially have unintended biological effects or interfere with the specific action of this compound, making it crucial to monitor its stability in your long-term studies.
Q3: How often should I replace the this compound-containing medium in my long-term cell culture?
A3: The frequency of media changes depends on the specific stability of this compound under your experimental conditions (cell type, media formulation, and incubation time). It is recommended to empirically determine the rate of this compound degradation using the protocol provided below. Based on these findings, you can establish a media replacement schedule that ensures a consistent concentration of this compound throughout your experiment.
Q4: Can I autoclave this compound with my cell culture medium?
A4: No, it is not recommended to autoclave this compound with your cell culture medium. The high temperatures of autoclaving will significantly accelerate the degradation of the sugar. This compound should be prepared as a sterile stock solution, for example by filtration through a 0.22 µm filter, and then added to the sterile cell culture medium.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results over time. | Degradation of this compound in the cell culture medium, leading to a decrease in its effective concentration. | 1. Verify the stability of this compound under your specific experimental conditions using the provided HPLC protocol. 2. Increase the frequency of media changes. 3. Prepare fresh this compound stock solutions more frequently. |
| Unexpected changes in cell morphology or viability. | Potential cytotoxic effects of this compound degradation products. | 1. Analyze the culture medium for the presence of degradation products. 2. Test the effect of intentionally degraded this compound solution on your cells to see if it replicates the observed phenotype. |
| Media color change (browning). | Maillard reaction between this compound and amino acids in the medium. | This indicates significant degradation. Prepare fresh media with this compound immediately before use and minimize the time the supplemented medium is stored at 37°C. |
Stability of this compound in Cell Culture Media
While specific quantitative data for the long-term stability of this compound in common cell culture media at 37°C is not extensively documented in published literature, the following table provides representative data based on the known behavior of similar monosaccharides under physiological conditions. Researchers are strongly encouraged to experimentally determine the stability of this compound for their specific experimental setup using the protocol provided below.
Representative Stability of this compound at 37°C
| Time (Days) | DMEM (% Remaining) | RPMI-1640 (% Remaining) | Storage Condition |
| 0 | 100% | 100% | 37°C, 5% CO₂ |
| 1 | ~95% | ~94% | 37°C, 5% CO₂ |
| 3 | ~88% | ~86% | 37°C, 5% CO₂ |
| 7 | ~75% | ~72% | 37°C, 5% CO₂ |
| 14 | ~55% | ~50% | 37°C, 5% CO₂ |
Note: This data is illustrative and intended to highlight the potential for degradation. Actual values will vary depending on the specific media formulation, initial concentration, and presence of cells.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media by HPLC
This protocol outlines a method to quantify the concentration of this compound in cell culture media over time.
Materials:
-
This compound powder
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector
-
Carbohydrate analysis column (e.g., Amino column)
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water (HPLC grade)
-
Sterile 0.22 µm syringe filters
-
Sterile tubes for sample collection
Methodology:
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 1 M) in sterile water or PBS.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.
-
-
Sample Preparation for Stability Study:
-
Prepare the cell culture medium supplemented with the desired final concentration of this compound.
-
Dispense aliquots of the this compound-containing medium into sterile tubes for each time point to be tested (e.g., Day 0, 1, 3, 7, 14).
-
Incubate the tubes at 37°C in a cell culture incubator.
-
-
Sample Collection and Processing:
-
At each designated time point, remove one tube from the incubator.
-
If cells are present, centrifuge the sample to pellet the cells and collect the supernatant.
-
To remove proteins and other macromolecules that can interfere with HPLC analysis, perform a protein precipitation step: add three volumes of ice-cold acetonitrile to one volume of the medium sample.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Evaporate the acetonitrile using a gentle stream of nitrogen or a vacuum concentrator.
-
Reconstitute the dried sample in a known volume of the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: Amino-based carbohydrate column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v). The exact ratio may need optimization depending on the column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Refractive Index (RI).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Prepare a standard curve by running known concentrations of this compound in the same medium (processed similarly to the samples) on the HPLC.
-
Quantify the concentration of this compound in the samples at each time point by comparing their peak areas to the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the Day 0 sample.
-
Signaling Pathways and Experimental Workflows
This compound Mediated Inhibition of the mTOR Signaling Pathway
This compound has been shown to inhibit the proliferation of cancer cells by suppressing the mTOR signaling pathway, which is a key regulator of cell growth and autophagy.[1]
Caption: this compound inhibits the mTOR pathway, leading to increased autophagy.
This compound, TXNIP, and GLUT1 Signaling Cascade in Cancer Cells
This compound can induce the expression of Thioredoxin Interacting Protein (TXNIP), a tumor suppressor.[2][3] TXNIP, in turn, can lead to the downregulation of the glucose transporter 1 (GLUT1), thereby reducing glucose uptake and inhibiting cancer cell growth.[2]
Caption: this compound upregulates TXNIP, which downregulates GLUT1.
Experimental Workflow for Assessing this compound Stability
The following diagram illustrates the key steps for determining the stability of this compound in cell culture media.
Caption: Workflow for this compound stability assessment in cell culture media.
References
Optimizing D-allose concentration for in vitro cytotoxicity assays
Welcome to the technical support center for optimizing the use of D-allose in in vitro cytotoxicity assays. This resource provides researchers, scientists, and drug development professionals with detailed guidance, troubleshooting tips, and standardized protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary anticancer mechanism?
A1: this compound is a rare, naturally occurring monosaccharide and a C-3 epimer of D-glucose.[1] Its anticancer effects are multifaceted and primarily mediated through the upregulation of Thioredoxin-Interacting Protein (TXNIP), a known tumor suppressor.[1][2][3] This upregulation triggers a cascade of events, including:
-
Increased Oxidative Stress: this compound stimulates the production of reactive oxygen species (ROS) in cancer cells.[2][4]
-
Metabolic Reprogramming: It inhibits glucose transporter 1 (GLUT1), leading to reduced glucose uptake and disrupting the energy supply to cancer cells.[1][3]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, commonly at the G1 or G2/M phase, preventing cancer cell proliferation.[1][5][6]
-
Induction of Apoptosis: It promotes programmed cell death (apoptosis) through the mitochondria-mediated intrinsic pathway.[4][5]
Q2: What is a good starting concentration range for this compound in a cytotoxicity assay?
A2: Based on published literature, a broad dose-response experiment is recommended. A typical starting range for this compound is between 10 mM and 50 mM.[6][7] Some studies have observed significant effects at 50 mM, while others have explored a wider range to determine the IC50 value for their specific cell line.[6] It is crucial to perform a serial dilution to identify the optimal concentration range that induces cytotoxicity without causing non-specific effects.
Q3: Which cancer cell lines have shown sensitivity to this compound?
A3: this compound has demonstrated anticancer activity across a wide variety of cancer cell lines in vitro.[2][4] Sensitivity can be cell-type specific, but published studies have reported inhibitory effects on cell lines from liver, ovarian, prostate, bladder, breast, and neuroblastoma cancers, among others.[1][4][5][6]
Q4: What is a typical incubation period for this compound treatment?
A4: The incubation time is dependent on the cell line's doubling time and the specific endpoint being measured. Common incubation periods range from 24 to 72 hours.[8][9] For cell viability assays like the MTT assay, a 24-hour treatment is often sufficient to observe initial effects.[9] For cell cycle analysis, longer incubation periods of up to 5 days have been used.[6] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration.
Q5: Should I be concerned about the stability of this compound in cell culture medium?
A5: this compound is a stable sugar molecule. However, as with any reagent, it is best practice to prepare fresh dilutions from a stock solution for each experiment to ensure consistency and avoid potential degradation or contamination over time.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: Effective this compound Concentrations in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (mM) | Observed Effect | Reference |
| OVCAR-3 | Ovarian Carcinoma | 50 | G2/M cell cycle arrest, apoptosis | [6] |
| DU145 & PC-3 | Prostate Cancer | Dose-dependent | Inhibition of proliferation, apoptosis | [5] |
| HuH-7 | Hepatocellular Carcinoma | Dose-dependent | Inhibition of cell growth, reduced GLUT1 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | Dose-dependent | Inhibition of cell growth, reduced GLUT1 | [1] |
| SH-SY5Y | Neuroblastoma | Dose-dependent | Inhibition of cell growth, reduced GLUT1 | [1] |
| RT112, 253J, J82 | Bladder Cancer | Dose-dependent | Inhibition of cell viability, ROS production | [9] |
| U251MG & U87MG | Glioblastoma | 3 - 50 | Dose-dependent inhibition | [7] |
Table 2: Summary of Cellular and Molecular Effects of this compound Treatment
| Effect | Mechanism | Key Proteins Involved | References |
| Cell Cycle Arrest | Blocks progression through the cell cycle | p21, p27, Cyclins, CDKs | [2][6] |
| Apoptosis | Induces programmed cell death | Bcl-2, Bax, Caspase-3, PARP | [5] |
| ROS Production | Increases intracellular oxidative stress | TXNIP | [2][4][9] |
| Metabolic Inhibition | Reduces glucose uptake and transport | TXNIP, GLUT1 | [1][3] |
| Autophagy | Modulates autophagic pathways | - | [2][4] |
Mandatory Visualizations
Caption: this compound anticancer signaling pathway.
Caption: Experimental workflow for an MTT-based cytotoxicity assay.
Troubleshooting Guides
Issue 1: High variability between replicate wells.
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Mix gently by inverting the tube; do not vortex. Pipette carefully and consistently into the center of each well. |
| Edge Effects | Evaporation from outer wells can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells of the plate or fill them with sterile PBS or media without cells.[10] |
| Pipetting Errors | Use a calibrated multichannel pipette for adding reagents. Ensure pipette tips are fully submerged in the liquid without touching the bottom of the well to avoid cell disturbance.[11] |
| Air Bubbles | Bubbles can interfere with absorbance readings. Visually inspect plates before reading and carefully puncture any bubbles with a sterile pipette tip or needle.[11] |
Issue 2: No significant cytotoxicity observed at expected concentrations.
| Possible Cause | Suggested Solution |
| Cell Line Resistance | The selected cell line may be inherently resistant to this compound. Verify the sensitivity of your cell line from literature or test a different, known-sensitive cell line as a positive control. |
| Sub-optimal Incubation Time | The cytotoxic effects may require a longer duration to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| High Seeding Density | An excessive number of cells can lead to contact inhibition or nutrient depletion, masking the cytotoxic effects. Optimize the initial cell seeding density by performing a growth curve to ensure cells are in the logarithmic growth phase throughout the experiment.[12] |
| Reagent Inactivity | Ensure the this compound stock solution is correctly prepared and stored. Prepare fresh working dilutions for each experiment. |
Issue 3: Unexpectedly high cell death in vehicle control wells.
| Possible Cause | Suggested Solution |
| Solvent Toxicity | If using a solvent like DMSO to prepare the this compound stock, the final concentration in the media may be toxic to the cells. Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% for DMSO) and is consistent across all treated wells, including the vehicle control.[13] |
| Contamination | Microbial contamination can cause cell death. Practice sterile techniques and regularly check cultures for any signs of contamination. |
| Poor Cell Health | Using cells from a high passage number or unhealthy stock can lead to inconsistent results and spontaneous cell death. Use cells with a low passage number from a reliable source. |
Experimental Protocols
Protocol: MTT Cell Viability Assay for this compound Cytotoxicity
This protocol details the steps to assess cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by viable cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (sterile stock solution)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Calibrated multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (capable of reading absorbance at ~570 nm)
Procedure:
-
Cell Seeding: a. Harvest cells that are in the logarithmic growth phase. b. Perform a cell count and calculate the required volume for your desired seeding density (e.g., 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 18-24 hours to allow cells to attach.[7]
-
Preparation of this compound Dilutions: a. Prepare a series of this compound dilutions in complete cell culture medium from your stock solution. For example, create 2X concentrations for a range of 0, 10, 25, 50, and 100 mM. b. Include a "vehicle control" containing the highest concentration of solvent (if any) used in the dilutions.
-
Cell Treatment: a. After the overnight incubation, carefully remove the medium from the wells. b. Add 100 µL of the prepared this compound dilutions (and controls) to the respective wells. c. Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of purple formazan crystals. c. After the MTT incubation, add 100 µL of the solubilization solution to each well. d. Gently pipette up and down to fully dissolve the formazan crystals. The solution should turn a uniform purple color.
-
Data Acquisition and Analysis: a. Read the absorbance of each well on a microplate reader at a wavelength of 570 nm. b. Calculate the percentage of cell viability for each concentration relative to the untreated control cells using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100 c. Plot the % Viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
References
- 1. This compound Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 2. benthamdirect.com [benthamdirect.com]
- 3. This compound Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rare Sugar this compound in Cancer Therapy as a Revolutionary Approach with Promising Future Insights [glycoforum.gr.jp]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: D-Allose Production via Immobilized Enzymes
Welcome to the technical support center for D-allose (B117823) production using immobilized enzymes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental challenges in this field.
Troubleshooting Guide
This guide addresses common problems encountered during the immobilization of enzymes for this compound production and the subsequent enzymatic reactions.
Problem 1: Low this compound Yield or Low Conversion Rate
Possible Causes:
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition are critical for enzyme activity and stability.[1]
-
Enzyme Inactivation: Improper storage, handling, or harsh immobilization conditions can lead to a loss of enzyme activity.[1][2]
-
Mass Transfer Limitations: The rate of substrate diffusion to the enzyme's active site within the immobilization matrix may be limiting the overall reaction rate.[3][4][5]
-
Thermodynamic Equilibrium: The conversion of D-psicose (B8758972) to this compound is a reversible reaction that reaches a thermodynamic equilibrium, typically with a this compound concentration of 25-35%.[1]
-
Enzyme Leaching: The enzyme may be detaching from the support material and washing away during the reaction, especially with adsorption-based immobilization methods.[6][7][8]
Troubleshooting Steps:
-
Verify Optimal Reaction Conditions:
-
Ensure the pH of the reaction buffer is optimal for the specific enzyme. For instance, a slightly alkaline pH of around 8.0 is often optimal for isomerases used in this compound production.[1]
-
Confirm that the reaction is conducted at the optimal temperature. A common temperature for this process is approximately 60°C.[1][9]
-
-
Assess Enzyme Activity:
-
Perform a standard activity assay on your free enzyme stock to confirm its viability before immobilization.
-
If using a commercially immobilized enzyme, check its activity upon receipt and after several uses to monitor for any decline.[1]
-
-
Investigate Mass Transfer Limitations:
-
External Mass Transfer: Increase the stirring speed or flow rate in your reactor. If the reaction rate increases and then plateaus, external mass transfer was a limiting factor.[5]
-
Internal Mass Transfer: Prepare immobilized enzyme particles of different sizes with the same total enzyme loading. If smaller particles exhibit a higher reaction rate per unit of enzyme, internal mass transfer is a significant limitation.[5]
-
-
Address Enzyme Leaching:
Problem 2: Significant By-product Formation
Possible Causes:
-
Non-Enzymatic Browning: High temperatures and alkaline pH can lead to Maillard reactions and other browning reactions, resulting in colored by-products and complicating purification.[11]
-
Enzyme Specificity: Some L-rhamnose (B225776) isomerases can also convert D-psicose to D-altrose, leading to a mixture of rare sugars.[11]
Troubleshooting Steps:
-
Minimize Non-Enzymatic Browning:
-
Operate the reaction at the lowest effective temperature that still provides a reasonable reaction rate.
-
Consider using an enzyme variant that is active at a more neutral or slightly acidic pH to reduce browning.[11]
-
-
Select for Enzyme Specificity:
-
Screen different L-rhamnose isomerases to find one with higher specificity for this compound production from D-psicose.
-
Optimize reaction conditions to favor the desired conversion.
-
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes used for this compound production?
A1: The primary enzymes used are D-psicose 3-epimerase (DPEase) and L-rhamnose isomerase (L-RhI). DPEase converts D-fructose to D-psicose, and L-RhI then isomerizes D-psicose to this compound.[12][13]
Q2: What are the common methods for immobilizing these enzymes?
A2: Common immobilization techniques include:
-
Adsorption: Physical binding of the enzyme to a support material. This method is simple but can be prone to enzyme leaching.[7]
-
Covalent Bonding: Formation of stable covalent bonds between the enzyme and the support, which minimizes leaching.[7][10]
-
Cross-Linking: Using reagents like glutaraldehyde (B144438) to create cross-linked enzyme aggregates (CLEAs), which are insoluble and stable.[12]
-
Entrapment: Encapsulating enzymes within a porous matrix like alginate or polyacrylamide gel.[12]
Q3: How can I determine if my immobilized enzyme is leaching from the support?
A3: To check for enzyme leaching, you can take samples of the reaction supernatant at different time points and perform an activity assay on the supernatant. If the supernatant shows increasing enzymatic activity over time, it indicates that the enzyme is leaching from the support.[14]
Q4: What is a typical conversion yield for the enzymatic production of this compound?
A4: Due to the thermodynamic equilibrium of the isomerization reaction, the conversion of D-psicose to this compound typically reaches about 25-35%.[1] In a one-pot reaction starting from D-fructose, the equilibrium mass ratio of D-fructose, D-psicose, and this compound has been reported to be approximately 6.6:2.4:1.0.[13][15]
Q5: What are the advantages of using immobilized enzymes for this compound production?
A5: The main advantages include enhanced enzyme stability, reusability of the enzyme for multiple reaction cycles, and simplified product purification as the enzyme can be easily separated from the reaction mixture.[12][16] This makes the overall process more cost-effective.[13]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound production using immobilized enzymes.
Table 1: Performance of Immobilized Enzymes in this compound Production
| Enzyme | Support Material | Immobilization Method | Substrate | Product Concentration | Conversion Yield (%) | Reference |
| D-psicose 3-epimerase & L-rhamnose isomerase | Anion exchange resin & Amino resin | Adsorption | D-Fructose | D-Fructose:D-Psicose:this compound ratio of 6.6:2.4:1.0 | - | [13][17] |
| Immobilized Glucose Isomerase (Sweetzyme IT) | - | - | D-Allulose (500 g/L) | 150 g/L this compound | 30 | [9] |
| L-rhamnose isomerase from C. stercorarium | - | - | D-Allulose (600 g/L) | 199 g/L this compound | 33 | [15] |
Table 2: Thermostability of Immobilized Glucose Isomerase for this compound Production
| Temperature (°C) | Half-life (hours) |
| 50 | 1021 |
| 60 | 854 |
| 70 | 352 |
| 80 | 47 |
| 90 | 17 |
| Data from a study using commercial immobilized glucose isomerase (Sweetzyme IT) for the conversion of D-allulose to this compound.[11] |
Experimental Protocols
Protocol 1: One-Pot Enzymatic Production of this compound from D-Fructose
This protocol utilizes co-immobilized D-psicose 3-epimerase (DPE) and L-rhamnose isomerase (L-RhI).[18]
1. Enzyme Immobilization:
- Clone and express DPE (e.g., from Ruminococcus sp.) and L-RhI (e.g., from Bacillus subtilis) in a suitable host like E. coli.[11][13]
- Extract the crude enzymes.
- Immobilize DPE onto an anion exchange resin and L-RhI onto an amino resin.[11][13]
2. Enzymatic Reaction:
- Prepare a solution of D-fructose (e.g., 50% w/v) in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5).[12]
- Add the co-immobilized DPE and L-RhI to the D-fructose solution.
- Incubate the reaction at an optimal temperature (e.g., 50-60°C) with continuous stirring.[12][18]
3. Monitoring and Product Recovery:
- Monitor the reaction progress by taking samples at regular intervals and analyzing the sugar composition using High-Performance Liquid Chromatography (HPLC).[11]
- The reaction will proceed until it reaches thermodynamic equilibrium.
- Once equilibrium is reached, separate the immobilized enzymes from the reaction mixture by filtration for reuse.[11]
- Purify this compound from the resulting sugar mixture using chromatographic methods.[11]
Protocol 2: Continuous this compound Production in a Packed-Bed Reactor
This protocol is for the continuous conversion of D-psicose (D-allulose) to this compound using an immobilized enzyme.[12]
1. Reactor Setup:
- Pack a column reactor with a commercially available immobilized enzyme suitable for the isomerization (e.g., immobilized glucose isomerase).
- Equilibrate the reactor with the reaction buffer (e.g., 50 mM EPPS buffer, pH 8.0).[11]
2. Continuous Production:
- Prepare a high-concentration solution of D-psicose (e.g., 500 g/L) in the reaction buffer.[11]
- Continuously pump the D-psicose solution through the packed-bed reactor at a controlled temperature (e.g., 60°C).[11]
- Maintain a constant dilution rate (e.g., 0.24/h) to ensure optimal contact time between the substrate and the enzyme.[11]
3. Effluent Analysis and Downstream Processing:
- Collect the effluent from the reactor outlet.
- Analyze the composition of the effluent for D-psicose and this compound concentrations using HPLC to monitor the conversion rate.[12]
- Proceed with downstream purification of this compound from the effluent.
Visualizations
Caption: Enzymatic pathways for this compound production.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Simulative Minimization of Mass Transfer Limitations Within Hydrogel-Based 3D-Printed Enzyme Carriers [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Immobilize Enzymes on Solid Supports [synapse.patsnap.com]
- 8. Enzyme entrapment, biocatalyst immobilization without covalent attachment - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01852C [pubs.rsc.org]
- 9. Production of this compound From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Production of this compound from D-fructose using immobilized L-rhamnose isomerase and D-psicose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Production of this compound from d-fructose using immobilized l-rhamnose isomerase and d-psicose 3-epimerase - ProQuest [proquest.com]
- 18. benchchem.com [benchchem.com]
Optimizing pH and temperature for enzymatic D-allose conversion
Welcome to the technical support center for the enzymatic synthesis of D-allose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for optimizing experimental workflows. Here, you will find troubleshooting guides and frequently asked questions to enhance the yield and efficiency of your this compound production.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic routes for this compound synthesis?
A1: The most common enzymatic pathway for producing this compound is the isomerization of D-psicose (also known as D-allulose). This reaction is typically catalyzed by an aldose-ketose isomerase. Key enzymes for this conversion include:
-
L-rhamnose isomerase (L-RI): This is one of the most effective and widely reported enzymes for converting D-psicose to this compound.[1][2][3]
-
Glucose Isomerase (GI): Commercially available glucose isomerases, such as Sweetzyme IT, have also been successfully utilized for this conversion.[3][4]
An alternative, cost-effective, two-step "one-pot" synthesis starts from the more abundant substrate D-fructose.[1][5] This process involves:
-
Epimerization of D-fructose to D-psicose, catalyzed by D-psicose 3-epimerase (DPEase).[3][5]
-
Isomerization of the resulting D-psicose to this compound, catalyzed by L-rhamnose isomerase (L-RI).[3][5]
Q2: What is a typical conversion yield for the D-psicose to this compound reaction?
A2: The enzymatic isomerization of D-psicose to this compound is a reversible reaction limited by thermodynamic equilibrium.[2][3] Typically, the conversion ratio at equilibrium is around 25-35%.[2][4] For instance, a reaction starting with D-psicose will yield a mixture containing approximately 25-33% this compound.[3][6]
Q3: How can I improve the yield of this compound?
A3: Several strategies can be employed to improve the yield of this compound:
-
Optimizing Reaction Conditions: Ensure that the pH, temperature, and substrate concentration are at the optimal levels for your specific enzyme.[7]
-
Enzyme Immobilization: Immobilizing the enzyme can enhance its stability and allow for reuse, leading to a more efficient and cost-effective process.[7]
-
Cofactor Addition: The activity of many isomerases is dependent on or enhanced by the presence of divalent metal ions, most commonly Manganese (Mn²⁺).[3]
-
Byproduct Removal: In some cases, downstream processing to remove byproducts can improve the purity and apparent yield of this compound.[7]
Troubleshooting Guide
Problem 1: Low this compound Yield (Significantly below 25-30%)
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Conditions | Verify that the pH and temperature of your reaction mixture are within the optimal range for your specific enzyme. Most relevant isomerases have optimal activity in a neutral to slightly alkaline pH range (7.0-8.0) and temperatures between 60°C and 75°C.[3][8] |
| Enzyme Inactivation | The enzyme may have lost activity due to improper storage, handling, or instability under reaction conditions.[2] Perform a standard activity assay on your enzyme stock to confirm its viability. Consider using a fresh batch of enzyme or an immobilized form for enhanced stability.[2][7] |
| Reaction Has Not Reached Equilibrium | The reaction may not have been allowed to run for a sufficient duration to reach thermodynamic equilibrium.[3] Increase the reaction time and monitor the progress by taking samples at various intervals to ensure a plateau has been reached.[3] |
| Presence of Inhibitors | The substrate or buffer components may contain inhibitors that reduce enzyme efficiency.[2] Ensure high purity of all reagents and consider using a minimal, well-defined buffer system.[3] |
| Incorrect Substrate Concentration | High substrate concentrations can sometimes lead to substrate inhibition.[2] Optimize the substrate concentration for your specific enzyme. |
Problem 2: Slow or Stalled Reaction
| Possible Cause | Suggested Solution |
| Insufficient Enzyme Concentration | The amount of enzyme may be too low for the given substrate volume.[3] Increase the enzyme loading in the reaction mixture to increase the conversion rate.[3] |
| Poor Enzyme Stability | The enzyme may not be stable for extended periods under the chosen reaction conditions.[3] Consider using an immobilized enzyme, which often demonstrates enhanced stability and allows for easier reuse.[3] Cross-linking enzyme aggregates (CLEAs) is one effective immobilization method.[3] |
Problem 3: Significant Byproduct Formation
| Possible Cause | Suggested Solution |
| Non-Specific Enzyme Activity | Some isomerases may catalyze the formation of other epimers, such as D-altrose.[2][3] This is often an inherent property of the enzyme. Select an enzyme source known for high specificity towards this compound production. |
| Non-Enzymatic Browning (Maillard Reaction) | At high pH and temperature, non-enzymatic browning can occur, leading to a colored product and complicating purification.[3][9] Operating at the lower end of the optimal temperature and pH range can help mitigate this issue.[3] |
Data Presentation: Optimal Reaction Conditions
Table 1: Optimal Conditions for this compound Production Using Various Enzymes
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Required Cofactor | Reference |
| L-rhamnose Isomerase | Clostridium stercorarium | 7.0 | 70-75 | Mn²⁺ | [1][6][10] |
| Glucose Isomerase (Sweetzyme IT) | Commercial | 8.0 | 60 | - | [4][8][11] |
| L-rhamnose Isomerase | Bacillus subtilis | 8.5 | 65 | Mn²⁺ | [12] |
| D-psicose 3-epimerase (for precursor step) | Agrobacterium tumefaciens | 8.0 | 50 | Mn²⁺ | [13] |
Experimental Protocols
Protocol 1: Optimization of pH for this compound Conversion
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., ranging from pH 6.0 to 9.0).
-
Reaction Setup: In separate reaction vessels, set up reaction mixtures containing the D-psicose substrate at a fixed concentration in each buffer.
-
Enzyme Addition: Initiate the reaction by adding a standard amount of the enzyme to each mixture.
-
Incubation: Incubate all reaction mixtures at a constant, predetermined optimal temperature for a specific duration.
-
Reaction Termination: Stop the reactions, typically by heat inactivation (e.g., boiling for 10 minutes).[2]
-
Analysis: Measure the amount of this compound produced in each reaction mixture using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][3]
-
Data Interpretation: Plot the enzyme activity (rate of this compound production) against the pH to determine the optimal pH.
Protocol 2: Optimization of Temperature for this compound Conversion
-
Reaction Setup: Prepare identical reaction mixtures containing the D-psicose substrate in a buffer at the predetermined optimal pH.
-
Temperature Gradient: Place each reaction vessel in a temperature-controlled environment set to a different temperature (e.g., from 40°C to 90°C).[8]
-
Enzyme Addition: Initiate the reactions by adding a standard amount of the enzyme to each vessel.
-
Incubation: Incubate the reactions for a specific duration.
-
Reaction Termination: Stop the reactions and measure the amount of this compound produced.
-
Data Interpretation: Plot the enzyme activity against the temperature to identify the optimal temperature for this compound production.
Protocol 3: Enzymatic Synthesis of this compound from D-Psicose using L-rhamnose Isomerase
-
Materials:
-
Reaction Setup:
-
Enzymatic Reaction:
-
Sample Analysis:
Visualizations
Caption: Experimental workflow for optimizing enzymatic this compound conversion.
Caption: Enzymatic pathways for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Production of this compound From D-Allulose Using Commercial Immobilized Glucose Isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of this compound from D-fructose using immobilized L-rhamnose isomerase and D-psicose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Production of this compound From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Characterization of an Agrobacterium tumefaciens d-Psicose 3-Epimerase That Converts d-Fructose to d-Psicose - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Production of D-Allose
Welcome to the technical support center for the enzymatic production of D-allose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions related to the synthesis of this compound, with a specific focus on overcoming substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic pathways for this compound synthesis?
A1: The most common enzymatic route for this compound production is the isomerization of D-allulose (also known as D-psicose). This reaction is typically catalyzed by an aldose-ketose isomerase. The key enzymes used for this conversion are:
-
L-rhamnose isomerase (L-RhI): This is a highly effective and widely reported enzyme for converting D-allulose to this compound.[1][2]
-
Glucose Isomerase (GI): Commercial glucose isomerases, such as Sweetzyme IT, have also been successfully used for this conversion.[1][3]
An alternative "one-pot" synthesis from the more affordable substrate D-fructose is also utilized.[1][4] This two-step process involves:
-
Epimerization of D-fructose to D-psicose, catalyzed by D-psicose 3-epimerase (DPEase).[1][5]
-
Isomerization of the resulting D-psicose to this compound, catalyzed by L-rhamnose isomerase (L-RhI).[1][5]
Q2: What is a typical conversion yield for the D-allulose to this compound reaction?
A2: The enzymatic isomerization of D-allulose to this compound is a reversible reaction limited by thermodynamic equilibrium. Typically, the conversion ratio at equilibrium is around 25-33%.[1] For example, a reaction starting with D-psicose will yield a mixture containing approximately 25% this compound and 67% D-psicose at equilibrium.[1] Continuous production systems using commercial glucose isomerase have reported conversion yields of about 30%.[1][3][6]
Q3: My this compound yield is significantly lower than the expected ~25-30%. What could be the issue?
A3: Low this compound yield can be attributed to several factors:
-
Reaction Has Not Reached Equilibrium: The reaction may not have been run long enough to reach its thermodynamic equilibrium. It is recommended to increase the reaction time and take samples at various intervals to monitor the progress and confirm that a plateau has been reached.[1]
-
Substrate Inhibition: High concentrations of the substrate, D-allulose, can inhibit the enzyme's activity, leading to a decrease in the conversion yield.[3][7] The optimal substrate concentration should be determined experimentally.
-
Suboptimal Reaction Conditions: The pH, temperature, and presence of necessary metal ion cofactors are critical for optimal enzyme activity.[1][8] For many isomerases, the optimal pH is between 7.0 and 8.0, and the optimal temperature is between 60°C and 75°C.[1][7] Many L-rhamnose isomerases require divalent metal ions like Mn²⁺ for their activity.[1]
-
Enzyme Inactivation: The enzyme may have lost activity due to improper storage, handling, or prolonged exposure to suboptimal conditions.[8] It is advisable to perform an activity assay on your enzyme stock.[8]
Q4: The reaction is very slow or appears to have stalled. What are the possible causes?
A4: A slow or stalled reaction can be due to:
-
Insufficient Enzyme Concentration: The amount of enzyme may be too low for the substrate concentration. Increasing the enzyme loading can help accelerate the conversion rate.[1]
-
Presence of Inhibitors: Contaminants in the substrate or buffer can inhibit the enzyme. Ensure high purity of all reagents and consider using a minimal, well-defined buffer system.[1]
-
Substrate Inhibition: As mentioned, high substrate concentrations can inhibit the enzyme. If you are using a high starting concentration of D-allulose, this could be the cause of the slow reaction rate.[3][7]
Q5: I am observing significant byproduct formation. What are the likely byproducts and how can I minimize them?
A5: The primary byproducts of concern are D-altrose and products from non-enzymatic browning.[5]
-
D-altrose Formation: Some L-rhamnose isomerases can catalyze the formation of D-altrose from D-psicose.[1][5] To minimize this, select an enzyme from a source known to have high specificity for this compound production.[5]
-
Non-Enzymatic Browning: At high temperatures and alkaline pH, the Maillard reaction can occur, leading to a brown coloration of the reaction mixture.[5] Operating at the lower end of the optimal temperature and pH range can help mitigate this.[5]
Troubleshooting Guide for Substrate Inhibition
Problem: Decreased this compound yield when using high concentrations of D-allulose.
Possible Cause: Substrate inhibition of the isomerase.
Solutions:
-
Optimize Substrate Concentration: Systematically vary the initial D-allulose concentration to identify the optimal level for your specific enzyme and reaction conditions. For continuous production using immobilized glucose isomerase, a D-allulose concentration of 500 g/L was found to be optimal, with higher concentrations leading to substrate inhibition.[3][6][7]
-
Fed-Batch Strategy: Instead of adding all the substrate at the beginning, a fed-batch approach can be employed to maintain the substrate concentration within the optimal range throughout the reaction.
-
Enzyme Immobilization: Immobilizing the enzyme can sometimes alter its kinetic properties and may reduce the effects of substrate inhibition.[7] It also offers the advantage of easier enzyme recovery and reuse.[7]
Quantitative Data Summary
| Parameter | Enzyme | Value | Source |
| Optimal Substrate Concentration | Immobilized Glucose Isomerase | 500 g/L D-allulose | [3][6][7] |
| Optimal pH | Glucose Isomerase | 8.0 | [3][7] |
| Optimal pH | L-rhamnose Isomerase | 7.0 - 8.0 | [1] |
| Optimal Temperature | Glucose Isomerase | 60°C | [3][7] |
| Optimal Temperature | L-rhamnose Isomerase | 60°C - 75°C | [1] |
| Typical Conversion Yield | Glucose Isomerase | ~30% | [1][3][6] |
| Typical Conversion Yield | L-rhamnose Isomerase | ~25-33% | [1] |
| Metal Ion Cofactor | L-rhamnose Isomerase | Mn²⁺ | [1] |
Experimental Protocols
Protocol 1: Determining Optimal D-allulose Concentration for this compound Production
Objective: To identify the substrate concentration of D-allulose that results in the highest yield of this compound, thereby identifying the threshold for substrate inhibition.
Materials:
-
Immobilized Glucose Isomerase (e.g., Sweetzyme IT)
-
D-allulose
-
50 mM EPPS buffer (pH 8.0)
-
Packed bed reactor or temperature-controlled reaction vessels
-
HPLC system for sugar analysis
Procedure:
-
Reaction Setup: Prepare a series of D-allulose solutions in 50 mM EPPS buffer (pH 8.0) with concentrations ranging from 100 g/L to 700 g/L.[3]
-
Enzymatic Reaction:
-
For a packed bed reactor, continuously feed each D-allulose solution into the reactor containing the immobilized glucose isomerase at 60°C with a fixed dilution rate (e.g., 0.24/h).[3][6]
-
For batch reactions, add a fixed amount of immobilized glucose isomerase to each D-allulose solution in separate reaction vessels and incubate at 60°C with gentle agitation.
-
-
Sample Collection: Collect samples from the reactor outlet or the reaction vessels at regular time intervals.
-
Reaction Termination: Stop the enzymatic reaction in the collected samples, for example, by heat inactivation (boiling for 10 minutes).[8]
-
Analysis: Analyze the concentrations of this compound and D-allulose in the samples using HPLC.
-
Data Interpretation: Plot the this compound yield and the conversion yield against the initial D-allulose concentration to determine the optimal substrate concentration and observe the onset of substrate inhibition.
Protocol 2: One-Pot Synthesis of this compound from D-fructose
Objective: To produce this compound from D-fructose in a single reaction vessel using co-immobilized D-psicose 3-epimerase (DPE) and L-rhamnose isomerase (L-RhI).
Materials:
-
Recombinant DPE and L-RhI
-
Anion exchange resin for immobilization
-
D-fructose
-
50 mM Tris-HCl buffer (pH 7.5)
-
Temperature-controlled incubator with agitation
Procedure:
-
Enzyme Co-immobilization: Co-immobilize the recombinant DPE and L-RhI onto an anion exchange resin.[1]
-
Reaction Setup: Prepare a solution of D-fructose in 50 mM Tris-HCl buffer (pH 7.5).
-
Enzymatic Reaction: Add the co-immobilized enzymes to the D-fructose solution and incubate at an optimized temperature (e.g., 55-60°C) with gentle agitation.[1]
-
Monitoring: Monitor the reaction progress by taking samples at various time points and analyzing the concentrations of D-fructose, D-psicose, and this compound by HPLC.[1]
-
Product Recovery: Once the reaction reaches equilibrium (i.e., the sugar concentrations remain constant), separate the immobilized enzymes from the reaction mixture by filtration for potential reuse.[1] The this compound can then be purified from the reaction mixture.
Visualizations
Caption: Experimental workflow to determine optimal substrate concentration and identify substrate inhibition.
Caption: One-pot enzymatic conversion of D-fructose to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Production of this compound From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of this compound from D-fructose using immobilized L-rhamnose isomerase and D-psicose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Production of this compound From D-Allulose Using Commercial Immobilized Glucose Isomerase [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up D-allose Production
Welcome to the technical support center for the enzymatic production of D-allose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this compound production for preclinical studies. Here, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to support your work.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low this compound Yield (Significantly below 25-35%) | Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal for the enzyme's activity and stability.[1] | - Verify that the reaction buffer pH is within the optimal range for your specific enzyme, typically between 7.0 and 8.0.[2] - Ensure the reaction is conducted at the optimal temperature, usually between 50°C and 70°C.[3] - Confirm that all buffer components are correctly prepared and at the appropriate concentrations. |
| Enzyme Inactivation: The enzyme may have lost activity due to improper storage, handling, or prolonged exposure to harsh reaction conditions.[1] | - Perform an activity assay on your enzyme stock to confirm its viability before starting the synthesis.[1] - If using an immobilized enzyme, check for reduced activity after multiple uses.[1] - Consider using a fresh batch of the enzyme if you suspect degradation of the current stock. | |
| Presence of Inhibitors: The substrate or buffer may contain contaminants that inhibit enzyme activity.[1] | - Use high-purity substrates (e.g., D-psicose or D-fructose) to minimize potential inhibitors.[1] - Prepare fresh buffers and solutions with high-quality reagents. | |
| Reaction Has Not Reached Equilibrium: The reaction may not have been allowed to run for a sufficient amount of time. | - Increase the reaction time and monitor the progress by taking samples at various intervals for analysis by HPLC.[2] | |
| Slow or Stalled Reaction | Insufficient Enzyme Concentration: The amount of enzyme may be too low for the given substrate concentration. | - Increase the enzyme loading in the reaction mixture to enhance the conversion rate.[2] |
| Substrate Inhibition: High concentrations of the substrate can sometimes inhibit the enzyme's activity.[3] | - Experiment with a range of substrate concentrations to identify the optimal balance for your enzyme. A concentration of around 500 g/L for D-psicose has been reported as optimal in some cases.[1][4] | |
| Significant Byproduct Formation | Non-Specific Enzyme Activity: Some enzymes, like L-rhamnose isomerase, can produce small amounts of other sugars, such as D-altrose.[2][5] | - If byproduct formation is a significant issue, consider using an enzyme with higher specificity for this compound production.[1] |
| Non-Enzymatic Browning: At high temperatures and alkaline pH, Maillard reactions can occur, leading to the formation of colored byproducts.[2][6] | - Operate the reaction at the lower end of the optimal temperature and pH range to minimize browning.[2] | |
| Inefficient Multi-Enzyme Cascade Reaction | Mismatched Enzyme Activities: The activities of the different enzymes in the cascade (e.g., D-psicose 3-epimerase and L-rhamnose isomerase) may not be balanced.[1] | - Analyze each step of the cascade individually to identify any bottlenecks. - Adjust the ratios of the enzymes to ensure a smooth conversion from the starting material to the final product.[1] |
| Suboptimal Conditions for the Entire Cascade: The optimal pH and temperature may differ for each enzyme in the cascade. | - Identify a set of compromise conditions that allows for reasonable activity of all enzymes in the cascade. |
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic routes for this compound synthesis?
A1: The most common enzymatic pathway for this compound production is the isomerization of D-psicose (also known as D-allulose).[2] The key enzymes for this conversion are L-rhamnose isomerase (L-RhI) and glucose isomerase (GI).[2][6] An alternative, more cost-effective "one-pot" synthesis starts from D-fructose, which is first converted to D-psicose by D-psicose 3-epimerase (DPEase) and then isomerized to this compound by L-RhI.[2][7]
Q2: What is a typical conversion rate for the enzymatic synthesis of this compound from D-psicose?
A2: The enzymatic isomerization of D-psicose to this compound is a reversible reaction limited by thermodynamic equilibrium.[1] A successful conversion will typically yield a mixture containing approximately 25-35% this compound.[1] For example, a reaction starting with D-psicose might result in about 25% this compound and 67% D-psicose at equilibrium.[2]
Q3: How can I improve the final yield of purified this compound?
A3: To improve the overall yield, you can focus on optimizing the reaction conditions and the purification process. Enzyme immobilization can enhance stability and allow for reuse, making the process more efficient.[3] Some enzymes may require cofactors, such as Mn²⁺, for maximal activity.[3] For purification, methods like ethanol (B145695) crystallization have been reported to separate this compound from the reaction mixture.[8]
Q4: Can I use D-glucose as a starting material?
A4: Yes, this compound can be produced from D-glucose through a multi-enzyme cascade. This typically involves the conversion of D-glucose to D-fructose, followed by the epimerization of D-fructose to D-psicose, and finally the isomerization of D-psicose to this compound.[1][6]
Q5: How should I monitor the progress of the this compound synthesis reaction?
A5: The reaction progress should be monitored by periodically taking samples from the reaction mixture. The enzymatic reaction in these samples is stopped, usually by heat inactivation (e.g., boiling for 10 minutes).[1][9] The concentrations of D-psicose, this compound, and any byproducts can then be analyzed using High-Performance Liquid Chromatography (HPLC).[1][10]
Data Summary Tables
Table 1: Optimal Reaction Conditions for this compound Production
| Enzyme | Substrate | Optimal pH | Optimal Temperature (°C) | Cofactor | Reference |
| L-rhamnose isomerase (L-RhI) | D-psicose | 7.0 | 70 | Mn²⁺ (1 mM) | [10] |
| Commercial Glucose Isomerase (Sweetzyme IT) | D-psicose | 8.0 | 60 | - | [4][11] |
| D-psicose 3-epimerase (DPEase) from Ruminococcus sp. | D-fructose | 7.5 | 60 | - | [12] |
| L-rhamnose isomerase (L-RhI) from B. subtilis | D-psicose | 7.5 | 60 | - | [12] |
Table 2: Typical Conversion Yields for this compound Synthesis
| Starting Substrate | Enzyme(s) | Conversion Yield (%) | Reference |
| D-psicose | Commercial Glucose Isomerase | 30 | [4][11] |
| D-psicose | L-rhamnose isomerase | ~25-35 | [1] |
| D-fructose | D-psicose 3-epimerase & L-rhamnose isomerase | Equilibrium ratio of D-fructose:D-psicose:this compound was 6.6:2.4:1.0 | [7] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound from D-psicose using L-rhamnose Isomerase
Materials:
-
D-psicose
-
L-rhamnose isomerase (L-RhI)
-
50 mM HEPES buffer (pH 7.0)
-
1 M MnCl₂ solution
-
Reaction vessel with temperature control
-
HPLC system for analysis
Methodology:
-
Prepare a reaction mixture containing 600 g/L of D-psicose in 50 mM HEPES buffer (pH 7.0).[10]
-
Add MnCl₂ to the mixture to a final concentration of 1 mM.[10]
-
Pre-heat the reaction mixture to 70°C.[10]
-
Initiate the reaction by adding L-rhamnose isomerase to a final concentration of 27 U/L.[10]
-
Incubate the reaction at 70°C with gentle agitation for 2.5 hours, or until equilibrium is reached.[10]
-
Monitor the reaction by taking samples at regular intervals and analyzing them by HPLC.
-
Terminate the reaction by boiling the mixture for 10 minutes to denature the enzyme.[10]
-
Centrifuge the mixture to remove the precipitated protein.[10]
-
The supernatant containing this compound and unreacted D-psicose is now ready for purification.
Protocol 2: One-Pot Enzymatic Synthesis of this compound from D-fructose
Materials:
-
D-fructose
-
Immobilized D-psicose 3-epimerase (DPEase)
-
Immobilized L-rhamnose isomerase (L-RhI)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Reaction vessel with temperature control
-
HPLC system for analysis
Methodology:
-
Prepare a solution of D-fructose in the reaction buffer.
-
Add the immobilized DPEase and immobilized L-RhI to the fructose (B13574) solution.
-
Incubate the reaction at the optimal temperature for both enzymes (e.g., 60°C) with gentle agitation.[12]
-
Allow the reaction to proceed for several hours, monitoring the formation of D-psicose and this compound by HPLC. The reaction is expected to reach equilibrium after about 5 hours.[7]
-
Once equilibrium is reached, separate the immobilized enzymes from the reaction mixture by filtration for reuse.
-
The resulting solution containing D-fructose, D-psicose, and this compound can then be subjected to purification.
Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Production of this compound From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Production of this compound from D-fructose using immobilized L-rhamnose isomerase and D-psicose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Production of this compound From D-Allulose Using Commercial Immobilized Glucose Isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing D-allose Purification Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the purification of D-allose.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound from a reaction mixture?
A1: The most prevalent methods for purifying this compound are chromatographic techniques. These methods are effective in separating this compound from residual substrates like D-allulose or D-psicose, as well as from byproducts.[1] Additionally, crystallization can be employed as a final step to obtain high-purity this compound powder.[2] Activated carbon treatment is also used to remove impurities, proteins, and colored compounds that may have formed during the synthesis process.[1]
Q2: What are the typical impurities encountered during this compound purification?
A2: Common impurities include unreacted starting materials such as D-glucose and D-psicose, which are often precursors in this compound synthesis.[3] Other potential impurities are epimers like D-altrose, which can be formed depending on the specificity of the enzyme used, and byproducts from non-enzymatic browning reactions, especially at high temperatures and alkaline pH.[4]
Q3: Which analytical techniques are recommended for assessing the purity of a this compound sample?
A3: A multi-faceted analytical approach is recommended to ensure the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating and quantifying components in the mixture.[3][5] For structural confirmation and to check for isomeric impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[3] Mass Spectrometry (MS) is used to verify the molecular weight.[3] Capillary Electrophoresis (CE) has also emerged as a sensitive and efficient method for quantifying this compound in the presence of other sugars.[6][7]
Q4: What is a typical conversion yield for the enzymatic production of this compound?
A4: The conversion yield for enzymatic production of this compound is often constrained by thermodynamic equilibrium.[1] Typical yields from the direct conversion of D-allulose to this compound are reported to be between 30% and 37.5%.[1] For instance, a 30% conversion yield has been achieved using commercial glucose isomerase.[1][8] Some studies utilizing L-rhamnose isomerase have reported yields around 37.5%.[1] When starting from D-psicose, the conversion yield to this compound is typically around 25-33%.[4]
Troubleshooting Guides
Issue 1: Low Yield or Purity of this compound after Chromatographic Purification
| Symptom | Possible Cause | Suggested Solution |
| No peaks on chromatogram | No sample injected, major system leak, detector issue, or incorrect mobile phase.[9] | Check the injection process, inspect the system for leaks, verify detector functionality, and ensure the correct mobile phase is being used.[9] |
| Tailing peaks | Secondary interactions between this compound and the stationary phase, or poor column connection.[9] | Ensure all fittings are secure and there is no excess void volume.[9] Consider adjusting the mobile phase composition. |
| Fronting peaks | Column overload.[9] | Reduce the amount of sample loaded onto the column. |
| Poor resolution between this compound and impurities | Inappropriate mobile phase or column type. | Optimize the mobile phase composition. If using HPLC, an amino-based column is often suitable for carbohydrate analysis.[10] |
| Presence of unexpected peaks | Contamination in the initial reaction mixture or degradation of this compound. | Analyze the starting material for impurities. Ensure that purification conditions (e.g., temperature) do not cause this compound degradation.[10] |
Issue 2: Problems During this compound Crystallization
| Symptom | Possible Cause | Suggested Solution |
| No crystals are forming; solution remains a syrup | Insufficient supersaturation, or inhibition of spontaneous nucleation.[11] | Gently evaporate the solvent to increase the this compound concentration.[11] Induce crystallization by adding seed crystals or by scratching the inside surface of the flask with a glass rod.[11] |
| Solution turns into a non-crystalline glass or oil | Cooling process is too rapid, or the presence of impurities is disrupting crystal lattice formation.[11] | Employ a slow, controlled cooling process.[11] Further purify the this compound solution using chromatography to remove impurities before attempting crystallization.[11] |
| Crystals are very small or form a fine powder | The rate of nucleation is significantly higher than the rate of crystal growth.[11] | Decrease the level of supersaturation by using a slightly more dilute solution or by cooling the solution more slowly.[11] |
Data Presentation
Table 1: Comparison of this compound Production Parameters
| Starting Substrate | Enzyme | Optimal pH | Optimal Temperature (°C) | Substrate Concentration (g/L) | Reported Conversion Yield (%) | Reference |
| D-allulose | Commercial immobilized glucose isomerase | 8.0 | 60 | 500 | ~30 | [1][8] |
| D-psicose | Cross-linked recombinant L-rhamnose isomerase | Not Specified | Not Specified | 100 | ~25 | [5] |
| D-glucose | Engineered E. coli (multi-enzyme) | Not Specified | Not Specified | Not Specified | 0.103 g/g from D-glucose | [12] |
Table 2: Overview of Analytical Techniques for this compound Purity Assessment
| Technique | Purpose | Advantages | Limitations | Reference |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of components. | Fundamental for separating and quantifying sugars. | Requires appropriate column selection and method development. | [3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and isotopic enrichment determination. | Provides detailed structural information. | Requires a higher concentration of the sample. | [3] |
| Mass Spectrometry (MS) | Molecular weight verification and isotopic distribution analysis. | High sensitivity and provides molecular weight information. | May require derivatization for some sugars. | [3] |
| Capillary Electrophoresis (CE) | Separation and quantification of this compound and impurities. | High resolution, sensitivity, and requires small sample volumes. | Can have limitations in sample preparation and sensitivity for some applications. | [6][7] |
| Elemental Analysis | Verification of the empirical formula. | Provides fundamental compositional data. | Does not provide information on isomeric purity. | [13] |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
-
Column Packing : Prepare a slurry of silica (B1680970) gel in the chosen mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column bed is uniform and free of cracks or air bubbles.
-
Sample Preparation : If the sample is solid, dissolve it in a minimum amount of the mobile phase.[14] If the sample has poor solubility, it can be dry-loaded by adsorbing it onto a small amount of silica gel.[14]
-
Loading the Sample : Carefully apply the prepared sample to the top of the silica bed, ensuring not to disturb the surface.[14]
-
Elution : Begin eluting the sample through the column with the mobile phase. The flow rate should be optimized; a rate that is too slow can lead to band broadening, while a rate that is too fast may not allow for proper equilibration.[14]
-
Fraction Collection : Collect fractions of the eluate in separate tubes.
-
Analysis : Analyze the collected fractions using a suitable technique, such as Thin Layer Chromatography (TLC) or HPLC, to identify the fractions containing pure this compound.
-
Solvent Evaporation : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purity Assessment of this compound by HPLC
-
System Setup : Use an HPLC system equipped with a refractive index (RI) detector and an amino-based column suitable for carbohydrate analysis.[10]
-
Mobile Phase Preparation : Prepare the mobile phase, which is typically a mixture of acetonitrile (B52724) and water. The exact ratio should be optimized for the specific column and separation needs.[10]
-
Standard Preparation : Prepare a series of this compound standards at known concentrations to generate a standard curve for quantification.[10]
-
Sample Preparation : Dissolve the this compound sample in the mobile phase to a concentration that falls within the linear range of the detector.[10] Filter the sample through a 0.45 µm syringe filter before injection.[13]
-
HPLC Analysis : Equilibrate the column with the mobile phase until a stable baseline is achieved.[10] Inject the prepared standards and the sample.
-
Data Analysis : Generate a standard curve by plotting the peak area of the this compound standard against its concentration.[10] Determine the concentration and purity of this compound in the sample by comparing its peak area to the standard curve.[10] Analyze the chromatogram for any impurity peaks.[10]
Visualizations
Caption: General workflow for this compound production and purification.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Troubleshooting workflow for this compound crystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Top 3 Preparation Methods for Bulk D-allulose Powder [bshingredients.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijfans.org [ijfans.org]
- 7. researchgate.net [researchgate.net]
- 8. Production of this compound From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Enhanced Synthesis of Rare this compound from d-Glucose by Positively Pulling and Forcing Reversible Epimerization in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
D-allose stability issues during long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of D-allose during long-term storage. It is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperatures are typically between 15-25°C[2]. It is crucial to protect it from moisture as sugars are hygroscopic and can absorb water from the air, which can facilitate degradation.[3]
Q2: How should I prepare and store this compound solutions for long-term use?
A2: To prepare a stock solution, dissolve crystalline this compound powder in a high-purity aqueous solvent, such as sterile, nuclease-free water or an appropriate experimental buffer.[4] For long-term storage, it is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4] For storage up to one month, -20°C is suitable. For longer periods (up to six months), storing aliquots at -80°C in sealed containers is recommended to protect against moisture and light.[4]
Q3: Is this compound stable in aqueous solution at room temperature?
A3: this compound is relatively stable for short periods at room temperature in an aqueous solution. However, prolonged exposure can lead to degradation through processes like epimerization.[4] For quantitative experiments, it is best to use freshly prepared solutions or thawed frozen aliquots just before use.[4]
Q4: How does pH affect the stability of this compound in solution?
A4: The stability of this compound is pH-dependent. Optimal stability is generally observed in neutral to slightly acidic conditions (pH 4-7).[3][4] In alkaline solutions, this compound can undergo enolization, which can lead to epimerization (conversion to other sugars like D-psicose) and degradation into various acidic byproducts.[4]
Q5: Can I sterilize this compound solutions by autoclaving?
A5: Autoclaving this compound solutions is not recommended. The high temperature and pressure of autoclaving can cause significant degradation of the sugar, leading to the formation of byproducts that could interfere with experiments.[4] The preferred method for sterilizing this compound solutions is sterile filtration using a 0.22 µm filter.[4]
Troubleshooting Guide
Problem 1: I observe a yellowing or browning of my this compound solution, especially after heating.
-
Possible Cause: This discoloration may be due to caramelization or the Maillard reaction.[4] Caramelization occurs at high temperatures, while the Maillard reaction is a non-enzymatic browning that happens in the presence of amino acids or proteins.[3]
-
Solution: Avoid heating this compound solutions to high temperatures. If heating is necessary for your experiment, use the lowest effective temperature for the shortest possible duration.[4]
Problem 2: My experimental results are inconsistent or show reduced biological activity of this compound over time.
-
Possible Cause: This could be a result of this compound degradation. One common degradation pathway is the epimerization of this compound to other sugars, such as D-psicose, which may have different biological activities.[4]
-
Solution: Use freshly prepared this compound solutions for your experiments whenever possible. If using stored solutions, ensure they have been stored under the recommended conditions (aliquoted, at -80°C for long-term storage) to minimize degradation.[4] It is also advisable to periodically check the purity of your this compound stock.
Problem 3: The pH of my experimental medium changes unexpectedly after adding the this compound solution.
-
Possible Cause: Degradation of this compound, particularly if the solution was alkaline or heated, can produce acidic byproducts.[4]
-
Solution: Monitor the pH of your solution after adding this compound. To maintain a stable pH, use a buffered solution, preferably within the neutral to slightly acidic range (pH 4-7).[3][4]
Problem 4: I suspect my this compound sample has degraded. How can I confirm this?
-
Possible Cause: Degradation can be indicated by visual changes (color change, clumping of powder) or, more definitively, by analytical methods.[3]
-
Solution: The most reliable way to confirm degradation is by using High-Performance Liquid Chromatography (HPLC).[3] The appearance of new peaks or a decrease in the area of the main this compound peak in the chromatogram is a clear indicator of degradation.[3]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Duration | Recommended Temperature | Key Considerations |
| Solid | Long-term | 15-25°C | Store in a tightly-closed container in a dry, well-ventilated area.[1][2] |
| Solution | Short-term (up to 1 month) | -20°C | Aliquot to avoid freeze-thaw cycles. Protect from light.[4] |
| Solution | Long-term (up to 6 months) | -80°C | Aliquot in sealed containers. Protect from light and moisture.[4] |
Table 2: General Stability of this compound in Aqueous Solution Under Various Conditions
Note: Specific quantitative kinetic data for this compound degradation is limited in publicly available literature. This table provides a general overview based on the principles of sugar chemistry.[2][3][4]
| Condition | Expected Stability | Potential Degradation Products |
| Low Temperature (4°C) | High stability, minimal degradation. | - |
| Room Temperature | Relatively stable for short periods, degradation increases with time. | Epimers (e.g., D-psicose) |
| High Temperature (>60°C) | Stability significantly decreases. | Caramelization products, various acidic byproducts.[4] |
| Acidic pH (e.g., pH 3-4) | Generally stable. | Dehydration products (prolonged exposure). |
| Neutral pH (e.g., pH 7) | Good stability. | Slow epimerization. |
| Alkaline pH (e.g., pH > 8) | Susceptible to degradation. | Epimers (e.g., D-psicose), acidic byproducts via enolization.[4] |
Experimental Protocols
Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively assess the stability of a this compound solution over time under specific storage conditions by monitoring the parent peak and the appearance of degradation products.
Materials:
-
This compound solution for testing
-
This compound analytical standard
-
HPLC system with a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD)
-
Carbohydrate analysis column (e.g., amino-based or HILIC column)
-
Mobile phase: Acetonitrile and HPLC-grade water
-
HPLC vials with inserts
-
0.22 µm syringe filters
Methodology:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in HPLC-grade water. From this stock, create a series of calibration standards at different concentrations.
-
Sample Preparation: At specified time points (e.g., 0, 1, 2, 4, 8 weeks), take an aliquot of the stored this compound solution. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Column: Amino-based column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: Refractive Index Detector (RID)
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the this compound test sample at each time point.
-
The retention time of the main peak in the sample should correspond to the retention time of the this compound standard.
-
-
Data Interpretation:
-
Quantify the concentration of this compound in the sample at each time point using the calibration curve.
-
Monitor for a decrease in the peak area of this compound and the appearance of new peaks, which would indicate degradation. The percentage of remaining this compound can be calculated relative to the initial time point.
-
Visualizations
Caption: Workflow for this compound solution preparation and handling.
Caption: Troubleshooting workflow for suspected this compound degradation.
Caption: Simplified potential degradation pathways of this compound.
Caption: this compound anti-cancer signaling pathway.
References
Technical Support Center: Optimizing D-allose Dosage for In Vivo Cancer Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of D-allose in in vivo cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for this compound in a mouse xenograft model?
A1: The optimal dosage of this compound can vary depending on the cancer type, animal model, and administration route. However, published studies provide a good starting point. For oral administration, a common dose is 400 mg/kg daily.[1][2] For intraperitoneal injections, a frequently used dosage is 100 mg/kg daily.[1][3] It is always recommended to perform a pilot study to determine the most effective and well-tolerated dose for your specific experimental setup.
Q2: What are the common administration routes for this compound in in vivo studies?
A2: The two primary administration routes for this compound in in vivo cancer models are oral gavage and intraperitoneal (IP) injection.[1] Oral administration has been shown to be effective and may be preferred for studies mimicking clinical applications.[2][4][5] IP injection is another effective route that ensures direct systemic exposure.[1][3]
Q3: What is the primary mechanism of action of this compound in cancer cells?
A3: this compound exerts its anti-cancer effects primarily through the upregulation of Thioredoxin-Interacting Protein (TXNIP).[1][5][6][7] Increased TXNIP expression leads to several downstream effects, including the inhibition of glucose uptake by downregulating Glucose Transporter 1 (GLUT1), which is crucial for the high metabolic activity of cancer cells.[1][8][9] This energy depletion, coupled with an increase in reactive oxygen species (ROS) production, induces cell cycle arrest and apoptosis in cancer cells.[1][10]
Q4: Are there any known side effects of this compound administration in mice?
A4: Preclinical studies have generally shown this compound to be well-tolerated with no significant side effects at therapeutic doses.[6] Studies have reported no significant changes in the body weight of mice treated with oral this compound, and histological examinations of organs like the kidneys and liver have shown no abnormalities.[4][11]
Q5: Can this compound be used in combination with other cancer therapies?
A5: Yes, this compound has shown synergistic effects when combined with other cancer treatments. For instance, it has been demonstrated that this compound can enhance the efficacy of radiation therapy.[3][7] Additionally, combining this compound with autophagy inhibitors like hydroxychloroquine (B89500) has been shown to significantly reduce tumor growth.[10][11][12]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant tumor growth inhibition | Suboptimal Dosage: The administered dose of this compound may be too low for the specific cancer model. | Gradually increase the dosage in subsequent cohorts. Refer to literature for dose ranges used in similar models.[1][2][3] |
| Ineffective Administration Route: The chosen route of administration may not be providing adequate bioavailability. | If using oral gavage, consider switching to intraperitoneal injection to ensure more direct systemic delivery. | |
| Tumor Model Resistance: The specific cancer cell line used may be inherently resistant to the metabolic effects of this compound. | Investigate the expression levels of key proteins like TXNIP and GLUT1 in your cancer cells. Consider using this compound in combination with other therapies to overcome resistance.[6][10] | |
| Toxicity or adverse effects observed (e.g., weight loss) | Dosage Too High: The administered dose may be exceeding the maximum tolerated dose for the specific animal strain or model. | Reduce the dosage of this compound. Monitor the animals closely for any signs of distress and record body weight regularly.[4] |
| Vehicle-Related Toxicity: The vehicle used to dissolve this compound may be causing adverse effects. | Ensure the vehicle (e.g., normal saline) is sterile and administered at an appropriate volume. Run a vehicle-only control group to assess any vehicle-specific effects. | |
| Variability in tumor response between animals | Inconsistent Administration: Inaccurate or inconsistent dosing between animals can lead to variable results. | Ensure proper training on administration techniques (oral gavage or IP injection) to minimize variability. Use precise measurement tools for dosing. |
| Tumor Heterogeneity: The initial tumor size and growth rate can vary between animals. | Randomize animals into control and treatment groups based on tumor volume before starting the treatment. Ensure tumors have reached a palpable size (e.g., 100-150 mm³) before randomization.[1] |
Quantitative Data Summary
Table 1: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | This compound Dose and Route | Treatment Duration | Tumor Volume Reduction (%) | Reference |
| Bladder Cancer Xenograft (RT112) | 400 mg/kg (oral) | 15 days | Significant | [1] |
| Glioblastoma Xenograft (U87MG) | 100 mg/kg (intraperitoneal) | 28 days | 39.1 | [1] |
| Head and Neck Cancer Xenograft (HSC-3) | Not specified | 15 days | 39 | [1] |
| Lewis Lung Carcinoma Xenograft | 9 g/kg (with HCQ) | 14 days | Significant | [1] |
Table 2: Effect of this compound on Cell Cycle Distribution in OVCAR-3 Cells
| Treatment | G2/M Phase (%) | Reference |
| Control | 12.6 | [1] |
| 50 mM this compound | 24.6 | [1] |
Experimental Protocols
In Vivo Xenograft Tumor Model
-
Cell Culture: Culture the desired cancer cell line under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[1]
-
Randomization: Randomly assign mice to treatment and control groups.
-
This compound Administration: Administer this compound via the chosen route (e.g., oral gavage at 400 mg/kg or intraperitoneal injection at 100 mg/kg) on a specified schedule.[1] The control group should receive the vehicle.
-
Tumor Measurement: Measure tumor volume periodically (e.g., every 2-3 days) using calipers. Calculate volume using the formula: Volume = 0.5 x length x width².[1]
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Western Blot Analysis for TXNIP and GLUT1
-
Protein Extraction: Lyse tumor tissue or cultured cells treated with this compound in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against TXNIP, GLUT1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity and normalize to the loading control.
Visualizations
Caption: this compound anticancer signaling pathway.
Caption: In vivo experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor Effects of Orally Administered Rare Sugar this compound in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: Molecular Pathways and Therapeutic Capacity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systemically Administered this compound Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 9. This compound Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rare Sugar this compound in Cancer Therapy as a Revolutionary Approach with Promising Future Insights [glycoforum.gr.jp]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. This compound enhances the efficacy of hydroxychloroquine against Lewis lung carcinoma cell growth by inducing autophagy - ProQuest [proquest.com]
Troubleshooting variability in D-allose experimental results
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of D-Allose in solution and to address common issues encountered during experimentation, helping to troubleshoot variability in experimental results.
Frequently Asked Questions (FAQs)
Preparation and Storage
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: To prepare a stock solution of this compound, it is recommended to dissolve the crystalline powder in a high-purity aqueous solvent, such as sterile, nuclease-free water or a buffer appropriate for your experimental system.[1] Gently agitate the solution until the powder is completely dissolved. For long-term storage, it is advisable to prepare aliquots of the stock solution to prevent repeated freeze-thaw cycles.[1]
Q2: What are the optimal storage conditions for this compound solutions?
A2: For short-term storage (up to one month), this compound solutions should be kept at -20°C. For longer-term storage (up to six months), it is recommended to store the aliquoted solution at -80°C in sealed containers to protect from moisture and light.[1] Solid this compound should be stored in a cool, dry, well-ventilated area in a tightly-closed container.[1]
Q3: Is this compound stable at room temperature in an aqueous solution?
A3: While this compound is relatively stable for short periods at room temperature, prolonged exposure can lead to degradation.[1] Like other aldose sugars, this compound in solution can undergo slow epimerization and degradation, which can be accelerated by factors such as pH and temperature. For quantitative experiments, it is best to prepare fresh solutions or thaw frozen aliquots just before use.[1]
Q4: How does pH affect the stability of this compound in solution?
A4: The stability of aldose sugars is pH-dependent. Generally, neutral to slightly acidic conditions (pH 4-7) are optimal for stability.[1] In alkaline solutions, aldoses, including this compound, can undergo enolization, which can lead to epimerization (conversion to other sugars like D-psicose) and degradation to form various acidic products.[1]
Q5: Can this compound solutions be autoclaved?
A5: Autoclaving this compound solutions is not recommended. The high temperature and pressure of autoclaving can cause degradation of the sugar, leading to the formation of byproducts that may interfere with your experiments.[1] To sterilize this compound solutions, sterile filtration using a 0.22 µm filter is the preferred method.[1]
Experimental Troubleshooting
Q6: My this compound solution has turned brown/discolored, especially after heating. What is the cause?
A6: Browning or discoloration of a this compound solution upon heating is likely due to caramelization or the Maillard reaction if amines are present.[1] It is advisable to avoid heating this compound solutions to high temperatures. If heating is required for your experiment, use the lowest effective temperature for the shortest possible duration.[1]
Q7: I'm observing unexpected changes in the pH of my experimental medium after adding this compound. Why is this happening?
A7: Unexpected pH changes can be a result of this compound degradation into acidic byproducts, particularly if the solution is alkaline or has been heated.[1] It is recommended to monitor the pH of your solution after the addition of this compound and use a buffered solution to maintain a stable pH, preferably in the neutral to slightly acidic range.[1]
Q8: The biological activity of my this compound seems to be reduced over time. What could be the reason?
A8: Reduced biological activity of this compound can be attributed to its epimerization into other sugars, such as D-psicose, which may have different biological activities.[1] To ensure consistent results, it is best to use freshly prepared solutions for activity assays. If you suspect the stability of older solutions, you can analyze their purity using methods like HPLC.[1]
Q9: I am seeing significant byproduct formation in my enzymatic synthesis of this compound. How can I troubleshoot this?
A9: Significant byproduct formation can be due to several factors including the specificity of the enzyme used, and suboptimal reaction conditions. Some enzymes may produce byproducts like D-altrose. To troubleshoot, ensure you are using a highly specific enzyme and that the reaction conditions (pH, temperature) are optimized for that enzyme. Analyzing each step of a multi-enzyme cascade individually can help identify the source of byproduct formation.
Data Presentation
Table 1: General Stability of this compound in Aqueous Solutions
| Condition | Stability | Potential Degradation Products |
| Low Temperature (4°C) | High stability. Recommended for short-term storage of solutions.[1] | Minimal degradation.[1] |
| Room Temperature | Relatively stable for short periods, but degradation can occur over time. | Epimers (e.g., D-psicose), acidic byproducts. |
| High Temperature (>60°C) | Stability decreases significantly with increasing temperature, leading to accelerated degradation and epimerization.[1] | Caramelization products, various acidic byproducts.[1] |
| Neutral to Slightly Acidic pH (4-7) | Optimal for stability.[1] | Minimal degradation. |
| Alkaline pH | Susceptible to enolization, leading to epimerization and degradation.[1] | Epimers (e.g., D-psicose), acidic byproducts.[1] |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity sterile, nuclease-free water or appropriate sterile buffer
-
Sterile conical tubes or vials
-
0.22 µm sterile filter
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of sterile, nuclease-free water or buffer to achieve the desired stock concentration.
-
Gently agitate the solution until the this compound powder is completely dissolved.
-
To ensure sterility, pass the solution through a 0.22 µm sterile filter into a sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]
-
Protocol 2: Assessment of this compound Stability by HPLC
-
Objective: To determine the stability of a this compound solution over time under specific storage conditions.
-
Materials:
-
This compound solution to be tested
-
HPLC system with a suitable column for sugar analysis (e.g., an amino-based column)
-
Mobile phase (e.g., acetonitrile/water mixture)
-
This compound standard of known concentration
-
-
Procedure:
-
Prepare a this compound solution of known concentration and divide it into several aliquots.
-
Store the aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot for analysis.
-
Prepare a standard curve by running known concentrations of the this compound standard on the HPLC.
-
Inject the test sample into the HPLC system.
-
Analyze the resulting chromatogram to determine the peak area corresponding to this compound.
-
Generate a standard curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the test samples by comparing their peak areas to the standard curve.[1]
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).[1]
-
Analyze the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products or epimers.[1]
-
Visualizations
References
Validation & Comparative
D-Allose vs. D-Glucose: A Comparative Analysis of Their Effects on Cancer Cell Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of D-allose and D-glucose on cancer cells, supported by experimental data. The distinct metabolic reprogramming in cancer, famously termed the Warburg effect, is characterized by a heightened reliance on aerobic glycolysis for energy production, making glucose metabolism a prime target for therapeutic intervention.[1][2] this compound, a rare sugar and a C-3 epimer of D-glucose, has emerged as a promising anti-cancer agent due to its ability to disrupt this aberrant metabolism.[3][4]
Executive Summary
D-glucose, the primary cellular fuel, is avidly consumed by cancer cells to support their rapid proliferation.[2] In stark contrast, this compound, which is not readily metabolized, acts as a competitive inhibitor of glucose uptake and glycolysis, leading to energy depletion and the induction of cell death in cancer cells.[3][5] This differential effect hinges on the unique molecular mechanisms elicited by this compound, including the upregulation of the tumor suppressor thioredoxin-interacting protein (TXNIP) and the generation of reactive oxygen species (ROS).[6][7]
Comparative Effects on Cancer Cell Metabolism
| Parameter | D-Glucose | This compound |
| Cellular Uptake | Readily transported into cancer cells via glucose transporters (e.g., GLUT1). | Competitively inhibits D-glucose uptake.[5] Downregulates GLUT1 expression via TXNIP induction.[6][8] |
| Glycolysis | Serves as the primary substrate for glycolysis, leading to high rates of lactate (B86563) production (Warburg effect).[1] | Inhibits glycolysis, leading to decreased ATP and lactate production.[3][9] |
| Energy (ATP) Production | Primary source for ATP generation to fuel rapid cell proliferation.[2][10] | Leads to a significant decrease in intracellular ATP levels, causing energy depletion.[3][9] |
| Reactive Oxygen Species (ROS) | Can contribute to a cellular redox state that supports proliferation. | Induces the production of ROS, leading to oxidative stress and apoptosis.[5][6] |
| Cell Proliferation | Promotes and sustains rapid cancer cell proliferation.[10] | Significantly inhibits the proliferation of various cancer cell lines in a dose-dependent manner.[3][11][12] |
| Apoptosis (Programmed Cell Death) | Supports cell survival by providing necessary energy and biosynthetic precursors.[10] | Induces apoptosis through both intrinsic and extrinsic pathways.[5][13][14] |
| Cell Cycle | Facilitates progression through the cell cycle. | Induces cell cycle arrest, often at the G1 or G2/M phase.[8][13][14] |
Key Mechanistic Differences
The anticancer effects of this compound are multifaceted and stand in direct opposition to the pro-tumorigenic roles of D-glucose.
This compound's Molecular Mechanisms of Action:
-
Inhibition of Glucose Metabolism: this compound directly competes with D-glucose for transport into cancer cells. Furthermore, it triggers a signaling cascade that suppresses the expression of GLUT1, the primary glucose transporter in many cancers. This is achieved through the upregulation of TXNIP, a protein that binds to and inhibits the antioxidant protein thioredoxin, and also transcriptionally represses GLUT1.[6][8] This dual action effectively starves cancer cells of their essential fuel source.
-
Induction of Oxidative Stress: By upregulating TXNIP, this compound promotes the accumulation of intracellular ROS.[5][6] This surge in oxidative stress overwhelms the cancer cell's antioxidant capacity, leading to damage to vital cellular components and triggering apoptotic cell death.
-
Activation of Stress-Activated Protein Kinases: this compound has been shown to activate stress-activated protein kinases such as p38-MAPK and AMP-activated protein kinase (AMPK).[3][9] AMPK activation, a sensor of cellular energy status, further inhibits anabolic pathways and promotes catabolic processes to restore energy balance, often leading to the inhibition of cell growth.
D-Glucose's Role in Cancer Metabolism:
D-glucose metabolism in cancer cells is characterized by the Warburg effect, where cells favor aerobic glycolysis over the more energy-efficient oxidative phosphorylation, even in the presence of oxygen.[1] This metabolic shift provides a rapid means of generating ATP and, crucially, supplies the necessary building blocks (nucleotides, lipids, and amino acids) for biosynthesis to support continuous cell proliferation.[10][15]
Experimental Protocols
Below are detailed methodologies for key experiments used to elucidate the differential effects of this compound and D-glucose.
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of this compound and D-glucose on the proliferation of cancer cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or D-glucose. Control cells receive standard culture medium.
-
Cells are incubated for 24, 48, or 72 hours.
-
Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[11][12]
-
Glucose Uptake Assay
-
Objective: To measure the rate of glucose uptake by cancer cells in the presence of this compound.
-
Methodology:
-
Cancer cells (e.g., HuH-7) are cultured in 6-well plates and treated with this compound (e.g., 50 mM) for a specified duration (e.g., 7 days).[4]
-
Cells are then washed and incubated in a glucose-free buffer.[4]
-
Glucose uptake is initiated by adding a buffer containing a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose.[4]
-
After a short incubation period, the uptake is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS).[4]
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to determine the amount of glucose analog taken up.[4]
-
Western Blot Analysis
-
Objective: To determine the expression levels of key proteins involved in metabolism and cell cycle regulation (e.g., GLUT1, TXNIP, p21, p27).
-
Methodology:
-
Cancer cells are treated with this compound or D-glucose for a specified time.
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.[14]
-
Signaling Pathways and Experimental Workflows
Caption: this compound vs. D-Glucose Metabolic Pathways in Cancer Cells.
Caption: General Experimental Workflow for Comparing this compound and D-Glucose Effects.
References
- 1. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]
- 2. Glucose Metabolism in Cancer: The Warburg Effect and Beyond - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Rare Sugar this compound in Cancer Therapy as a Revolutionary Approach with Promising Future Insights [glycoforum.gr.jp]
- 6. benchchem.com [benchchem.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. This compound Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 9. Systemically Administered this compound Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Warburg Effect: How Does it Benefit Cancer Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 12. The inhibitory effect and possible mechanisms of this compound on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. Growth inhibitory effect of this compound on human ovarian carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New Clarity on the Warburg Effect | Frederick National Laboratory [frederick.cancer.gov]
D-Allose and Trehalose: A Comparative Guide for Cryopreservation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate cryoprotectant is paramount for the successful cryopreservation of cells and tissues, ensuring high viability and functional recovery post-thaw. While trehalose (B1683222) is a well-established and widely studied cryoprotectant, the rare sugar D-allose has emerged as a promising alternative. This guide provides an objective comparison of the performance of this compound and trehalose as cryoprotectants, supported by available experimental data, detailed protocols, and mechanistic insights.
Performance Comparison: this compound vs. Trehalose
A key indicator of a cryoprotectant's efficacy is its ability to maintain cell viability after a freeze-thaw cycle. A direct comparative study by Sui et al. (2007) evaluated the cryoprotective effects of this compound and trehalose on various mammalian cell lines. The results, summarized below, indicate that this compound demonstrates a beneficial protective role comparable to that of trehalose.[1]
Cell Viability
Table 1: Post-Thaw Cell Viability with this compound and Trehalose as Sole Cryoprotectants
| Cell Line | Cryoprotectant | Concentration (mM) | Mean Cell Viability (%) |
| OVCAR-3 (Human Ovarian Cancer) | This compound | 200 | 70 |
| Trehalose | 200 | ~65 (estimated from graphical data) | |
| This compound | 400 | 75 | |
| Trehalose | 400 | ~70 (estimated from graphical data) | |
| HeLa (Human Cervical Cancer) | This compound | 200 | 78 |
| Trehalose | 200 | ~75 (estimated from graphical data) | |
| This compound | 400 | 80 | |
| Trehalose | 400 | ~78 (estimated from graphical data) | |
| HaCaT (Human Keratinocytes) | This compound | 200 | 65 |
| Trehalose | 200 | ~60 (estimated from graphical data) | |
| This compound | 400 | 70 | |
| Trehalose | 400 | ~65 (estimated from graphical data) | |
| HDF (Human Dermal Fibroblasts) | This compound | 200 | 60 |
| Trehalose | 200 | ~55 (estimated from graphical data) | |
| This compound | 400 | 65 | |
| Trehalose | 400 | ~60 (estimated from graphical data) | |
| NIH3T3 (Murine Fibroblasts) | This compound | 200 | 72 |
| Trehalose | 200 | ~70 (estimated from graphical data) | |
| This compound | 400 | 75 | |
| Trehalose | 400 | ~72 (estimated from graphical data) |
Data derived from Sui et al., Cryobiology, 2007.[1] Trehalose data is estimated from graphical representations in the publication.
Mechanistic Insights
The cryoprotective mechanisms of this compound and trehalose appear to differ, offering distinct advantages.
This compound: The Antioxidant Protector
The primary proposed mechanism for this compound's cryoprotective effect is its ability to mitigate oxidative stress. The freeze-thaw process is known to generate reactive oxygen species (ROS), which can damage cellular components and lead to apoptosis.[2][3][4][5] this compound has been shown to inhibit the production of ROS, thereby protecting cells from this critical pathway of cryoinjury.[1][2][3]
References
- 1. Cryoprotective effects of this compound on mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant properties of rare sugar this compound: Effects on mitochondrial reactive oxygen species production in Neuro2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
D-allose Demonstrates Potent Anticancer Effects in Xenograft Models: A Comparative Guide
The rare sugar D-allose is emerging as a promising therapeutic agent in oncology, with multiple preclinical studies validating its anticancer effects in various xenograft models. This guide provides a comparative analysis of this compound's performance against control and combination therapies, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
This compound has consistently demonstrated anticancer activity both in laboratory settings and in living organisms across a range of cancers, including bladder, lung, and head and neck cancers.[1][2] Its primary mechanisms of action include the induction of reactive oxygen species (ROS), cell cycle arrest, metabolic reprogramming, and apoptosis.[1][2][3] A key molecular player in these processes is the thioredoxin-interacting protein (TXNIP), which is consistently upregulated by this compound.[3][4][5][6][7]
Comparative Efficacy of this compound in Xenograft Models
The following tables summarize the quantitative data from key studies, showcasing the in vivo efficacy of this compound in inhibiting tumor growth.
| Cancer Type | Cell Line | Animal Model | Treatment | Dosage & Administration | Tumor Growth Inhibition | Reference |
| Bladder Cancer | RT112 | Xenograft Mouse Model | This compound | Orally administered | Statistically significant decrease in tumor volume (p < 0.05) | [4] |
| Non-Small Cell Lung Cancer | EBC1 | BALB/c-nu mice | This compound + Cisplatin (B142131) | Injected | Significantly greater tumor inhibitory effect compared to cisplatin alone | [5] |
| Lewis Lung Carcinoma | LLC | C57BL/6J mice | This compound + Hydroxychloroquine (B89500) | This compound (9 g/kg), HCQ (60 mg/kg) | Considerably smaller tumor volume compared to untreated or HCQ-treated mice | [8][9] |
| Head and Neck Cancer | - | In vivo models | This compound + Radiation | Intraperitoneally administered | More effective than either treatment alone | [6] |
| Glioblastoma | U87MG | Subcutaneous xenograft model | This compound | Intraperitoneal injection (100 mg/kg/day) for 28 days | Significantly reduced tumor volume | [10] |
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects through the modulation of several key signaling pathways. The upregulation of TXNIP is a central event, which in turn leads to a cascade of downstream effects including increased intracellular ROS, cell cycle arrest, and inhibition of glucose uptake.
Caption: this compound signaling pathways in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited xenograft studies.
Bladder Cancer Xenograft Model[4][11]
-
Cell Line: RT112, 253J, and J82 human bladder cancer cell lines.
-
Animal Model: Xenograft mouse model.
-
This compound Administration: this compound was administered orally.
-
Assessment of Anticancer Effects:
-
Cell viability was assessed using an MTT assay.
-
Intracellular ROS levels were measured via flow cytometry.
-
TXNIP expression was evaluated by Western blotting.
-
Tumor growth was monitored, and histopathological analysis was performed on tumor tissues to assess the nuclear fission rate.
-
Non-Small Cell Lung Cancer Xenograft Model[5]
-
Cell Line: EBC1 non-small cell lung cancer cells.
-
Animal Model: BALB/c-nu mice.
-
Treatment Administration: this compound and cisplatin were injected into the mice after tumorigenesis.
-
Assessment of Anticancer Effects:
-
Tumor inhibitory effects were monitored.
-
Immunohistochemistry was used to assess Ki-67 and TXNIP expression in tumor tissues.
-
Lewis Lung Carcinoma Xenograft Model[8][9]
-
Cell Line: Lewis lung carcinoma (LLC) cells.
-
Animal Model: C57BL/6J mice.
-
Treatment Administration: Mice were treated with this compound (9 g/kg) and/or the autophagy inhibitor hydroxychloroquine (HCQ) (60 mg/kg) for two weeks.
-
Assessment of Anticancer Effects:
-
Tumor volume was measured to compare the effects of the different treatment groups.
-
The expression of autophagy markers such as LC3-II was analyzed.
-
Experimental Workflow for Xenograft Studies
The following diagram illustrates a general workflow for validating the anticancer effects of this compound in a xenograft model.
Caption: General experimental workflow for xenograft models.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. This compound: Molecular Pathways and Therapeutic Capacity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor Effects of Orally Administered Rare Sugar this compound in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Systemically Administered this compound Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound enhances the efficacy of hydroxychloroquine against Lewis lung carcinoma cell growth by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D‑allose enhances the efficacy of hydroxychloroquine against Lewis lung carcinoma cell growth by inducing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
D-Allose: A Sweet Contender in Cancer Therapy? A Comparative Analysis Against Standard Chemotherapy
For Immediate Release
In the relentless pursuit of more effective and less toxic cancer treatments, the rare sugar D-allose has emerged as a molecule of significant interest. This comprehensive guide provides a detailed comparison of the efficacy of this compound against standard chemotherapy agents, supported by experimental data, for researchers, scientists, and drug development professionals. While not a direct replacement for conventional therapies, this compound demonstrates notable anti-cancer properties and synergistic potential, positioning it as a promising adjuvant agent.
Executive Summary
This compound, a C-3 epimer of D-glucose, exhibits anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines, including those of the head and neck, lung, liver, bladder, blood, and breast.[1][2] Its primary mechanism of action involves the upregulation of Thioredoxin-Interacting Protein (TXNIP), a known tumor suppressor.[1][2] This upregulation leads to a cascade of downstream effects, including increased intracellular Reactive Oxygen Species (ROS), cell cycle arrest, and apoptosis.[1][2] Furthermore, this compound has been shown to inhibit glycolysis and glucose uptake in cancer cells, targeting the metabolic hallmark of many tumors known as the Warburg effect.[3][4]
Crucially, studies have indicated that this compound can enhance the efficacy of standard chemotherapy drugs like docetaxel (B913) and cisplatin, suggesting a potential role in combination therapies to improve treatment outcomes and potentially reduce chemotherapy-related toxicities.[5][6]
Head-to-Head: this compound vs. Standard Chemotherapy
Direct comparative efficacy data, such as IC50 values from the same study, between standalone this compound and standard chemotherapy agents is limited. This is largely due to the different potency ranges in which they operate; this compound typically shows effects at millimolar (mM) concentrations, whereas conventional chemotherapy agents are effective at nanomolar (nM) or micromolar (µM) levels. The following tables summarize available data to provide a comparative perspective.
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Effect | Reference |
| HuH-7 | Hepatocellular Carcinoma | Dose-dependent | 40% growth inhibition | [7] |
| HSC3 | Human Oral Carcinoma | 10 mM & 25 mM | Enhanced docetaxel efficacy | [5] |
| EBC1, VMRC-LCD | Non-small Cell Lung Cancer | 50 mM | Growth inhibition | [6] |
| RT112, 253J, J82 | Bladder Cancer | 50 mM | Significant decrease in cell viability | [8] |
| Various | Multiple | Dose-dependent | Inhibitory effect on proliferation | [9] |
Table 2: IC50 Values of Standard Chemotherapy Agents in Various Cancer Cell Lines
| Chemotherapy Agent | Cell Line | Cancer Type | IC50 Value | Reference |
| Docetaxel | Various | Multiple Tumor Types | 0.13 - 3.3 ng/mL | [5] |
| Docetaxel | PC-3 | Prostate Cancer | 3.72 nM | [8] |
| Docetaxel | DU-145 | Prostate Cancer | 4.46 nM | [8] |
| Docetaxel | LNCaP | Prostate Cancer | 1.13 nM | [8] |
| Doxorubicin | MCF-7 | Breast Cancer | 8306 nM | [10] |
| Doxorubicin | MDA-MB-231 | Breast Cancer | 6602 nM | [10] |
| Doxorubicin | Various | Multiple | Varied (e.g., 2.3 µM - >20 µM) | [6] |
| Cisplatin | Various | Ovarian Cancer | Positively correlated with seeding density | [11][12] |
| Cisplatin | Various | Multiple | Highly variable across studies | [13] |
Synergistic Effects of this compound with Chemotherapy
A key area of promise for this compound is its ability to enhance the effectiveness of standard chemotherapy agents.
Table 3: Combination Therapy of this compound with Standard Chemotherapy
| Chemotherapy Agent | Cancer Type | This compound Concentration | Synergistic Effect | Reference |
| Docetaxel | Head and Neck Cancer | 10 mM & 25 mM | Dose enhancement ratios of 1.3 and 1.71, respectively. Increased apoptosis and G2/M phase arrest. | [5] |
| Cisplatin | Non-small Cell Lung Cancer | 50 mM | Additive antitumor effect, both in vitro and in a mouse xenograft model. | [6][13] |
Mechanism of Action: The TXNIP Signaling Pathway
The anti-cancer effects of this compound are largely mediated through the upregulation of TXNIP. The following diagram illustrates this key signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound or chemotherapy agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or the standard chemotherapy agent for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).[14][15][16][17]
Apoptosis Assay (Annexin V Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound or a standard chemotherapy agent.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.[1][3][4][7]
Western Blot Analysis for TXNIP Expression
This technique is used to detect and quantify the expression of TXNIP protein.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TXNIP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells treated with this compound or control conditions.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against TXNIP overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.[18][19][20][21]
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses anti-cancer properties and can act as a chemosensitizer.[1][2] Its unique mechanism of action, centered on the upregulation of TXNIP, offers a novel therapeutic avenue that is distinct from many standard chemotherapy agents. While this compound is unlikely to replace conventional chemotherapy as a standalone treatment due to its lower potency, its favorable safety profile and synergistic effects make it a compelling candidate for combination therapies.
Future research should focus on direct, controlled comparisons of this compound with standard chemotherapy agents across a wider range of cancer types. In vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in combination with existing cancer treatments. The development of more potent derivatives of this compound could also be a promising area of investigation.[22] For drug development professionals, the exploration of this compound as an adjuvant to enhance the efficacy and reduce the toxicity of current chemotherapeutic regimens represents a valuable and exciting frontier in oncology research.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 7. kumc.edu [kumc.edu]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. The inhibitory effect and possible mechanisms of this compound on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchhub.com [researchhub.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Identification of thioredoxin-interacting protein (TXNIP) as a downstream target for IGF1 action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. bio-rad.com [bio-rad.com]
- 22. researchgate.net [researchgate.net]
D-Allose: A Functional Food Ingredient Validation and Comparative Analysis
D-allose, a rare monosaccharide, is emerging as a promising functional food ingredient owing to its unique physiological properties. This guide provides a comprehensive comparison of this compound with other sweeteners, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential applications.
Physicochemical Properties and Sweetness Profile
This compound is a C-3 epimer of D-glucose and possesses approximately 80% of the sweetness of sucrose, with the significant advantage of being an ultra-low-calorie sugar.[1] Unlike traditional sugars, it is not readily metabolized by the body, making it an attractive alternative for sugar reduction strategies in food and beverage formulations.
| Sweetener | Sweetness Relative to Sucrose | Caloric Value (kcal/g) |
| This compound | ~80%[1] | Ultra-low[1] |
| Sucrose | 100% | 4 |
| D-Allulose | ~70% | ~0.2 |
| Xylitol | ~100% | 2.4 |
| Erythritol | ~60-70% | ~0.24 |
Comparative Analysis of Functional Properties
This compound exhibits a range of beneficial physiological effects, including anti-proliferative, antioxidant, and anti-inflammatory properties.
Anti-Proliferative Effects
This compound has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines in a dose-dependent manner.[1][2][3] This effect is, in part, mediated by the upregulation of Thioredoxin-Interacting Protein (TXNIP), a tumor suppressor.[1][4]
| Cell Line | Treatment | IC50 Value | Reference |
| Ovarian Carcinoma (OVCAR-3) | This compound (5 days) | Not specified, but significant inhibition at 50 mM | [5] |
| Hepatocellular Carcinoma (HuH-7) | This compound (48 hours) | ~40% inhibition at 50 mM | [6] |
| Bladder Cancer (RT112, 253J, J82) | This compound (48 hours) | Dose-dependent upregulation of TXNIP at 10, 25, and 50 mM | [4] |
Antioxidant Activity
This compound has been shown to possess antioxidant properties, primarily through its ability to scavenge hydroxyl radicals.[7] Unlike some other antioxidants, it does not appear to directly scavenge superoxide (B77818) anions or hydrogen peroxide.[7] A key mechanism of its antioxidant action is the suppression of mitochondrial reactive oxygen species (ROS) production by competing with D-glucose.[7]
| Antioxidant Assay | This compound Activity | Comparison with D-Glucose |
| Hydroxyl Radical Scavenging | Effective | Scavenged to the same extent |
| Superoxide Anion Scavenging | Ineffective | - |
| Hydrogen Peroxide Scavenging | Ineffective | - |
| Mitochondrial ROS Production | Suppresses ROS production | Competes with D-glucose to reduce ROS |
Anti-inflammatory Effects
This compound exerts anti-inflammatory effects by modulating the production of inflammatory cytokines. In studies involving plasmacytoid dendritic cells (pDCs), this compound significantly decreased the production of interferon-alpha (IFN-α) and interleukin-12p40 (IL-12p40) when stimulated with TLR7 or TLR9 ligands.[8] This effect is associated with the attenuation of the phosphorylation of the MAPK signaling pathway.[8]
| Cell Type | Stimulant | Cytokine Measured | Effect of this compound |
| Murine Plasmacytoid Dendritic Cells (pDCs) | ssRNA (TLR7 ligand) | IFN-α, IL-12p40 | Severely decreased production |
| Murine Plasmacytoid Dendritic Cells (pDCs) | CpG DNA (TLR9 ligand) | IFN-α, IL-12p40 | Severely decreased production |
Experimental Protocols
Cell Viability and Proliferation (MTT) Assay
This protocol assesses the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (sterile solution)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium and add 100 µL of the this compound dilutions to the wells. Include a vehicle control (medium without this compound).[1]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[1]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for TXNIP Expression
This protocol is for analyzing the protein expression of TXNIP in cells treated with this compound.
Materials:
-
Cell lysates from this compound treated and control cells
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against TXNIP
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate proteins from cell lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against TXNIP overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Probe the membrane with an antibody against a loading control to ensure equal protein loading.
DPPH Radical Scavenging Assay
This protocol determines the free radical scavenging activity of this compound.
Materials:
-
This compound solution at various concentrations
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) or ethanol
-
Methanol or ethanol
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Mix the this compound solution with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[7]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[7][9]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Signaling Pathways and Experimental Workflows
This compound Anti-Proliferative Signaling Pathway in Cancer Cells
This compound treatment in cancer cells leads to the upregulation of TXNIP. TXNIP, in turn, can inhibit the antioxidant protein thioredoxin, leading to an increase in reactive oxygen species (ROS). Furthermore, TXNIP can downregulate the glucose transporter GLUT1, reducing glucose uptake and leading to cell cycle arrest.
Caption: this compound induced anti-proliferative signaling pathway.
Experimental Workflow for In Vitro Evaluation of this compound
A typical workflow for assessing the biological effects of this compound in a laboratory setting involves a series of sequential experiments.
Caption: In vitro experimental workflow for this compound validation.
References
- 1. benchchem.com [benchchem.com]
- 2. allulose.org [allulose.org]
- 3. Thioredoxin-Interacting Protein (TXNIP) Suppresses Expression of Glutamine Synthetase by Inducing Oxidative Stress in Retinal Muller Glia Under Diabetic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Rare sugar this compound induces specific up-regulation of TXNIP and subsequent G1 cell cycle arrest in hepatocellular carcinoma cells by stabilization of p27kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Immunomodulatory effects of this compound on cytokine production by plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iomcworld.com [iomcworld.com]
D-Allose vs. D-Fructose: A Comparative Metabolic Guide for Researchers
This guide provides an objective comparison of the metabolic fates and physiological effects of D-allose and D-fructose. It is intended for researchers, scientists, and drug development professionals interested in the distinct properties of these isomeric monosaccharides. The content synthesizes experimental data on their absorption, metabolic pathways, and impact on key health markers, offering detailed protocols and pathway visualizations to support further investigation.
This compound, a rare sugar and a C-3 epimer of D-glucose, is gaining significant attention for its unique biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] In contrast, D-fructose, a common dietary ketohexose, is well-known for its distinct hepatic metabolism that, when consumed in excess, can contribute to metabolic perturbations.[4][5][6] Understanding their comparative metabolism is crucial for exploring the therapeutic potential of this compound and mitigating the adverse effects of high fructose (B13574) consumption.
Comparative Metabolic and Physiological Data
The metabolic profiles of this compound and D-fructose diverge significantly from the point of intestinal absorption through their systemic and cellular processing. D-fructose is rapidly metabolized, primarily in the liver, whereas this compound is largely resistant to metabolism and is mostly excreted intact.[7][8][9]
| Feature | This compound | D-Fructose | Key References |
| Caloric Value | Virtually non-caloric (~0.2 kcal/g) | ~4 kcal/g | [2][10] |
| Intestinal Absorption | Absorbed via SGLT1 and GLUT5 (lower affinity) | Primarily absorbed via GLUT5 | [7][11][12] |
| Metabolic Fate | Largely unmetabolized; >90% excreted in urine | Rapidly metabolized in the liver by fructokinase | [8][13][14] |
| Blood Glucose Impact | Minimal to no impact; does not raise blood sugar | Does not directly raise blood glucose but contributes to gluconeogenesis | [7][15] |
| Insulin (B600854) Response | Does not stimulate insulin secretion | Does not directly stimulate insulin secretion; can contribute to insulin resistance with chronic overconsumption | [16][17] |
| Hepatic Metabolism | Stable in hepatocytes; not a substrate for fructokinase | Bypasses key glycolytic regulation, rapidly converted to fructose-1-phosphate, leading to DHAP and glyceraldehyde | [8][16][18] |
| Lipid Metabolism | May decrease activity of hepatic lipogenic enzymes | Promotes de novo lipogenesis (DNL), increasing VLDL and triglyceride synthesis, especially in hypercaloric conditions | [5][7][19] |
| Oxidative Stress | Exhibits antioxidant properties; scavenges hydroxyl radicals and can reduce mitochondrial ROS production | Can contribute to oxidative stress through advanced glycation end-products (AGEs) and uric acid production | [1][20][21] |
Metabolic and Signaling Pathways
The profound differences in the metabolic handling of this compound and D-fructose are rooted in their distinct molecular interactions with cellular transporters and enzymes.
D-Fructose Metabolism in the Liver
D-fructose metabolism is primarily hepatic and unregulated by the feedback mechanisms that control glycolysis.[4] Upon entering hepatocytes via GLUT5, it is phosphorylated by fructokinase to fructose-1-phosphate. Aldolase B then cleaves it into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde, which can enter the glycolytic or gluconeogenic pathways.[14][16] This rapid, unregulated influx of substrates can overwhelm mitochondrial capacity, shunting excess acetyl-CoA towards de novo lipogenesis and triglyceride synthesis.[5][6]
This compound Absorption and Proposed Cellular Effects
Unlike fructose, this compound is poorly metabolized.[7] It is absorbed from the small intestine, primarily via the sodium-dependent glucose cotransporter 1 (SGLT1), and then rapidly excreted in the urine.[11][13] Its biological effects are not derived from its use as an energy source but rather from its ability to modulate signaling pathways.[3] In various cell models, this compound has been shown to inhibit glucose metabolism, reduce reactive oxygen species (ROS), and activate stress-response pathways like AMPK and p38-MAPK, which may contribute to its observed anti-cancer and antioxidant properties.[20][22][23]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Production of this compound From D-Allulose Using Commercial Immobilized Glucose Isomerase [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. D-Fructose: Structure, Production, and Applications in Science and Industry - Amerigo Scientific [amerigoscientific.com]
- 5. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary Fructose and the Metabolic Syndrome | MDPI [mdpi.com]
- 7. Frontiers | Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology [frontiersin.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound is absorbed via sodium-dependent glucose cotransporter 1 (SGLT1) in the rat small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intestinal absorption of D-fructose isomers, D-allulose, D-sorbose and D-tagatose, via glucose transporter type 5 (GLUT5) but not sodium-dependent glucose cotransporter 1 (SGLT1) in rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 15. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose) [scirp.org]
- 16. Fructolysis - Wikipedia [en.wikipedia.org]
- 17. Fructose consumption: potential mechanisms for its effects to increase visceral adiposity and induce dyslipidemia and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Antioxidant properties of rare sugar this compound: Effects on mitochondrial reactive oxygen species production in Neuro2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Systemically Administered this compound Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
D-Allose: An In Vivo Examination of its Anti-Inflammatory Properties Compared to Conventional NSAIDs
For Immediate Release
This guide offers an objective comparison of the in vivo anti-inflammatory properties of the rare sugar D-allose against traditional non-steroidal anti-inflammatory drugs (NSAIDs). The information is curated for researchers, scientists, and drug development professionals, presenting preclinical experimental data to highlight the potential of this compound as a novel anti-inflammatory agent. While direct head-to-head in vivo comparisons are limited, this document consolidates existing data on this compound and provides a mechanistic comparison with well-established NSAIDs.
Quantitative Data Summary
This compound has demonstrated significant anti-inflammatory effects in various in vivo models. Its primary mechanism involves reducing the expression of key pro-inflammatory cytokines and enzymes. The following tables summarize key quantitative findings from in vivo studies.
Table 1: Effect of this compound on Pro-inflammatory Cytokines in a Gerbil Model of Transient Forebrain Ischemia
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Sham | 1.8 ± 0.5 | 1.2 ± 0.3 | 2.1 ± 0.6 |
| Ischemia + Vehicle | 12.5 ± 2.1 | 8.9 ± 1.5 | 15.3 ± 2.8 |
| Ischemia + this compound (400 mg/kg) | 5.4 ± 1.2 | 4.1 ± 0.9 | 6.8 ± 1.5 |
| p < 0.05 compared to Ischemia + Vehicle group. Data adapted from a study on transient global ischemia in gerbils. |
Table 2: Effect of this compound on Inflammatory Markers in a Rat Model of Cerebral Ischemia/Reperfusion Injury
| Treatment Group | Infarct Volume (mm³) | Myeloperoxidase (MPO) Activity (U/g tissue) | COX-2 Positive Cells/field |
| Vehicle | 114.9 ± 15.3 | Data not quantified, but significantly higher than this compound group | Data not quantified, but significantly higher than this compound group |
| This compound (300 mg/kg) | 90.9 ± 13.5** |
The Synergistic Potential of D-Allose and Doxorubicin in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While direct experimental studies on the synergistic effects of D-allose and doxorubicin (B1662922) are not yet available in published literature, a compelling hypothesis for their combined efficacy in cancer therapy can be formulated based on their individual mechanisms of action. Both agents are known to induce the production of reactive oxygen species (ROS) in cancer cells, albeit through different pathways. This convergence on a common cytotoxic mechanism suggests a strong potential for synergistic or additive anticancer effects. This guide provides a comparative analysis of this compound and doxorubicin, presenting available quantitative data for each agent and outlining the experimental protocols necessary to validate their potential synergy. The information herein is intended to serve as a foundational resource for researchers interested in exploring this promising combination therapy.
Mechanisms of Action: A Basis for Synergy
This compound: Upregulation of TXNIP and ROS Production
This compound, a rare sugar, has demonstrated anticancer properties primarily through the upregulation of Thioredoxin-Interacting Protein (TXNIP).[1][2][3][4] TXNIP is a key regulator of cellular redox balance.[2] Its upregulation by this compound leads to the inhibition of thioredoxin, a protein that scavenges ROS. This inhibition results in an accumulation of intracellular ROS, inducing oxidative stress and subsequently triggering apoptosis (programmed cell death) in cancer cells.[5][6]
Doxorubicin: DNA Damage and ROS Generation
Doxorubicin is a well-established chemotherapeutic agent that exerts its anticancer effects through multiple mechanisms.[7][8][9] It intercalates into DNA, inhibiting topoisomerase II and thereby preventing DNA replication and repair, which leads to cell cycle arrest and apoptosis.[7][8] Concurrently, doxorubicin undergoes redox cycling, a process that generates a significant amount of ROS, contributing to oxidative stress and cellular damage.[9][10]
The Synergistic Hypothesis
The convergence of this compound and doxorubicin on the induction of ROS presents a strong rationale for their synergistic interaction. This compound primes the cancer cells by increasing their basal level of oxidative stress through TXNIP upregulation. The subsequent administration of doxorubicin would then introduce an additional wave of ROS, overwhelming the cancer cells' antioxidant defenses and leading to enhanced apoptosis and cell death.
Quantitative Data
The following tables summarize the available quantitative data for the effects of this compound and doxorubicin on cancer cells. It is important to note that this data is derived from studies on the individual agents, not from combination therapy.
Table 1: Effects of this compound on Cancer Cells
| Cell Line | Cancer Type | This compound Concentration (mM) | Treatment Duration (h) | Effect | Reference |
| HuH-7 | Hepatocellular Carcinoma | Not specified | 48 | ~40% growth inhibition, G1 cell cycle arrest | [1] |
| RT112 | Bladder Cancer | 50 | 24 | 31.6% reduction in viability | [6][11] |
| 253J | Bladder Cancer | 50 | 24 | 31.8% reduction in viability | [6][11] |
| J82 | Bladder Cancer | 50 | 24 | 39.1% reduction in viability | [6][11] |
Table 2: Representative IC50 Values for Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |
| HepG2 | Hepatocellular Carcinoma | 12.18 | 24 | [12][13] |
| UMUC-3 | Bladder Cancer | 5.15 | 24 | [12][13] |
| TCCSUP | Bladder Cancer | 12.55 | 24 | [12][13] |
| BFTC-905 | Bladder Cancer | 2.26 | 24 | [12][13] |
| HeLa | Cervical Cancer | 2.92 | 24 | [12][13] |
| MCF-7 | Breast Cancer | 2.50 | 24 | [12][13] |
| M21 | Skin Melanoma | 2.77 | 24 | [12][13] |
| SNU-449 | Hepatocellular Carcinoma | >20 | 24, 48, 72 | [14] |
| NCI-H1299 | Non-small cell lung cancer | Significantly higher than other lines | 48, 72 | [15] |
Experimental Protocols
To investigate the hypothesized synergistic effects of this compound and doxorubicin, the following standard in vitro assays are recommended:
Cell Viability Assay (MTT Assay)
This assay determines the effect of the combination treatment on cell proliferation and viability.[16][17][18][19][20]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound, doxorubicin, and their combination for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated controls. The synergistic effect can be quantified using the Combination Index (CI), where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment.[21][22][23][24]
-
Cell Treatment: Treat cells with this compound, doxorubicin, and their combination for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Reactive Oxygen Species (ROS) Detection (DCF-DA Assay)
This assay measures the intracellular levels of ROS.[25][26][27][28][29]
-
Cell Treatment: Treat cells with this compound, doxorubicin, and their combination.
-
Staining: Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Flow Cytometry: Analyze the fluorescence of the cells using a flow cytometer.
-
Data Analysis: The intensity of green fluorescence is proportional to the amount of intracellular ROS.
Western Blotting for TXNIP Expression
This technique is used to confirm the upregulation of TXNIP by this compound.[30][31][32][33]
-
Protein Extraction: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for TXNIP, followed by a secondary antibody conjugated to an enzyme.
-
Detection: Visualize the protein bands using a chemiluminescent or fluorescent substrate.
Visualizing the Proposed Synergy
The following diagrams illustrate the proposed synergistic mechanism, a typical experimental workflow to test this hypothesis, and the logical relationship of the proposed synergy.
References
- 1. Rare sugar this compound induces specific up-regulation of TXNIP and subsequent G1 cell cycle arrest in hepatocellular carcinoma cells by stabilization of p27kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thioredoxin-Interacting Protein in Cancer and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress of TXNIP as a Tumor Suppressor Gene Participating in the Metabolic Reprogramming and Oxidative Stress of Cancer Cells in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Research Progress of TXNIP as a Tumor Suppressor Gene Participating in the Metabolic Reprogramming and Oxidative Stress of Cancer Cells in Various Cancers [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. remedypublications.com [remedypublications.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 14. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT (Assay protocol [protocols.io]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. Annexin V Staining Protocol [bdbiosciences.com]
- 25. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 26. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]
- 29. researchgate.net [researchgate.net]
- 30. Identification of thioredoxin-interacting protein (TXNIP) as a downstream target for IGF1 action - PMC [pmc.ncbi.nlm.nih.gov]
- 31. bio-rad.com [bio-rad.com]
- 32. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 33. researchgate.net [researchgate.net]
D-Allose vs. D-Glucose: A Comparative Analysis of GLUT1 Inhibitory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of D-allose and D-glucose on the glucose transporter 1 (GLUT1). While D-glucose is the primary substrate for GLUT1, the rare sugar this compound has been shown to indirectly inhibit GLUT1 activity by reducing its expression, presenting a potential avenue for therapeutic intervention in diseases characterized by high glucose uptake, such as cancer.
Executive Summary
D-glucose, a primary energy source for mammalian cells, is transported across the cell membrane by GLUT family proteins, with GLUT1 being responsible for basal glucose uptake in many tissues.[1][2][3] this compound, a C-3 epimer of D-glucose, has demonstrated the ability to suppress cancer cell growth by downregulating the expression of GLUT1.[4][5] This effect is not a direct competitive inhibition of the GLUT1 transporter protein but rather an indirect mechanism involving the upregulation of the tumor suppressor thioredoxin interacting protein (TXNIP).[4][5] In contrast, D-glucose does not inhibit GLUT1; it is the transported substrate. The affinity of D-glucose for GLUT1 can be characterized by its dissociation constant (Kd).
Quantitative Data Comparison
The following table summarizes the key quantitative differences in the effects of this compound and D-glucose on GLUT1. It is important to note that the mechanism of action for each sugar is fundamentally different.
| Parameter | This compound | D-Glucose | Reference |
| Mechanism of Action on GLUT1 | Indirect inhibition via downregulation of GLUT1 expression | Substrate for transport | [4][5][6] |
| Effect on GLUT1 Protein Levels (Western Blot) | Significant decrease in a dose-dependent manner in various cancer cell lines (e.g., 42.32% reduction in HuH-7 cells with 50 mM this compound) | Slight modulation of GLUT1 expression | [7] |
| Effect on Glucose Uptake | Decreased glucose uptake (measured by 2-deoxy-D-glucose uptake) | Competes for transport with other substrates | [4] |
| Affinity for GLUT1 (Dissociation Constant, Kd) | Not applicable (indirect inhibition) | 44 mM (at pH 7.4 in reconstituted proteoliposomes) | [6] |
Signaling Pathway of this compound-Mediated GLUT1 Downregulation
This compound exerts its inhibitory effect on GLUT1 expression through a signaling cascade involving the upregulation of Thioredoxin Interacting Protein (TXNIP). The diagram below illustrates this proposed pathway.
Caption: this compound mediated downregulation of GLUT1 expression.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Western Blot Analysis for GLUT1 Expression
-
Objective: To quantify the relative protein levels of GLUT1 in cells treated with this compound or D-glucose.
-
Methodology:
-
Cell Culture and Treatment: Human cancer cell lines (e.g., hepatocellular carcinoma HuH-7, breast adenocarcinoma MDA-MB-231, and neuroblastoma SH-SY5Y) are cultured in appropriate media.[4] Cells are then treated with varying concentrations of this compound or D-glucose (e.g., 50 mM) for a specified period (e.g., 7 days).[7]
-
Protein Extraction: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with a primary antibody specific for GLUT1. A primary antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. GLUT1 levels are normalized to the loading control.[8]
-
Real-Time PCR for GLUT1 mRNA Expression
-
Objective: To measure the relative levels of GLUT1 mRNA in cells following treatment.
-
Methodology:
-
RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the GLUT1 gene (SLC2A1) and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is performed in a real-time PCR system using a fluorescent dye (e.g., SYBR Green) to detect DNA amplification.
-
Data Analysis: The relative expression of GLUT1 mRNA is calculated using the comparative Ct (ΔΔCt) method.
-
2-Deoxy-D-glucose Uptake Assay
-
Objective: To measure the rate of glucose transport into cells.
-
Methodology:
-
Cell Seeding and Treatment: Cells are seeded in multi-well plates and treated with this compound or D-glucose as described above.
-
Glucose Starvation: Prior to the assay, cells are washed and incubated in a glucose-free medium to deplete intracellular glucose.
-
Uptake of Radiolabeled Glucose Analog: Cells are incubated with a transport buffer containing a radiolabeled glucose analog, such as 2-deoxy-D-[3H]glucose.[8]
-
Termination of Uptake: The uptake is stopped by washing the cells with ice-cold PBS.
-
Cell Lysis and Scintillation Counting: Cells are lysed, and the radioactivity in the lysates is measured using a scintillation counter to determine the amount of transported 2-deoxy-D-[3H]glucose.[8]
-
Normalization: The radioactivity counts are normalized to the total protein content of each sample.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the effects of this compound on GLUT1 expression and glucose uptake.
Caption: Experimental workflow for analyzing GLUT1 inhibition.
Conclusion
The comparison between this compound and D-glucose reveals two distinct interactions with the GLUT1 transporter. D-glucose is the natural substrate, essential for cellular metabolism, and its interaction is characterized by transport kinetics. In contrast, this compound acts as an indirect inhibitor by downregulating the expression of the GLUT1 protein itself, a mechanism mediated by the upregulation of the tumor suppressor TXNIP. This indirect inhibitory action of this compound on GLUT1 expression and subsequent glucose uptake highlights its potential as a therapeutic agent in cancer and other diseases characterized by metabolic dysregulation. Further research is warranted to fully elucidate the clinical implications of these findings.
References
- 1. One Molecule for Mental Nourishment and More: Glucose Transporter Type 1—Biology and Deficiency Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLUT1 - Wikipedia [en.wikipedia.org]
- 3. Glucose transporter 1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 6. D-Glucose, forskolin and cytochalasin B affinities for the glucose transporter Glut1. Study of pH and reconstitution effects by biomembrane affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 8. aacrjournals.org [aacrjournals.org]
D-Allose: A Potential Adjuvant to Overcome Cisplatin Resistance in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Cisplatin (B142131) stands as a cornerstone of chemotherapy for a multitude of cancers. However, the development of cisplatin resistance remains a significant clinical challenge, often leading to treatment failure. This guide provides a comparative analysis of the potential efficacy of D-allose, a rare sugar, in enhancing the cytotoxicity of cisplatin, particularly in cancer cell lines that have developed resistance to this conventional therapeutic agent. While direct experimental data on established cisplatin-resistant cell lines is emerging, a compelling mechanistic rationale suggests that this compound could serve as a valuable adjuvant to overcome resistance.
Comparative Efficacy: Cisplatin Monotherapy vs. This compound and Cisplatin Combination
The following tables summarize the anticipated effects of cisplatin monotherapy versus a combination with this compound in cisplatin-resistant cancer cells, based on current mechanistic understanding.
| Parameter | Cisplatin Monotherapy (in Resistant Cells) | This compound + Cisplatin Combination (Hypothesized) | Supporting Evidence |
| Cell Viability | Minimal reduction | Significant reduction | This compound demonstrates synergistic growth inhibitory effects with cisplatin in non-small cell lung cancer (NSCLC) cells.[1][2] |
| Apoptosis | Low induction | Increased induction | Upregulation of TXNIP by other agents has been shown to enhance cisplatin-induced apoptosis.[3] this compound is known to induce apoptosis in some cancer cell lines.[2][4][5] |
| Cell Cycle Arrest | Ineffective | Induction of G1 or G2/M arrest | This compound has been shown to cause G2/M arrest in NSCLC cells and G1 arrest in hepatocellular carcinoma cells.[1][6] |
The Central Mechanism: this compound, TXNIP, and GLUT1
The primary mechanism by which this compound is proposed to counteract cisplatin resistance revolves around its ability to upregulate Thioredoxin Interacting Protein (TXNIP).[1][3][6][7][8][9][10][11] TXNIP expression is frequently suppressed in cancerous cells, contributing to their survival and drug resistance.[3][6]
The upregulation of TXNIP by this compound initiates a cascade of events that are detrimental to cancer cell survival and conducive to cisplatin efficacy:
-
GLUT1 Downregulation and Glucose Deprivation: TXNIP negatively regulates the expression of Glucose Transporter 1 (GLUT1).[7][8][10] By increasing TXNIP, this compound effectively reduces GLUT1 levels, leading to decreased glucose uptake by cancer cells.[7][8] This metabolic stress can render cancer cells more susceptible to the DNA-damaging effects of cisplatin. Notably, the inhibition of GLUT1 has been independently shown to enhance the anti-proliferative effects of cisplatin.[12]
-
Enhanced Apoptotic Signaling: Low TXNIP levels are associated with resistance to cisplatin. Conversely, the upregulation of TXNIP can enhance cisplatin-induced apoptosis.[3] Therefore, this compound's ability to boost TXNIP expression is a key factor in its potential to resensitize resistant cells to cisplatin.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the supporting literature, which can be adapted to study the effects of this compound in cisplatin-resistant cell lines.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549, OVCAR-3) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound, cisplatin, or a combination of both for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Western Blot Analysis for Protein Expression (TXNIP, GLUT1, p21, p27)
-
Cell Lysis: After treatment with this compound and/or cisplatin, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TXNIP, GLUT1, p21, p27, or β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle Analysis
-
Cell Harvesting and Fixation: Harvest the treated cells, wash with PBS, and fix in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: this compound signaling pathway in cancer cells.
Caption: Experimental workflow for evaluating this compound efficacy.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, through its unique mechanism of upregulating TXNIP and subsequently downregulating GLUT1, holds significant promise as an adjuvant therapy to overcome cisplatin resistance. While further in-depth studies on established cisplatin-resistant cell lines and in vivo models are warranted, the mechanistic rationale provides a solid foundation for pursuing this compound as a chemosensitizer. Future research should focus on elucidating the full spectrum of its anti-cancer effects and its potential to be integrated into existing therapeutic regimens for cisplatin-resistant malignancies.
References
- 1. Additive antitumour effect of D‑allose in combination with cisplatin in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress of TXNIP as a Tumor Suppressor Gene Participating in the Metabolic Reprogramming and Oxidative Stress of Cancer Cells in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth inhibitory effect of this compound on human ovarian carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rare sugar this compound induces specific up-regulation of TXNIP and subsequent G1 cell cycle arrest in hepatocellular carcinoma cells by stabilization of p27kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 8. This compound Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 11. This compound enhances the efficacy of hydroxychloroquine against Lewis lung carcinoma cell growth by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucose transporter 1 regulates the proliferation and cisplatin sensitivity of esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of D-Allose: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory-intensive fields, the proper disposal of chemical reagents is a critical component of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of D-allose, a rare monosaccharide.
Hazard Assessment and Key Properties
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture.[1][2][3] However, it is imperative to handle all laboratory chemicals with a high degree of care.
| Property | Value |
| Physical State | White crystalline powder[1][4] |
| Molecular Formula | C₆H₁₂O₆[1][2] |
| Molecular Weight | 180.16 g/mol [1][2] |
| Hazard Classification | Not a hazardous substance or mixture[1][2] |
| Incompatible Materials | Strong oxidizing agents, strong acids/alkalis, strong reducing agents[1] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn to minimize exposure:
-
Gloves: Wear appropriate protective gloves.[1]
-
Eye Protection: Use safety goggles with side protection.[1][4]
-
Lab Coat: A standard lab coat is recommended to protect clothing.[1]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH- or CEN-certified respirator may be appropriate.[1][4]
Procedural Steps for this compound Disposal
The correct disposal method for this compound is contingent on its physical state and the quantity to be discarded. It is crucial to always consult and comply with your institution's specific waste management policies, as well as local, state, and federal regulations.[1]
Disposal of Solid this compound Waste
Solid this compound waste, which includes unused product and contaminated items like weighing paper, should be treated as non-hazardous solid waste.
Step-by-Step Protocol:
-
Containment: Place the solid this compound waste into a designated, sealed container.
-
Labeling: Clearly label the container as "this compound waste, non-hazardous" or in accordance with your institution's guidelines for non-hazardous chemical waste.
-
Disposal: Dispose of the container in the regular laboratory trash, unless institutional or local regulations mandate a specific chemical waste stream for non-hazardous solids.[1]
Disposal of Aqueous this compound Solutions
Small quantities of dilute, aqueous solutions of this compound may be suitable for drain disposal, provided they meet the following criteria.
Step-by-Step Protocol:
-
Neutralization (if necessary): Before disposal, ensure the pH of the solution is between 5.5 and 10.5.
-
Dilution: Flush the solution down a laboratory sink with a large volume of cold water (a dilution of at least 20 parts water to 1 part solution is recommended).[1] This aids in further diluting the substance within the wastewater system.
-
Quantity Limits: Be mindful of any daily limits your institution may have on the quantity of chemicals that can be disposed of via the sanitary sewer system. For larger volumes, it is advisable to dispose of the solution via the chemical waste stream as you would for solids.[1]
Spill Cleanup
In the event of a this compound spill:
-
Containment: For solid spills, sweep up the material. For liquid spills, absorb the solution with an inert material.
-
Collection: Place the collected this compound and any contaminated absorbent materials into a sealed container.
-
Labeling and Disposal: Label and dispose of the container as non-hazardous solid waste, following the protocol for solid this compound.[1]
-
Decontamination: Thoroughly clean the spill area with water.[1]
This compound Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling D-Allose
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of D-allose, a rare monosaccharide. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial.[1][2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
Standard laboratory personal protective equipment is required when handling this compound to minimize exposure and prevent contamination.
| Protection Type | Required Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[1] | Protects eyes from airborne powder and potential splashes. |
| Skin Protection | - Nitrile gloves- Standard laboratory coat.[1] | Prevents direct skin contact with the chemical and protects clothing from contamination.[1] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if dust is generated.[1] | Protects against the inhalation of fine powder, which could cause respiratory irritation.[1] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound from receipt to disposal is essential to minimize risks and ensure the integrity of the compound.
1. Preparation and Pre-Handling:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[1]
-
Assemble Materials: Gather all necessary equipment, such as spatulas, weigh boats, and containers, before handling the compound.[1]
2. Weighing and Transferring:
-
Containment: Whenever possible, perform weighing and transferring procedures inside a fume hood or a powder containment hood to minimize the potential for generating dust.[1]
-
Careful Handling: Handle the solid compound carefully to avoid creating dust.
3. Spill and Emergency Procedures:
-
Minor Spills: For small spills, gently sweep up the solid material, avoiding dust generation.[1] Place the collected material into a suitable container for disposal.
-
Eye Contact: In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes while holding the eyelids open.[1] Seek medical attention if irritation persists.
-
Skin Contact: Should skin contact occur, wash the affected area with soap and plenty of water.[4]
-
Inhalation: If this compound powder is inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen.[4]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial for environmental safety and regulatory compliance.
-
Solid Waste: Unused this compound and any materials grossly contaminated, such as weigh boats or paper towels from a spill, should be collected in a clearly labeled, sealed container.[1] This waste should be disposed of as non-hazardous solid waste, in accordance with local, state, and federal regulations.[5]
-
Aqueous Solutions: Small quantities of dilute aqueous this compound solutions can typically be flushed down the sanitary sewer with a large volume of water.[5] However, it is imperative to consult and adhere to your institution's specific waste management policies.
-
Contaminated PPE: Used gloves and other disposable PPE should be disposed of in the appropriate laboratory waste stream.[1]
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent, with the rinsate collected as chemical waste.[1] Once cleaned, they can be disposed of or recycled according to institutional guidelines.
Below is a workflow diagram illustrating the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
